Rhod 2 triammonium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
azane;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O11.3H3N/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDUFNQIWMYXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)O)CC(=O)[O-].N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H51N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rhod 2 AM mechanism of action for calcium detection
An In-depth Technical Guide to Rhod 2-AM for Calcium Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent calcium indicator Rhod 2-AM, detailing its mechanism of action, quantitative properties, and application in experimental settings.
Introduction to Rhod 2-AM
Rhod 2-AM is a high-affinity, cell-permeable fluorescent probe widely used for measuring intracellular calcium (Ca²⁺) concentrations. It belongs to the rhodamine family of dyes and is particularly valuable for its long excitation and emission wavelengths, which minimize interference from cellular autofluorescence.[1][2][3] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, it is hydrolyzed into its active, Ca²⁺-sensitive form, Rhod 2.[4][5][6][7] Due to its cationic nature, Rhod 2 preferentially accumulates in mitochondria, making it an exceptional tool for studying mitochondrial Ca²⁺ dynamics.[1][5][7][8][9][10]
Core Mechanism of Action
The utility of Rhod 2-AM as a calcium indicator is based on a multi-step process involving cell loading, enzymatic activation, and calcium-dependent fluorescence.
Cell Loading and Activation
-
Passive Diffusion: The Rhod 2-AM molecule is chemically modified with acetoxymethyl (AM) ester groups. These lipophilic groups mask the charge of the core molecule, rendering it membrane-permeant and allowing it to passively cross the plasma membrane into the cytosol.[1][4][5][6][7]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][5][6][7][11][12] This enzymatic reaction removes the lipophilic moieties, yielding the polar, cell-impermeant Rhod 2 molecule.
-
Cellular Trapping and Mitochondrial Sequestration: The resulting Rhod 2 molecule is negatively charged and thus trapped within the cell.[4][8] Owing to its net positive charge at physiological pH, Rhod 2 is actively sequestered into mitochondria in response to the mitochondrial membrane potential.[5][7][8][9]
Calcium Binding and Fluorescence
The Rhod 2 molecule contains a BAPTA-derived Ca²⁺ chelating moiety.[4] Upon binding to free Ca²⁺, the dye undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield.[13] The fluorescence intensity of Rhod 2 is directly proportional to the concentration of free Ca²⁺. It is essentially non-fluorescent in its Ca²⁺-free state and becomes brightly fluorescent upon binding to calcium.[11][14] This can result in a fluorescence increase of up to 100-fold.[2][13] Unlike ratiometric indicators, Rhod 2 does not exhibit a significant shift in its excitation or emission wavelengths upon Ca²⁺ binding.[2][11][15]
Quantitative Data Summary
The spectral properties and calcium affinity of Rhod 2 are critical for experimental design and data interpretation.
Table 1: Spectral Properties of Rhod 2 (Post-Hydrolysis)
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (Ca²⁺-bound) | 549 - 557 | [1][4][5][8][11][12][14][16] |
| Emission Maximum (Ca²⁺-bound) | 574 - 581 | [1][4][5][6][8][11][14][16] |
Note: The excitation and emission spectra do not undergo a significant shift upon calcium binding.[2][11][15]
Table 2: Calcium Dissociation Constant (Kd) of Rhod 2
The dissociation constant (Kd) represents the calcium concentration at which half of the indicator is bound to Ca²⁺. It is a measure of the indicator's affinity for calcium.
| Reported Kd (nM) | Experimental System / Note | Reference(s) |
| 570 | General value for intracellular use | [1][9][17] |
| 710 | In perfused rabbit heart, with myoglobin | [2][13] |
| 720 | In perfused mouse heart, via manganese quenching | [18] |
| 1000 | General value, wider monitoring range | [19] |
Experimental Protocols
The following are generalized protocols for the use of Rhod 2-AM. Optimization for specific cell types and experimental conditions is highly recommended.
Protocol 1: Preparation of Rhod 2-AM Stock Solution
-
Reconstitution: Prepare a stock solution of Rhod 2-AM in the range of 1-5 mM using high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][6][11][20]
-
Storage: Aliquot the stock solution into single-use volumes and store desiccated at -20°C, protected from light.[6][11] Avoid repeated freeze-thaw cycles.[6][11] Warm the vial to room temperature before opening to prevent condensation.[11]
Protocol 2: Cell Loading with Rhod 2-AM
-
Prepare Loading Buffer: Dilute the Rhod 2-AM stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-10 µM.[6][8][16][20] The optimal concentration should be determined empirically.
-
(Optional but Recommended) Add Dispersing Agent: To aid the dispersion of the hydrophobic AM ester in the aqueous loading buffer, Pluronic® F-127 can be added. Mix the Rhod 2-AM DMSO stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer for a final Pluronic® concentration of ~0.02-0.04%.[6][11][20][21]
-
(Optional) Add Anion-Transport Inhibitor: To reduce the leakage of the de-esterified Rhod 2 from the cells, an organic anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) can be added to the loading and wash buffers.[6][20][21]
-
Incubation: Replace the cell culture medium with the Rhod 2-AM loading buffer and incubate the cells for 15-60 minutes at 20-37°C, protected from light.[20] Incubation at 37°C may promote mitochondrial compartmentalization, while room temperature incubation may favor more cytosolic localization.[11]
-
Wash and De-esterification: After loading, wash the cells with indicator-free medium (containing probenecid, if used) to remove extracellular dye.[20] Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular Rhod 2-AM.[20]
Protocol 3: Calcium Imaging
-
Instrumentation Setup: Use a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for Rhod 2. A TRITC filter set (Ex: ~540 nm, Em: ~590 nm) is commonly used.[3][21]
-
Baseline Measurement: Acquire a baseline fluorescence reading from the resting cells.
-
Stimulation: Add the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular Ca²⁺ concentration.
-
Data Acquisition: Record the change in fluorescence intensity over time. The increase in fluorescence intensity corresponds to an increase in intracellular Ca²⁺.
References
- 1. stemcell.com [stemcell.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 5. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 18. Calibration of Ca+ Dissociation Constant of Rhod-2 In Vivo in Perfused Mouse Heart Using Mn+ Quenching [opg.optica.org]
- 19. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 20. abpbio.com [abpbio.com]
- 21. docs.aatbio.com [docs.aatbio.com]
The Mechanism of Rhod-2 Fluorescence Upon Calcium Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles of Rhod-2, a high-affinity fluorescent indicator for calcium (Ca²⁺), detailing its mechanism of fluorescence, quantitative properties, and practical application in experimental settings. Rhod-2 is a vital tool for investigating intracellular calcium signaling, particularly within mitochondria, due to its unique spectral properties and significant fluorescence enhancement upon binding to Ca²⁺.
Core Mechanism of Fluorescence
Rhod-2 is a rhodamine-based calcium indicator that exhibits a dramatic increase in fluorescence intensity upon binding to free Ca²⁺. In its unbound state, the dye is dim, but its fluorescence can increase by more than 100-fold when saturated with calcium.[1][2][3] This fluorescence enhancement is not accompanied by a significant shift in its excitation or emission spectra.[1][4] The underlying mechanism involves a conformational change in the molecule upon Ca²⁺ chelation by its BAPTA-like moiety. This change restricts the intramolecular motion of the rhodamine fluorophore, leading to a significant increase in its quantum yield and, consequently, its fluorescence emission.
The acetoxymethyl (AM) ester form of Rhod-2 (Rhod-2 AM) is a cell-permeant version of the dye.[1][5][6] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant Rhod-2 indicator within the intracellular environment.[5][6] Due to its net positive charge, Rhod-2 preferentially accumulates in mitochondria, making it a valuable probe for studying mitochondrial Ca²⁺ dynamics.[1][4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Rhod-2, providing a reference for experimental design and data interpretation.
| Property | Value | Source |
| Excitation Maximum (Ca²⁺-bound) | ~549-553 nm | [1][6][8][9] |
| Emission Maximum (Ca²⁺-bound) | ~574-581 nm | [1][8][10] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM (in vitro) | [1][6][9][11] |
| ~710-720 nM (in situ, heart) | [2][3][12][13] | |
| Fluorescence Enhancement | >100-fold | [1][2][3] |
| Quantum Yield (Ca²⁺-bound) | 0.1 | [9] |
| Molar Extinction Coefficient (Ca²⁺-bound) | 82,000 cm⁻¹M⁻¹ | [1] |
Note: The dissociation constant (Kd) can be influenced by factors such as pH, temperature, and the intracellular environment, often being higher in cellular settings compared to in vitro measurements.[1]
Experimental Protocols
Cell Loading with Rhod-2 AM
This protocol describes the general procedure for loading cells with the cell-permeant Rhod-2 AM ester.
Methodology:
-
Reagent Preparation: Prepare a stock solution of Rhod-2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-5 mM.
-
Loading Solution: Dilute the Rhod-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type.
-
Cell Incubation: Replace the cell culture medium with the Rhod-2 AM loading solution and incubate the cells for 30-60 minutes at 37°C in the dark.[5]
-
Washing: After incubation, wash the cells twice with a fresh physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in a fresh buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active Rhod-2 inside the cells.
-
Imaging: The cells are now ready for fluorescence imaging.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stemcell.com [stemcell.com]
- 7. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 8. app.fluorofinder.com [app.fluorofinder.com]
- 9. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 10. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calibration of Ca+ Dissociation Constant of Rhod-2 In Vivo in Perfused Mouse Heart Using Mn+ Quenching [opg.optica.org]
Spectral Properties of Rhod 2 Triammonium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral and chemical properties of Rhod 2 triammonium (B15348185) salt, a fluorescent indicator widely used for the detection of intracellular calcium (Ca²⁺), particularly within mitochondria. This document details the dye's spectral characteristics, provides experimental protocols for its use, and illustrates its application in studying cellular signaling pathways.
Core Spectral and Chemical Properties
Rhod 2 is a rhodamine-based fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. The triammonium salt form is the membrane-impermeant version of the dye, making it suitable for direct introduction into the cellular interior via methods such as microinjection or for in vitro assays. Once inside the cell, its acetoxymethyl (AM) ester counterpart, Rhod 2-AM, is hydrolyzed by intracellular esterases to yield the active, membrane-impermeant triammonium salt form.
Quantitative Data Summary
The key spectral and chemical properties of Rhod 2 triammonium salt (post-hydrolysis for intracellular measurements) are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~552 - 556 nm[1][2][3][4][5] | In the presence of Ca²⁺ |
| Emission Maximum (λem) | ~576 - 581 nm[1][2][3][4][5] | In the presence of Ca²⁺ |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹[1] | At 556 nm |
| Quantum Yield (Φ) | ~0.1[3] | For the AM form, used as an estimate for the hydrolyzed form. |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM - 1 µM[1][3][6] | Can vary depending on experimental conditions such as pH, temperature, and ionic strength. |
| Solubility | Soluble in water (pH > 6) and DMSO[1] | |
| Form | Orange-red solid[1] |
Experimental Protocols
Accurate and reproducible measurements with this compound salt require careful adherence to established protocols. Below are detailed methodologies for key experimental applications.
In Vitro Spectrofluorometric Calcium Titration
This protocol is designed to determine the dissociation constant (Kd) of Rhod 2 for Ca²⁺ in a controlled in vitro environment.
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Calcium stock solution (e.g., 10 mM CaCl₂ in calcium-free buffer)
-
EGTA stock solution (e.g., 10 mM in calcium-free buffer)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound salt in the calcium-free buffer at a concentration of approximately 1 µM.
-
Determine F_max (maximum fluorescence):
-
Add a saturating amount of the calcium stock solution to a cuvette containing the Rhod 2 solution (final Ca²⁺ concentration should be >10 times the expected Kd).
-
Record the fluorescence emission spectrum (e.g., 560-650 nm) with excitation at the optimal wavelength (e.g., 552 nm). The peak fluorescence intensity represents F_max.
-
-
Determine F_min (minimum fluorescence):
-
To a fresh cuvette of the Rhod 2 solution, add EGTA to chelate any contaminating Ca²⁺ (final EGTA concentration of ~1-2 mM).
-
Record the fluorescence emission spectrum under the same conditions as for F_max. The peak fluorescence intensity represents F_min.
-
-
Perform Calcium Titration:
-
Prepare a series of calibration buffers with known free Ca²⁺ concentrations using a calcium buffer kit or by calculation using software such as MaxChelator.
-
Add Rhod 2 to each calibration buffer to the same final concentration as the stock solution.
-
Measure the fluorescence intensity (F) for each sample at the emission maximum.
-
-
Calculate the Dissociation Constant (Kd):
-
Plot the fluorescence intensity (F) as a function of the free Ca²⁺ concentration.
-
Fit the data to the following equation to determine the Kd: [Ca²⁺]_free = Kd * (F - F_min) / (F_max - F)
-
Intracellular Loading of this compound Salt
As this compound salt is membrane-impermeant, it must be introduced into cells using physical methods.
1. Microinjection:
-
Prepare the injection solution: Dissolve this compound salt in an appropriate intracellular buffer (e.g., potassium-based) to a final concentration of 50-100 µM.
-
Load the micropipette: Backfill a fine-tipped glass micropipette with the injection solution.
-
Perform microinjection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and deliver a small volume of the dye solution using controlled pressure.
-
Allow for diffusion: Incubate the cells for 15-30 minutes to allow the dye to diffuse throughout the cytoplasm.
2. Scrape Loading:
-
Cell Preparation: Grow cells to a confluent monolayer on a culture dish.
-
Prepare Loading Buffer: Dissolve this compound salt in a calcium-free buffer (e.g., PBS) to a final concentration of 10-50 µM.
-
Scrape Loading Procedure:
-
Gently wash the cell monolayer with calcium-free buffer.
-
Remove the buffer and add a small volume of the Rhod 2 loading buffer.
-
Using a rubber policeman or a cell scraper, gently scrape a section of the monolayer. This transiently permeabilizes the cell membranes, allowing the dye to enter.
-
Immediately after scraping, add complete culture medium to the dish to reseal the cell membranes.
-
Incubate for 30-60 minutes to allow for recovery and dye de-esterification (if any residual AM ester is present).
-
Wash the cells to remove extracellular dye before imaging.
-
Fluorescence Microscopy of Intracellular Calcium
This protocol outlines the general steps for imaging intracellular Ca²⁺ dynamics using Rhod 2.
Instrumentation:
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Rhodamine-based dyes (e.g., TRITC or Texas Red filter sets).
-
Light source (e.g., mercury arc lamp, xenon arc lamp, or laser).
-
Sensitive camera (e.g., sCMOS or EMCCD).
Procedure:
-
Cell Loading: Load cells with Rhod 2 using either the AM ester protocol or by microinjection/scrape loading of the triammonium salt as described above.
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage in an appropriate imaging chamber containing physiological buffer.
-
Excite the cells at ~540-560 nm and collect the emitted fluorescence at ~570-620 nm.
-
Acquire a baseline fluorescence image before stimulating the cells.
-
Apply a stimulus known to induce a Ca²⁺ response (e.g., a neurotransmitter, growth factor, or ionophore).
-
Record a time-lapse series of images to capture the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) within the cells (e.g., cytoplasm, mitochondria).
-
Measure the average fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Express the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F₀) to normalize for variations in dye loading and cell thickness.
-
Signaling Pathway Visualization
Rhod 2 is particularly valuable for studying the role of mitochondrial Ca²⁺ in various signaling pathways, including apoptosis. The following diagrams, generated using the DOT language, illustrate key pathways where Rhod 2 can be employed.
Caption: Mitochondrial calcium uptake via the MCU, triggered by IP3R-mediated ER calcium release, can lead to cytochrome c release and apoptosis.
Caption: A typical experimental workflow for measuring changes in mitochondrial calcium concentration using Rhod 2-AM and fluorescence microscopy.
Conclusion
This compound salt is a powerful tool for the quantitative measurement of intracellular and, most notably, mitochondrial calcium concentrations. Its long-wavelength excitation and emission properties make it particularly suitable for use in cells with high autofluorescence. By understanding its spectral properties and employing the detailed protocols provided in this guide, researchers can effectively utilize Rhod 2 to investigate the intricate role of calcium in a wide range of cellular processes, from signal transduction to apoptosis, thereby advancing scientific discovery and drug development.
References
- 1. biotium.com [biotium.com]
- 2. IP3 Receptors, Mitochondria, and Ca2+ Signaling: Implications for Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
A Technical Guide to Rhod 2 for Fluorescence Microscopy in Cellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescent calcium indicator Rhod 2, focusing on its spectral properties and application in microscopy for studying intracellular calcium dynamics. This document offers detailed quantitative data, experimental protocols, and visualizations of relevant biological and experimental workflows to facilitate its effective use in research and drug development.
Core Spectroscopic and Photophysical Properties of Rhod 2
Rhod 2 is a red-fluorescent calcium indicator that is essentially non-fluorescent in the absence of Ca2+ and exhibits a significant increase in fluorescence intensity upon binding to calcium.[1][2] Its longer excitation and emission wavelengths make it a valuable tool for experiments in cells and tissues with high levels of autofluorescence and for multiplexing with green fluorescent probes.[3] The acetoxymethyl (AM) ester form, Rhod 2-AM, is a cell-permeant version that readily loads into live cells.[4] Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active Rhod 2 indicator in the cytoplasm and organelles.[5]
The key quantitative parameters of Rhod 2 are summarized in the table below for easy reference and comparison.
| Parameter | Value | Notes |
| Excitation Maximum (Ca2+-bound) | 549 - 557 nm | Sources report a slight range.[1][2][5][6][7] |
| Emission Maximum (Ca2+-bound) | 574 - 581 nm | Sources report a slight range.[1][2][5][6][7] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | For the Ca2+-bound form. |
| Quantum Yield (Φ) | ~0.1 | In aqueous solution. |
| Dissociation Constant (Kd) | ~570 nM | This value can be influenced by the cellular environment.[5] |
Experimental Protocol: Measurement of Intracellular Calcium Using Rhod 2-AM and Fluorescence Microscopy
This section provides a detailed methodology for loading cells with Rhod 2-AM and subsequent imaging to monitor changes in intracellular calcium concentration.
Materials:
-
Rhod 2-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate filters for Rhodamine dyes (e.g., TRITC filter set)[4]
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of Rhod 2-AM in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Cell Loading Protocol:
-
On the day of the experiment, allow an aliquot of the Rhod 2-AM stock solution to warm to room temperature.
-
Prepare a loading buffer by diluting the Rhod 2-AM stock solution into HBSS to a final concentration of 2-5 µM.
-
To aid in the dispersion of the lipophilic Rhod 2-AM in the aqueous buffer, it is recommended to first mix the Rhod 2-AM stock solution with an equal volume of 20% Pluronic® F-127 before dilution in HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
-
(Optional) To reduce the leakage of the de-esterified indicator from the cells, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the Rhod 2-AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
-
After incubation, wash the cells two to three times with pre-warmed HBSS (containing probenecid, if used) to remove excess dye.
-
Add fresh, pre-warmed HBSS to the cells and incubate for a further 30 minutes at 37°C to allow for complete de-esterification of the Rhod 2-AM.
-
The cells are now ready for imaging.
Fluorescence Microscopy:
-
Place the dish or coverslip on the stage of the fluorescence microscope.
-
Excite the cells using a wavelength between 540-560 nm.
-
Collect the emitted fluorescence at a wavelength range of 570-600 nm.
-
Acquire baseline fluorescence images before stimulating the cells.
-
Apply the experimental stimulus (e.g., agonist, antagonist, or other compound) and record the changes in fluorescence intensity over time.
Visualizing Cellular Mechanisms and Workflows
To better understand the context in which Rhod 2 is used, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and the experimental workflow.
References
- 1. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 7. Rhodols – synthesis, photophysical properties and applications as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Calcium Binding Affinity and Dissociation Constant (Kd) of Rhod-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rhod-2
Rhod-2 is a fluorescent indicator dye used for the measurement of intracellular calcium ions (Ca²⁺). As a member of the rhodamine family, it exhibits long excitation and emission wavelengths, making it particularly valuable for experiments in cells and tissues with high levels of autofluorescence.[1] The acetoxymethyl (AM) ester form of Rhod-2 is cell-permeable and, once inside the cell, is cleaved by endogenous esterases to its active, membrane-impermeable form. A key characteristic of Rhod-2 is its net positive charge, which promotes its sequestration into mitochondria, making it a widely used tool for studying mitochondrial calcium dynamics.[1][2] Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, typically over 100-fold, without a spectral shift.[1] This property allows for the sensitive detection of changes in Ca²⁺ concentration.
Quantitative Data on Rhod-2's Ca²⁺ Binding Affinity (Kd)
The dissociation constant (Kd) is a critical parameter that defines the affinity of Rhod-2 for Ca²⁺. It represents the Ca²⁺ concentration at which half of the indicator molecules are bound to calcium. The Kd value is not absolute and is influenced by various experimental conditions.
| Parameter | Value | Conditions | Source |
| Kd | ~570 nM | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 | [1] |
| Kd | ~1.0 µM | Not specified | |
| Kd vs. pH (at 37°C) | Remains stable from pH 7.1 down to ~6.6, then increases with further acidification. | Whole hearts | [3] |
| At pH 6.5, a marked rightward shift in the Ca²⁺-fluorescence relationship is observed. | Simulated intracellular environment | [3] | |
| Further acidification to pH 6.2 exacerbates this shift. | Simulated intracellular environment | [3] | |
| Kd vs. Temperature | Lowering temperature from 37°C to 20°C causes a significant rightward shift in the Ca²⁺-fluorescence relationship, indicating a decrease in Ca²⁺ affinity (higher Kd). | Simulated intracellular environment | [3] |
| Further reduction to 4°C moderately increases this shift. | Simulated intracellular environment | [3] | |
| Ionic Strength | Kd values are dependent on ionic strength. | General observation for Ca²⁺ indicators | [2] |
Experimental Protocol for In Vitro Determination of Rhod-2's Kd Value
This protocol describes the determination of the in vitro dissociation constant (Kd) of Rhod-2 using a fluorometer and a calcium calibration buffer kit. The method involves measuring the fluorescence of Rhod-2 in a series of buffers with precisely known free Ca²⁺ concentrations.
Materials:
-
Rhod-2, salt form
-
Calcium Calibration Buffer Kit (containing a zero Ca²⁺ buffer, e.g., 10 mM K₂EGTA, and a high Ca²⁺ buffer, e.g., 10 mM CaEGTA, both with a suitable buffer like MOPS at a specific pH and ionic strength, e.g., 100 mM KCl)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Fluorometer with appropriate excitation and emission filters for Rhod-2 (Excitation ~552 nm, Emission ~581 nm)
-
Cuvettes
-
Precision micropipettes
Procedure:
-
Preparation of Rhod-2 Stock Solution:
-
Prepare a concentrated stock solution of Rhod-2 (salt form) in anhydrous DMSO (e.g., 1-5 mM).
-
-
Preparation of Working Solutions:
-
Prepare two working solutions of Rhod-2 in the calibration buffers:
-
F_min Solution (Zero Ca²⁺): Dilute the Rhod-2 stock solution into the zero Ca²⁺ buffer to a final concentration of approximately 1 µM. This solution will be used to measure the fluorescence of the Ca²⁺-free indicator (F_min).
-
F_max Solution (Saturating Ca²⁺): Dilute the Rhod-2 stock solution into the high Ca²⁺ buffer to the same final concentration as the F_min solution. This solution will be used to measure the fluorescence of the Ca²⁺-saturated indicator (F_max).
-
-
-
Preparation of Calibration Buffers with Intermediate Ca²⁺ Concentrations:
-
Create a series of calibration buffers with varying free Ca²⁺ concentrations by mixing the zero Ca²⁺ and high Ca²⁺ buffers in different ratios. Calcium calibration kits typically provide a protocol and tables for creating a range of specific free Ca²⁺ concentrations.
-
-
Fluorescence Measurements:
-
Set the fluorometer to the excitation and emission wavelengths appropriate for Rhod-2.
-
Measure the fluorescence intensity of a blank solution (calibration buffer without Rhod-2) to determine the background fluorescence.
-
Measure the fluorescence intensity of the F_min solution. This is F_min.
-
Measure the fluorescence intensity of the F_max solution. This is F_max.
-
For each of the intermediate Ca²⁺ concentration buffers, add Rhod-2 to the same final concentration as in the F_min and F_max solutions and measure the fluorescence intensity (F).
-
-
Data Analysis and Kd Calculation:
-
Subtract the background fluorescence from all measurements.
-
The free Ca²⁺ concentration can be calculated using the following equation: [Ca²⁺] = Kd * (F - F_min) / (F_max - F)
-
To determine the Kd, rearrange the equation and plot [Ca²⁺] (on the x-axis) against (F - F_min) / (F_max - F) (on the y-axis). The slope of the resulting linear fit will be the Kd.
-
Experimental Workflow for Kd Determination
Caption: Experimental workflow for the in vitro determination of Rhod-2's Kd value.
Gq-Coupled Receptor and IP₃ Signaling Pathway: Role in Mitochondrial Calcium Uptake
Rhod-2 is frequently employed to monitor mitochondrial Ca²⁺ uptake, which is a crucial event in many cellular signaling pathways. A prominent example is the signaling cascade initiated by the activation of Gq-protein coupled receptors (GPCRs).
This pathway begins when an agonist binds to a Gq-coupled receptor on the plasma membrane. This binding activates the Gq protein, leading to the dissociation of its α-subunit. The activated Gqα subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER), which is a major intracellular Ca²⁺ store. The binding of IP₃ to its receptor opens the channel, causing a rapid release of Ca²⁺ from the ER into the cytoplasm. This localized increase in cytosolic Ca²⁺ concentration creates a microdomain of high Ca²⁺ near the mitochondria. The mitochondrial calcium uniporter (MCU), located on the inner mitochondrial membrane, senses this elevated Ca²⁺ level and facilitates its uptake into the mitochondrial matrix. This influx of Ca²⁺ into the mitochondria can be visualized and quantified using Rhod-2.
Caption: Gq-coupled receptor and IP₃ signaling pathway leading to mitochondrial Ca²⁺ uptake.
References
A Technical Guide to the Calcium Indicator Rhod 2: A Non-Ratiometric Approach to Intracellular Calcium Measurement
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding cellular signaling, physiology, and pathology. Among the vast toolkit of fluorescent Ca²⁺ indicators, Rhod 2 stands out for its long-wavelength spectral properties, which minimize cellular autofluorescence. This guide provides an in-depth analysis of Rhod 2, clarifying its classification as a non-ratiometric indicator and detailing its properties, experimental use, and application.
Core Principle: Rhod 2 is a Non-Ratiometric Indicator
Rhod 2 is unequivocally a non-ratiometric calcium indicator. This classification is based on its spectral behavior upon binding to Ca²⁺. Unlike ratiometric dyes (e.g., Fura-2, Indo-1), Rhod 2 does not exhibit a significant shift in its excitation or emission wavelength. Instead, it is essentially non-fluorescent in its Ca²⁺-free state and demonstrates a dramatic increase in fluorescence intensity upon binding to calcium.[1][2][3]
The key distinction lies in how Ca²⁺ concentration is determined:
-
Non-Ratiometric (Intensity-based): With Rhod 2, changes in intracellular Ca²⁺ are measured by monitoring the change in fluorescence intensity at a single wavelength.[4] This method's primary advantage is its simplicity. However, the measured intensity can be influenced by factors other than Ca²⁺ concentration, such as dye loading concentration, cell thickness, photobleaching, and dye leakage.[5] Therefore, careful experimental controls and in situ calibration are critical for quantitative measurements.
-
Ratiometric (Ratio-based): Ratiometric indicators show a spectral shift upon ion binding. By measuring the ratio of fluorescence intensities at two different wavelengths (either two excitation or two emission wavelengths), one can obtain a measurement that is largely independent of the confounding factors that affect single-wavelength dyes.[5][6]
Figure 1. Logical diagram comparing non-ratiometric and ratiometric Ca²⁺ measurement.
Quantitative and Spectroscopic Properties
The utility of Rhod 2 is defined by its spectroscopic characteristics, Ca²⁺ affinity, and fluorescence enhancement. These properties make it particularly suitable for measuring cytosolic and mitochondrial Ca²⁺ transients in environments with high autofluorescence.[3][7]
| Property | Value | Notes |
| Excitation Maximum (Ex) | ~549-557 nm | Ca²⁺-bound state.[3][8][9][10] |
| Emission Maximum (Em) | ~574-581 nm | Ca²⁺-bound state.[3][8][9][11] |
| Spectral State (Ca²⁺-free) | Essentially non-fluorescent | Exhibits very low quantum yield in the absence of calcium.[2][3] |
| Dissociation Constant (Kd) | ~570 nM (in vitro) | Defines the concentration at which 50% of the indicator is bound to Ca²⁺.[3][7] |
| ~710-720 nM (in situ) | The effective Kd can be higher in the intracellular environment.[6][12] | |
| Fluorescence Enhancement | >100-fold | A significant increase in fluorescence intensity upon Ca²⁺ binding.[1][3] |
| Molar Extinction Coefficient | ~82,000 cm⁻¹M⁻¹ | For the Ca²⁺-bound form.[3] |
| Formulation | Acetoxymethyl (AM) ester | Cell-permeant form for loading into live cells.[2][13][14] |
Experimental Protocols
Accurate measurement of intracellular Ca²⁺ with Rhod 2 requires meticulous attention to dye loading, de-esterification, and calibration.
The acetoxymethyl (AM) ester form of Rhod 2 is a non-fluorescent, lipophilic compound that passively crosses the cell membrane.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now fluorescently responsive and membrane-impermeant Rhod 2 salt.[13][15]
Materials:
-
Rhod 2-AM (CAS 145037-81-6)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO (optional, but recommended)
-
Buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS)
-
Probenecid (B1678239) (optional anion-transport inhibitor)
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of Rhod 2-AM in anhydrous DMSO. This stock can be stored, desiccated and protected from light, at -20°C.[13]
-
Working Solution Preparation:
-
Warm the Rhod 2-AM stock solution and Pluronic® F-127 solution to room temperature.
-
To aid dispersion in aqueous buffer, mix the required volume of Rhod 2-AM stock with an equal volume of 20% Pluronic® F-127.[13]
-
Immediately before use, dilute this mixture into the buffered physiological medium to a final working concentration of 1-5 µM. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.[14][16]
-
If dye leakage is a concern, probenecid can be added to the working solution at a final concentration of 1-2.5 mM.[13]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the Rhod 2-AM working solution to the cells.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light. Note: Incubation at 37°C may promote dye compartmentalization into organelles like mitochondria, while room temperature incubation may favor cytosolic localization.[2][13]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, indicator-free buffer (containing probenecid, if used) to remove extracellular dye.[13]
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular enzymes.[13]
-
-
Imaging: The cells are now ready for fluorescence imaging. Excite around 550 nm and collect emission around 580 nm.
Figure 2. Standard experimental workflow for loading cells with Rhod 2-AM.
To convert fluorescence intensity (F) into an approximate Ca²⁺ concentration, an in situ calibration is performed to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.
Procedure:
-
Obtain Fmax: After recording the experimental Ca²⁺ transients, expose the cells to a high Ca²⁺ buffer containing a calcium ionophore (e.g., 5-10 µM ionomycin (B1663694) or A23187) to saturate the intracellular dye with Ca²⁺. The resulting plateau in fluorescence intensity is Fmax.[3]
-
Obtain Fmin: Subsequently, replace the high Ca²⁺ buffer with a Ca²⁺-free buffer containing a high concentration of a Ca²⁺ chelator (e.g., 10 mM EGTA) and the same ionophore. This removes all Ca²⁺ from the dye, and the resulting low-level fluorescence is Fmin.[3]
-
Calculate [Ca²⁺]: The intracellular calcium concentration can then be estimated using the Grynkiewicz equation:
[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)
Where F is the experimental fluorescence intensity and Kd is the dissociation constant (the in situ value of ~710 nM is often more appropriate than the in vitro value).[3]
Application in Signaling Pathway Analysis: The IP₃ Receptor Pathway
Rhod 2 is an excellent tool for visualizing Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum (ER). A classic example is the G-protein coupled receptor (GPCR) pathway that activates Phospholipase C (PLC).
-
Signal Reception: An agonist binds to a GPCR.
-
PLC Activation: The activated GPCR stimulates PLC.
-
IP₃ Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[17]
-
Ca²⁺ Release: IP₃, a soluble second messenger, diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the ER membrane.[18][19][20]
-
Signal Measurement: The binding of IP₃ opens the channels, causing a rapid release of stored Ca²⁺ from the ER into the cytosol.[21] This transient increase in cytosolic Ca²⁺ is detected by the corresponding increase in Rhod 2 fluorescence intensity.
Figure 3. Use of Rhod 2 in monitoring IP₃-mediated Ca²⁺ release from the ER.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. biotium.com [biotium.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Indicators | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. stemcell.com [stemcell.com]
- 8. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 9. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abpbio.com [abpbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer [frontiersin.org]
- 19. Ca2+ Release via IP3 Receptors Shapes the Cardiac Ca2+ Transient for Hypertrophic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
Understanding Rhod 2 AM: A Technical Guide to Cell Permeability and Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Rhod 2 AM, a widely utilized fluorescent probe for the detection of intracellular calcium (Ca²⁺), with a particular focus on its application in monitoring mitochondrial calcium dynamics. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its application in studying cellular signaling pathways.
Introduction to Rhod 2 AM
Rhod 2 AM is a high-affinity, cell-permeable fluorescent indicator for calcium ions.[1] Its acetoxymethyl (AM) ester form allows it to passively diffuse across the cell membrane.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant Rhod 2 molecule within the cytosol.[1] Due to its net positive charge, Rhod 2 preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential. This characteristic makes it a powerful tool for specifically investigating changes in mitochondrial calcium concentration.[2] Upon binding to Ca²⁺, Rhod 2 exhibits a significant increase in fluorescence intensity, which can be measured using various techniques, including fluorescence microscopy, flow cytometry, and microplate readers.[3] Its longer excitation and emission wavelengths make it particularly useful in cells with high autofluorescence.[2]
Mechanism of Cell Permeability and Activation
The effective use of Rhod 2 AM hinges on a two-step process: cellular loading and enzymatic activation. This workflow ensures the specific intracellular and intramitochondrial localization of the active Ca²⁺ indicator.
Quantitative Data
The following tables summarize the key quantitative properties of Rhod 2 AM, providing a quick reference for experimental design.
Table 1: Spectroscopic and Physicochemical Properties
| Property | Value | Reference(s) |
| Excitation Wavelength (Max) | ~549-553 nm | [1][3] |
| Emission Wavelength (Max) | ~577-581 nm | [3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [5] |
| Molecular Weight | ~1124.0 g/mol | [3] |
| Solubility | Soluble in DMSO | [6] |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range | Reference(s) |
| Stock Solution Concentration (in DMSO) | 1 - 5 mM | [3][7] |
| Working Concentration | 1 - 10 µM (typically 4-5 µM) | [7][8][9] |
| Incubation Time | 15 - 60 minutes | [7] |
| Incubation Temperature | Room Temperature to 37°C | [7][10] |
| Pluronic® F-127 Concentration (optional) | 0.02% - 0.04% | [8] |
| Probenecid (B1678239) Concentration (optional) | 1 - 2.5 mM | [7] |
Experimental Protocols
The following are detailed methodologies for common applications of Rhod 2 AM. Optimization for specific cell types and experimental conditions is recommended.
Preparation of Stock and Working Solutions
-
Rhod 2 AM Stock Solution (1-5 mM): Prepare a stock solution of Rhod 2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][7] If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[10] Avoid repeated freeze-thaw cycles.[3]
-
Pluronic® F-127 Stock Solution (10% w/v, optional): To aid in the dispersion of the lipophilic Rhod 2 AM in aqueous media, a stock solution of Pluronic® F-127 can be prepared in distilled water.[8]
-
Probenecid Stock Solution (25 mM, optional): To inhibit organic anion transporters and reduce dye leakage from the cells, a stock solution of probenecid can be prepared.[8]
-
Rhod 2 AM Working Solution (1-10 µM): On the day of the experiment, dilute the Rhod 2 AM stock solution to the final working concentration in a buffered physiological medium of choice (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[3] If using, add Pluronic® F-127 and probenecid to the working solution.[8]
Cell Loading Protocol for Adherent Cells
-
Culture adherent cells on a suitable imaging plate or coverslip.
-
Remove the culture medium and wash the cells once with the buffered physiological medium.
-
Add the Rhod 2 AM working solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[7] Note that incubation at 37°C may promote compartmentalization of the dye in organelles, particularly mitochondria.[10]
-
After incubation, wash the cells twice with the buffered physiological medium (containing probenecid, if used) to remove extracellular dye.[7]
-
Incubate the cells for an additional 30 minutes to ensure complete de-esterification of the intracellular Rhod 2 AM.[7]
-
The cells are now ready for fluorescence measurement.
Cell Loading Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation.
-
Wash the cells once with the buffered physiological medium.
-
Resuspend the cells in the Rhod 2 AM working solution at a suitable cell density.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[7]
-
After incubation, centrifuge the cells to pellet them and remove the supernatant containing the working solution.
-
Wash the cells twice with the buffered physiological medium (containing probenecid, if used).[9]
-
Resuspend the cells in the desired medium for fluorescence measurement.
Application in Signaling Pathway Analysis
Rhod 2 AM is a valuable tool for dissecting signaling pathways that involve changes in intracellular and mitochondrial Ca²⁺.
Gq-Coupled GPCR Signaling
Many G protein-coupled receptors (GPCRs) signal through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ into the cytosol.[11][12]
Mitochondrial Calcium Uptake
The rise in cytosolic Ca²⁺ can be taken up by mitochondria through the mitochondrial calcium uniporter (MCU), a channel in the inner mitochondrial membrane.[13][14] This process is crucial for buffering cytosolic Ca²⁺ levels and for regulating mitochondrial function, including ATP production.
Mitochondrial Calcium and Apoptosis
Sustained or excessive mitochondrial Ca²⁺ uptake can trigger the opening of the mitochondrial permeability transition pore (mPTP).[15] This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, ultimately leading to programmed cell death.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. abpbio.com [abpbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. biotium.com [biotium.com]
- 11. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure and function of the Mitochondrial Calcium Uniporter complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial calcium signalling and cell death: approaches for assessing the role of mitochondrial Ca2+ uptake in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Ca2+ and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principle of Rhod 2 Accumulation in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mitochondrial Calcium Signaling and Rhod 2
The Role of Mitochondria in Cellular Calcium Homeostasis
Mitochondria are not only the powerhouses of the cell but also crucial players in the intricate network of cellular calcium (Ca²⁺) signaling. They act as dynamic Ca²⁺ buffers, sequestering and releasing the ion to shape the spatio-temporal patterns of cytosolic Ca²⁺ signals. This regulation is vital for a myriad of cellular processes, including the activation of metabolic enzymes, cell survival, and the induction of apoptosis.[1] Mitochondrial Ca²⁺ uptake is primarily mediated by the mitochondrial calcium uniporter (MCU), a channel in the inner mitochondrial membrane that allows Ca²⁺ to flow into the matrix, driven by the strong electrochemical gradient.[2]
Overview of Fluorescent Calcium Indicators for Mitochondria
The study of mitochondrial Ca²⁺ dynamics has been revolutionized by the development of fluorescent indicators. These tools can be broadly categorized into genetically encoded calcium indicators (GECIs) and chemical dyes. While GECIs like aequorin and pericam offer high specificity, chemical dyes are often favored for their ease of use and robust signals.[2] Among the chemical dyes, those with long-wavelength excitation and emission are particularly valuable for minimizing autofluorescence in cellular and tissue imaging.[3]
Introduction to Rhod 2 as a Tool for Mitochondrial Calcium Measurement
Rhod 2 is a rhodamine-based fluorescent Ca²⁺ indicator that has become a widely used tool for measuring mitochondrial Ca²⁺ concentrations ([Ca²⁺]m).[3] Its acetoxymethyl (AM) ester form, Rhod 2-AM, is a cell-permeant molecule that preferentially accumulates within mitochondria.[3] This selective accumulation allows for the specific monitoring of [Ca²⁺]m changes in response to various cellular stimuli. The long-wavelength spectral properties of Rhod 2 make it particularly advantageous for experiments in cells and tissues with high levels of autofluorescence.[3]
Core Principle of Rhod 2 Accumulation in Mitochondria
The selective accumulation of Rhod 2 in mitochondria is a multi-step process that relies on the unique properties of both the dye and the organelle.
Chemical Structure and Properties of Rhod 2-AM
Rhod 2-AM is the cell-permeant form of the dye. The acetoxymethyl esters render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane. Crucially, in its AM ester form, Rhod 2 possesses a net positive charge. This cationic nature is a key determinant of its mitochondrial targeting.
The Role of Mitochondrial Membrane Potential in Rhod 2 Sequestration
Mitochondria maintain a substantial negative membrane potential (ΔΨm) across their inner membrane, typically around -180 mV.[2] This strong negative charge acts as an electrophoretic driving force for the accumulation of positively charged molecules, such as Rhod 2-AM, within the mitochondrial matrix.[4] The accumulation of Rhod 2-AM is therefore sensitive to the mitochondrial membrane potential; depolarization of the membrane with agents like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP will prevent or significantly reduce the dye's uptake into the mitochondria.[5]
De-esterification and Trapping of Rhod 2 in the Mitochondrial Matrix
Once Rhod 2-AM has accumulated in the mitochondrial matrix, it is exposed to non-specific esterases. These enzymes cleave the AM ester groups, converting Rhod 2-AM into its membrane-impermeant form, Rhod 2. This process traps the dye within the mitochondria, as the now negatively charged Rhod 2 can no longer readily cross the inner mitochondrial membrane.
Calcium Binding and Fluorescence Enhancement
The trapped Rhod 2 is the Ca²⁺-sensitive form of the dye. In its Ca²⁺-free state, Rhod 2 is dimly fluorescent. Upon binding to Ca²⁺, it undergoes a conformational change that results in a significant increase in its fluorescence intensity.[3] This fluorescence enhancement is the basis for its use as a Ca²⁺ indicator. It is important to note that Rhod 2 is a non-ratiometric indicator, meaning its fluorescence intensity at a single wavelength is measured.[6]
Quantitative Data and Spectral Properties
Table of Rhod 2 Spectral Properties
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (Ca²⁺-bound) | ~552-553 nm | [3] |
| Emission Maximum (Ca²⁺-bound) | ~577-581 nm | [3] |
Table of Rhod 2 Calcium Binding Affinity (Kd)
| Condition | Kd Value | Reference(s) |
| In vitro (aqueous buffer) | 570 nM | [4] |
| In situ (mouse heart) | 720 nM | [4] |
| In situ (mitochondria) | 1.3 µM | [7] |
Note: The in situ Kd can vary depending on the cellular environment.[4][8]
Table of Recommended Working Concentrations
| Application | Concentration Range | Common Concentration | Reference(s) |
| Live Cell Imaging | 1-5 µM | 2-5 µM | [9] |
Experimental Protocols
Stock Solution Preparation and Handling
-
Preparation: Prepare a 1-5 mM stock solution of Rhod 2-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
General Protocol for Loading Rhod 2-AM into Live Cells
-
Prepare Loading Solution: Dilute the Rhod 2-AM stock solution to a final working concentration of 2-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). To aid in the dispersion of the dye, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%.
-
Cell Incubation: Replace the cell culture medium with the Rhod 2-AM loading solution and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for different cell types.
-
Wash: After incubation, wash the cells twice with indicator-free medium to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in indicator-free medium to allow for complete de-esterification of the intracellular Rhod 2-AM.
Protocol for Validating Mitochondrial Localization of Rhod 2
-
Co-localization with a Mitochondrial Marker: Co-load cells with Rhod 2-AM and a mitochondrial-specific dye such as MitoTracker™ Green. Image both dyes using appropriate filter sets on a confocal microscope. The co-localization of the Rhod 2 and MitoTracker signals confirms mitochondrial accumulation.[5]
-
Use of Mitochondrial Depolarizing Agents: After loading with Rhod 2-AM, treat the cells with a mitochondrial uncoupler such as CCCP (1 µM).[5] A significant decrease or prevention of the Rhod 2 signal in response to a Ca²⁺ stimulus confirms that the signal is dependent on the mitochondrial membrane potential and is therefore of mitochondrial origin.[5]
Protocol for In Situ Calibration of Rhod 2 Signal
-
Cell Preparation: Load cells with Rhod 2-AM as described above.
-
Minimum Fluorescence (Fmin): Perfuse the cells with a Ca²⁺-free buffer containing a Ca²⁺ chelator such as EGTA (e.g., 5 mM) and a Ca²⁺ ionophore like ionomycin (B1663694) (e.g., 1-5 µM).[10] This will deplete intracellular Ca²⁺, and the resulting fluorescence intensity represents Fmin.
-
Maximum Fluorescence (Fmax): Wash out the Ca²⁺-free buffer and perfuse the cells with a high Ca²⁺ buffer (e.g., 5-10 mM CaCl₂) containing the Ca²⁺ ionophore.[11] This will saturate the intracellular Rhod 2 with Ca²⁺, and the resulting fluorescence intensity represents Fmax.
-
Calculation of [Ca²⁺]: The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F), where F is the experimental fluorescence intensity and Kd is the dissociation constant of Rhod 2 for Ca²⁺.[7]
Protocol for Measuring Mitochondrial Calcium Uptake during Store-Operated Calcium Entry (SOCE)
-
Cell Loading: Load cells with Rhod 2-AM.
-
Store Depletion: In a Ca²⁺-free medium, treat the cells with thapsigargin (B1683126) (e.g., 2 µM), an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, to deplete endoplasmic reticulum (ER) Ca²⁺ stores.[12]
-
Initiate SOCE: Re-introduce extracellular Ca²⁺ (e.g., 1.8 mM) to the medium.[12]
-
Image Acquisition: Acquire time-lapse images of Rhod 2 fluorescence using a confocal microscope to monitor the increase in mitochondrial Ca²⁺ as a result of SOCE.
Protocol for Assessing Mitochondrial Calcium in Apoptosis
-
Cell Loading: Load cells with Rhod 2-AM.
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine, C2-ceramide).
-
Image Acquisition: Acquire time-lapse images of Rhod 2 fluorescence to monitor changes in mitochondrial Ca²⁺ levels during the apoptotic process. An increase in mitochondrial Ca²⁺ is often an early event in apoptosis.[3] Co-staining with markers of apoptosis, such as caspase-3/7 activity probes, can provide a more comprehensive picture.[13]
Signaling Pathways Investigated with Rhod 2
Store-Operated Calcium Entry (SOCE)
SOCE is a crucial Ca²⁺ influx pathway activated in response to the depletion of ER Ca²⁺ stores.[12] Mitochondria are often closely associated with the ER and can buffer the Ca²⁺ entering through SOCE channels, thereby modulating the downstream signaling events. Rhod 2 has been instrumental in visualizing this mitochondrial Ca²⁺ uptake during SOCE.[14]
Caption: Store-Operated Calcium Entry and Mitochondrial Uptake Measured by Rhod 2.
IP3-Mediated Calcium Release
The binding of inositol (B14025) 1,4,5-trisphosphate (IP3) to its receptors on the ER triggers the release of Ca²⁺ into the cytosol. Mitochondria positioned near these release sites can efficiently take up the released Ca²⁺, influencing the shape and duration of the cytosolic Ca²⁺ signal. Rhod 2 is a valuable tool for studying this localized Ca²⁺ crosstalk between the ER and mitochondria.
Caption: IP3-Mediated Ca²⁺ Release and Mitochondrial Buffering.
Glutamate (B1630785) Excitotoxicity
In neurons, excessive stimulation of glutamate receptors can lead to a massive influx of Ca²⁺, a condition known as excitotoxicity. Mitochondria play a dual role in this process: initially, they buffer the excess cytosolic Ca²⁺, but prolonged Ca²⁺ overload can trigger mitochondrial dysfunction and cell death. Rhod 2 has been used to quantify the extent of mitochondrial Ca²⁺ accumulation during glutamate-induced excitotoxicity.[2]
References
- 1. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of mitochondrial calcium content in rat cortical neurones following a glutamate stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. line-a.co.il [line-a.co.il]
- 6. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective mechanisms of dieckol against glutamate toxicity through reactive oxygen species scavenging and nuclear factor-like 2/heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Rhod 2 Triammonium Salt: A Technical Guide to Solubility and Application in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility of Rhod 2 triammonium (B15348185) salt and its application in cellular calcium signaling studies. The following sections detail its solubility in common laboratory solvents, provide comprehensive experimental protocols for its use as a fluorescent calcium indicator, and illustrate key experimental workflows and signaling principles.
Core Principles of Rhod 2 in Calcium Measurement
Rhod 2 is a fluorescent indicator used to measure calcium concentrations. Its acetoxymethyl (AM) ester form, Rhod 2-AM, is cell-permeant and widely used for studying intracellular calcium dynamics. Once inside the cell, esterases cleave the AM groups, trapping the active Rhod 2 molecule. Rhod 2 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Due to its net positive charge, Rhod 2 tends to accumulate in mitochondria, making it a valuable tool for investigating mitochondrial calcium uptake.
Solubility of Rhod 2 Forms
The solubility of Rhod 2 varies depending on its chemical form. The triammonium salt is the membrane-impermeant form, while the AM ester is membrane-permeant.
| Compound | Solvent | Solubility | Notes |
| Rhod 2 Triammonium Salt | DMSO | Soluble | Quantitative data not specified. |
| This compound Salt | Water | Soluble (at pH > 6) | [1][2] |
| Rhod 2, AM Ester | DMSO | Soluble | Stock solutions of 1-5 mM are common.[3] |
Experimental Protocols
Preparation of Rhod 2-AM Stock Solution
A common protocol for preparing a Rhod 2-AM stock solution for cell loading involves the use of anhydrous DMSO.
Materials:
-
Rhod 2, AM Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Allow the Rhod 2, AM ester vial and anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-5 mM stock solution by dissolving the Rhod 2, AM ester in anhydrous DMSO.[3]
-
Mix thoroughly until the solid is completely dissolved. Dissolution may be slow, so allow sufficient time.
-
Store the DMSO stock solution in tightly sealed aliquots at -20°C, protected from light. The solution is stable for several months under these conditions.
Cell Loading for Mitochondrial Calcium Measurement
This protocol describes the loading of cells with Rhod 2-AM for the specific measurement of mitochondrial calcium.
Materials:
-
Cells cultured on coverslips or appropriate imaging plates
-
Rhod 2-AM stock solution (1-5 mM in DMSO)
-
Imaging buffer (e.g., Krebs-Ringer-HEPES-glucose buffer)
-
Pluronic® F-127 (optional, as a dispersing agent)
Procedure:
-
Prepare a fresh loading solution by diluting the Rhod 2-AM stock solution in the imaging buffer to a final concentration of 1-5 µM. If using, Pluronic® F-127 can be added to aid in the dispersion of the AM ester.[3]
-
Remove the cell culture medium and wash the cells with the imaging buffer.
-
Add the Rhod 2-AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. Incubation at this temperature promotes the sequestration of the dye within the mitochondria.
-
After incubation, wash the cells with fresh imaging buffer to remove excess dye.
-
Allow the cells to de-esterify the Rhod 2-AM for at least 30 minutes at room temperature before imaging. This step is crucial for the dye to become calcium-sensitive.
-
Proceed with fluorescence microscopy to measure changes in mitochondrial calcium.
Visualization of Experimental Workflow and Signaling
General Principle of Calcium Detection with Rhod 2
The following diagram illustrates the fundamental mechanism of how Rhod 2 is used to detect intracellular calcium.
Caption: Principle of intracellular calcium detection using Rhod 2-AM.
Experimental Workflow for Mitochondrial Calcium Imaging
This diagram outlines the key steps in an experiment designed to measure mitochondrial calcium changes using Rhod 2.
Caption: Workflow for measuring mitochondrial calcium with Rhod 2.
References
A Technical Guide to Rhod-2 and Rhod-2 AM: Key Differences and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core distinctions between the fluorescent calcium indicators Rhod-2 and its acetoxymethyl (AM) ester derivative, Rhod-2 AM. We provide a comprehensive overview of their chemical properties, mechanism of action, and key applications, with a focus on mitochondrial calcium signaling. This guide includes structured data for easy comparison, detailed experimental protocols, and visualizations of critical pathways and workflows to aid in experimental design and data interpretation.
Core Differences: A Head-to-Head Comparison
The fundamental difference between Rhod-2 and Rhod-2 AM lies in their cell permeability. Rhod-2 is a salt, a charged molecule that cannot passively cross the cell membrane. In contrast, Rhod-2 AM is a cell-permeant derivative. The addition of acetoxymethyl ester groups masks the negative charges of the molecule, rendering it lipophilic and able to diffuse across the plasma membrane into the cell.[1][2]
Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the active, cell-impermeant Rhod-2.[1][2] This process effectively traps the dye within the cell. The cationic nature of Rhod-2 AM often leads to its preferential accumulation within the mitochondria, driven by the mitochondrial membrane potential.[3][4][5] This characteristic makes it a widely used tool for measuring mitochondrial calcium dynamics.[6][7][8]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of Rhod-2 (the active form) and Rhod-2 AM are summarized in the table below.
| Property | Rhod-2 (Active Form) | Rhod-2 AM (Cell-Permeant Form) | Reference(s) |
| Molecular Formula | C₄₀H₄₃ClN₄O₁₁ | C₅₂H₅₉BrN₄O₁₉ | [9] |
| Molecular Weight | ~791.24 g/mol | ~1124.0 g/mol | [9][10] |
| Cell Permeability | No | Yes | [1][2] |
| Excitation Maximum (Ca²⁺-bound) | ~552-557 nm | Not applicable (non-fluorescent) | [4][9][10] |
| Emission Maximum (Ca²⁺-bound) | ~576-581 nm | Not applicable (non-fluorescent) | [4][10][11] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM - 1 µM | Does not bind Ca²⁺ | [1][10][11][12] |
| Solubility | Water | DMSO | [13] |
Mechanism of Action and Cellular Localization
The utility of Rhod-2 AM as an intracellular calcium indicator is predicated on a two-step mechanism. First, the cell-permeant Rhod-2 AM passively diffuses across the cell membrane. Once in the cytoplasm, intracellular esterases hydrolyze the AM ester groups, converting Rhod-2 AM into its active, fluorescent form, Rhod-2. This active form is a charged molecule and is thus retained within the cell. Due to its net positive charge, Rhod-2 AM tends to accumulate in the mitochondria, which have a negative membrane potential.
Caption: Mechanism of Rhod-2 AM action and localization.
Experimental Protocols
Preparation of Rhod-2 AM Stock Solution
-
Reconstitution : Prepare a stock solution of Rhod-2 AM in the range of 1-5 mM using high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[11][14]
-
Storage : Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2][11]
Cell Loading with Rhod-2 AM
The optimal loading conditions can vary between cell types and experimental setups. The following is a general protocol that may require optimization.[14][15]
-
Cell Plating : Plate cells on a suitable imaging dish or multi-well plate to allow for adherence overnight.
-
Working Solution Preparation : On the day of the experiment, thaw a vial of the Rhod-2 AM stock solution. Prepare a working solution with a final concentration of 2-10 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[2][6]
-
Use of Pluronic F-127 : To aid in the dispersion of the lipophilic Rhod-2 AM in the aqueous loading buffer, the non-ionic detergent Pluronic F-127 can be used.[11][14] A common practice is to mix the Rhod-2 AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting it into the loading buffer, for a final Pluronic F-127 concentration of approximately 0.02-0.04%.[14][16]
-
Use of Probenecid (B1678239) : To reduce the leakage of the de-esterified Rhod-2 from the cells via organic anion transporters, probenecid (1-2.5 mM) can be added to the loading and imaging buffers.[14][16]
-
Incubation : Replace the culture medium with the Rhod-2 AM working solution and incubate the cells for 30-60 minutes at 37°C. For experiments focused on cytoplasmic calcium, incubation at room temperature may reduce sequestration into organelles.[11][14]
-
Wash and De-esterification : After incubation, wash the cells with indicator-free buffer (containing probenecid, if used) to remove excess dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular Rhod-2 AM.[14]
Caption: Experimental workflow for cell loading with Rhod-2 AM.
Application in Mitochondrial Calcium Signaling
Rhod-2 is a valuable tool for investigating the role of mitochondria in cellular calcium signaling. Mitochondria can sequester and release Ca²⁺, thereby modulating the amplitude and spatiotemporal dynamics of intracellular calcium signals. This process is crucial for various cellular functions, including bioenergetics and apoptosis.
An experimental setup to study mitochondrial calcium uptake upon cellular stimulation could involve the following steps:
-
Load cells with Rhod-2 AM as described above.
-
Establish a baseline fluorescence reading.
-
Apply a stimulus (e.g., a G-protein coupled receptor agonist like ATP or an agent that releases calcium from the endoplasmic reticulum like thapsigargin).
-
Record the change in Rhod-2 fluorescence over time, which corresponds to the change in mitochondrial calcium concentration.
-
To confirm that the observed signal originates from mitochondrial calcium uptake, a mitochondrial calcium uniporter (MCU) inhibitor, such as Ru360, can be used as a negative control.[7]
Caption: Simplified mitochondrial Ca²⁺ signaling pathway.
Concluding Remarks
Rhod-2 AM is a powerful tool for the investigation of intracellular calcium dynamics, particularly within the mitochondria. Understanding the fundamental differences between the cell-permeant Rhod-2 AM and its active, cell-impermeant form, Rhod-2, is critical for the proper design and interpretation of experiments. By following optimized loading protocols and being mindful of the specific characteristics of this indicator, researchers can effectively probe the intricate role of calcium in a wide array of cellular processes.
References
- 1. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 10. stemcell.com [stemcell.com]
- 11. biotium.com [biotium.com]
- 12. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. abpbio.com [abpbio.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Applications of Rhod-2 in Cellular Biology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-2 is a high-affinity, fluorescent calcium (Ca²⁺) indicator characterized by its long-wavelength excitation and emission spectra.[1] Its acetoxymethyl (AM) ester form, Rhod-2 AM, is cell-permeant, allowing for straightforward loading into living cells.[2][3] Upon entering the cell, cytosolic esterases cleave the AM group, trapping the active Rhod-2 indicator inside.[2][3] A key characteristic of Rhod-2 is its propensity to accumulate in mitochondria, driven by the organelle's membrane potential.[1][2] This feature makes it a valuable tool for specifically investigating mitochondrial Ca²⁺ dynamics.[2] However, with careful loading protocols, it can also be utilized for monitoring cytosolic Ca²⁺ and in high-throughput screening applications.[4][5] This guide provides a comprehensive overview of the properties, experimental protocols, and diverse applications of Rhod-2 in cellular biology research.
Core Properties of Rhod-2
The utility of Rhod-2 as a Ca²⁺ indicator is defined by its spectral properties and binding affinity. This data is crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Notes |
| Excitation Maximum (Ca²⁺-bound) | ~552-553 nm[2][6] | |
| Emission Maximum (Ca²⁺-bound) | ~576-581 nm[1][7] | |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM[2][8] | This value can be influenced by the intracellular environment, including pH and temperature.[9] An in vivo calibrated Kd in a perfused mouse heart was reported as 720 nM.[10] |
| Fold Fluorescence Increase | >100-fold upon Ca²⁺ binding[1] |
Key Applications and Experimental Protocols
Rhod-2 is a versatile tool for investigating various aspects of Ca²⁺ signaling. Below are detailed protocols for its primary applications.
Measurement of Mitochondrial Calcium Influx
Rhod-2's tendency to accumulate in the mitochondria makes it an excellent probe for studying Ca²⁺ uptake and release from this organelle, which is crucial in processes like apoptosis and cellular metabolism.[2][11]
Experimental Protocol: Confocal Microscopy of Mitochondrial Ca²⁺
This protocol is adapted from methodologies for imaging mitochondrial Ca²⁺ fluxes in cultured cells.[12][13]
Materials:
-
Rhod-2 AM (prepared as a 1-5 mM stock solution in anhydrous DMSO)[4]
-
Pluronic® F-127 (20% solution in DMSO)[12]
-
Imaging Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or a similar physiological buffer)[14]
-
Cultured cells on coverslips or imaging dishes
Procedure:
-
Prepare Loading Solution: For a final concentration of 5 µM Rhod-2 AM, mix the appropriate volume of the Rhod-2 AM stock solution with 20% Pluronic® F-127 (final concentration of ~0.02-0.04%) in imaging buffer.[12][15] For example, to make 1 mL of loading solution, add 5 µL of 1 mM Rhod-2 AM stock and 2.5 µL of 20% Pluronic F-127 to 1 mL of imaging buffer.
-
Cell Loading: Remove the culture medium from the cells and replace it with the Rhod-2 AM loading solution.[12]
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.[7][12] Incubating at room temperature rather than 37°C can help minimize dye compartmentalization in other organelles if cytosolic measurements are also of interest.[7]
-
De-esterification: For more specific mitochondrial loading, some protocols recommend a subsequent incubation at 37°C for 20-30 minutes to allow for complete de-esterification of the AM ester by cellular esterases.[4][12]
-
Wash: Wash the cells twice with fresh, pre-warmed imaging buffer to remove excess dye.[7]
-
Imaging: Mount the coverslip onto an imaging chamber on a confocal microscope. Excite the sample using a laser line around 543-555 nm and collect the emission at >570 nm.[12]
-
Data Acquisition: Record baseline fluorescence before adding a stimulus known to induce mitochondrial Ca²⁺ uptake (e.g., an agonist that triggers IP₃-mediated Ca²⁺ release from the ER).[11] Capture the subsequent changes in Rhod-2 fluorescence intensity over time.
dot
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. stemcell.com [stemcell.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abpbio.com [abpbio.com]
- 5. Rhod-2 based measurements of intracellular calcium in the perfused mouse heart: cellular and subcellular localization and response to positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 7. biotium.com [biotium.com]
- 8. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to Rhodamine-Based Calcium Indicators: History, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the history, development, and application of rhodamine-based fluorescent indicators for the measurement of intracellular calcium. This document details the core principles of these powerful research tools, their key characteristics, and practical considerations for their use in experimental settings.
Introduction: The Dawn of Visible Light Calcium Imaging
The ability to visualize and quantify intracellular calcium dynamics is paramount to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neuroplasticity. The development of fluorescent calcium indicators revolutionized cell biology, and the rhodamine family of dyes marked a significant milestone by enabling the use of visible light for excitation. This shift overcame some of the limitations of earlier UV-excitable indicators, such as cellular autofluorescence and phototoxicity.
The foundational design of these indicators involves the conjugation of a calcium-chelating moiety, typically a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), to a rhodamine fluorophore. The fluorescence of the rhodamine core is quenched in the absence of calcium. Upon binding to Ca²⁺, a conformational change in the chelator disrupts this quenching, leading to a significant increase in fluorescence intensity.
A Historical Perspective: From Rhod-2 to Specialized Probes
The journey of rhodamine-based calcium indicators began in 1989 with the introduction of Rhod-2 . This pioneering indicator offered excitation and emission maxima in the visible spectrum, making it compatible with argon laser-based confocal microscopy and flow cytometry[1][2].
Following the success of Rhod-2, research efforts focused on expanding the toolkit of rhodamine-based indicators with tailored properties:
-
Longer Wavelengths: To further minimize autofluorescence and enable deeper tissue penetration, indicators with red-shifted excitation and emission spectra were developed. X-Rhod-1 was a key development in this area, with excitation and emission maxima around 580 nm and 600 nm, respectively[3][4].
-
Lower Affinity: The development of indicators with lower affinity for Ca²⁺, such as Rhod-5N and Rhod-FF , allowed for the measurement of high calcium concentrations, for instance, within intracellular stores like the endoplasmic reticulum, without saturating the indicator[1][3].
-
Mitochondrial Targeting: An interesting characteristic of the acetoxymethyl (AM) ester forms of some rhodamine-based indicators, like Rhod-2 AM, is their tendency to accumulate in mitochondria due to their net positive charge. This property has been exploited to specifically monitor mitochondrial calcium dynamics[3][5].
Core Rhodamine-Based Calcium Indicators: A Quantitative Overview
The selection of an appropriate calcium indicator is critical for the success of an experiment and depends on factors such as the expected calcium concentration range, the instrumentation available, and the specific cellular compartment of interest. The table below summarizes the key quantitative properties of several widely used rhodamine-based calcium indicators.
| Indicator | Dissociation Constant (Kd) | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement upon Ca²⁺ Binding |
| Rhod-2 | ~570 nM[3][6] | ~552[1] | ~581[1] | >100-fold[1][6] |
| X-Rhod-1 | ~700 nM[3] | ~580[3] | ~600[3] | >100-fold[1] |
| Rhod-5N | ~320 µM[7][8] | ~557[7][8] | ~580[7][8] | >100-fold[9] |
| Rhod-FF | ~19 µM[3] | ~550 | ~575 | Significant increase |
| X-Rhod-5F | ~1.6 µM[3] | ~580 | ~600 | Significant increase |
| X-Rhod-FF | ~17 µM[3] | ~580 | ~600 | Significant increase |
Experimental Protocols
General Synthesis Principle of Rhodamine-Based Calcium Indicators
The synthesis of rhodamine-based calcium indicators generally involves the chemical linkage of a BAPTA-type calcium chelator to a rhodamine fluorophore. While the specific synthetic routes can be complex, the fundamental principle relies on positioning the chelator in close proximity to the fluorophore to enable efficient photoinduced electron transfer (PeT) in the calcium-free state, which quenches the fluorescence. The binding of calcium to the BAPTA moiety alters its electron-donating ability, thus inhibiting the PeT process and restoring the fluorescence of the rhodamine core.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of laser polarization on responses of the fluorescent Ca2+ indicator X-Rhod-1 in neurons and myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-specific localization of a rhodamine-based calcium-sensor in living cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00365F [pubs.rsc.org]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 8. Rhod-5N, tripotassium salt | AAT Bioquest [aatbio.com]
- 9. Invitrogen Rhod-5N, Tripotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Safety and Handling of Rhod 2 Triammonium Salt: A Technical Guide for Laboratory Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod 2 is a fluorescent calcium indicator widely utilized in life sciences research to measure intracellular calcium concentrations ([Ca²⁺]i). Its longer excitation and emission wavelengths make it particularly valuable for studies in cells and tissues with high autofluorescence. Rhod 2 is available in two primary forms: the membrane-permeant acetoxymethyl (AM) ester and the membrane-impermeant salt form, such as the triammonium (B15348185) salt. This technical guide focuses on the safe handling and laboratory application of Rhod 2 triammonium salt, providing essential data, experimental protocols, and visualization of its role in key signaling pathways. While much of the literature focuses on the AM ester due to its ease of loading into intact cells, this guide will also address the specific handling and applications of the triammonium salt.
Chemical and Physical Properties
This compound salt is a complex organic molecule with specific chemical and physical characteristics that are important for its proper handling and use in experimental settings.
| Property | Value | Citation(s) |
| CAS Number | 129787-65-1 | [1][2] |
| Molecular Formula | C₄₀H₃₉N₄O₁₁·3NH₄ | [2] |
| Molecular Weight | 805.87 g/mol | [2] |
| Appearance | Orange-red solid | [1] |
| Solubility | Soluble in DMSO and water (pH > 6) | [1] |
| Excitation Maximum (Ca²⁺-bound) | ~556 nm | [1] |
| Emission Maximum (Ca²⁺-bound) | ~576 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~1.0 µM | [1] |
| Molar Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ at 556 nm | [1] |
| Cell Permeability | Membrane impermeant | [1] |
Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures |
| May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation of dust, and contact with skin and eyes. |
| May cause eye, skin, and respiratory tract irritation. | Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or with a fume hood. |
| To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | Handle as a potentially hazardous substance. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.
First Aid Measures
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
After skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound salt.
| Aspect | Recommendation | Citation(s) |
| Storage Temperature | Store at -20°C. | [1] |
| Storage Conditions | Keep desiccated and protected from light, especially when in solution. | [1] |
| Handling | Allow the vial to warm to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area. | |
| Solution Stability | Aqueous stock solutions should be used fresh. For longer-term storage, consider aliquoting and freezing at -20°C or below. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate PPE as described in Section 2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the solid material, place it in a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.
Experimental Protocols
This compound salt is membrane-impermeant and therefore requires direct introduction into the cytoplasm. This is typically achieved through microinjection, scrape loading, or by using permeabilized cells or isolated organelles.
Preparation of Stock Solution
-
Allow the vial of this compound salt to warm to room temperature.
-
Prepare a stock solution of 1-5 mM in high-quality anhydrous DMSO or an aqueous buffer (e.g., potassium-based internal solution, pH > 6).
-
For aqueous solutions, ensure the pH is maintained above 6 for optimal solubility.[1]
-
If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C, protected from light.
Protocol for Loading Permeabilized Cells
This protocol is suitable for studying calcium dynamics in response to stimuli that act on intracellular organelles, without the influence of the plasma membrane.
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Permeabilization:
-
Wash cells with an intracellular-like buffer (e.g., containing high K⁺, low Na⁺, and EGTA to chelate extracellular Ca²⁺).
-
Permeabilize the plasma membrane using a mild detergent such as digitonin (B1670571) (10-50 µg/mL) or saponin (B1150181) for a few minutes. The optimal concentration and time should be determined empirically for each cell type.
-
-
Loading with this compound Salt:
-
Wash out the permeabilizing agent with the intracellular-like buffer.
-
Incubate the permeabilized cells with 1-10 µM this compound salt in the intracellular-like buffer for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells with the intracellular-like buffer to remove excess dye.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets (Excitation/Emission: ~556/576 nm).
Protocol for Microinjection
Microinjection allows for the precise delivery of this compound salt into a single cell.
-
Prepare Microinjection Solution: Dilute the this compound salt stock solution to a final concentration of 50-200 µM in an injection buffer (e.g., a potassium-based internal solution).
-
Load Micropipette: Backfill a micropipette with the injection solution.
-
Microinjection: Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell and inject a small volume of the dye solution.
-
Allow for Diffusion: Allow the dye to diffuse throughout the cytoplasm for 5-15 minutes before starting the experiment.
-
Imaging: Proceed with fluorescence imaging.
Signaling Pathways and Visualization
Rhod 2 is extensively used to study the role of mitochondrial calcium in various signaling pathways, particularly in apoptosis. An increase in mitochondrial calcium is a key event in the intrinsic apoptotic pathway.
Mitochondrial Calcium Uptake and its Role in Apoptosis
Various apoptotic stimuli, such as oxidative stress or DNA damage, can lead to the release of calcium from the endoplasmic reticulum (ER) via channels like the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R). This localized increase in cytosolic calcium is efficiently taken up by nearby mitochondria through the mitochondrial calcium uniporter (MCU). The subsequent rise in mitochondrial calcium can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade and execution of apoptosis.
Caption: Mitochondrial calcium signaling cascade leading to apoptosis.
Experimental Workflow for Measuring Mitochondrial Calcium
The following workflow illustrates the key steps in an experiment designed to measure changes in mitochondrial calcium using Rhod 2.
Caption: General workflow for measuring mitochondrial calcium with Rhod 2.
Conclusion
This compound salt is a powerful tool for investigating intracellular calcium dynamics, particularly within mitochondria. Its use requires careful consideration of its membrane-impermeant nature, necessitating direct loading methods such as microinjection or use in permeabilized systems. By adhering to the safety precautions and experimental protocols outlined in this guide, researchers can effectively and safely utilize this compound salt to gain valuable insights into the complex roles of calcium in cellular physiology and pathology. As with any chemical, it is imperative to consult the most recent Safety Data Sheet (SDS) from the supplier before use and to conduct a thorough risk assessment for any new experimental procedure.
References
Methodological & Application
Application Notes and Protocols for Rhod 2 AM Loading in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for loading Rhod 2 AM, a fluorescent indicator for measuring intracellular calcium, into cultured cells. This guide is intended for researchers in cell biology, pharmacology, and drug development who are studying calcium signaling pathways.
Introduction
Rhod 2 AM is a cell-permeable dye used for the detection of intracellular calcium. Its acetoxymethyl (AM) ester group facilitates its passage across the cell membrane.[1] Once inside the cell, esterases cleave the AM group, trapping the now cell-impermeable Rhod 2 molecule.[1][2][3] Rhod 2 exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[1] With excitation and emission maxima around 552 nm and 581 nm respectively, it is well-suited for fluorescence microscopy and flow cytometry, particularly in cells with high autofluorescence.[4] Due to its net positive charge, Rhod 2 AM tends to accumulate in mitochondria, making it a valuable tool for studying mitochondrial calcium dynamics.[5][6]
Data Presentation
The following table summarizes the key quantitative parameters for Rhod 2 AM loading in cultured cells. These values are recommendations and may require optimization for specific cell types and experimental conditions.[7][8]
| Parameter | Recommended Range | Notes |
| Rhod 2 AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store in single-use aliquots at -20°C to avoid freeze-thaw cycles.[4][9][10] |
| Rhod 2 AM Working Solution | 1-20 µM in buffer (e.g., HBSS) | A final concentration of 4-5 µM is recommended for most cell lines.[4][7][8] The exact concentration should be determined empirically.[4] |
| Pluronic® F-127 | 0.02% - 0.04% (final concentration) | A non-ionic detergent that aids in the dispersion of Rhod 2 AM in aqueous solutions.[4][7][10] |
| Probenecid (B1678239) | 0.5 - 2.5 mM (final concentration) | An organic anion-transport inhibitor that can reduce leakage of the de-esterified dye from the cells.[4][7][10] |
| Incubation Time | 15 - 120 minutes | Optimal time should be determined for different cell lines.[7][10] |
| Incubation Temperature | 20 - 37°C | Incubation at 37°C may promote dye compartmentalization in organelles like mitochondria. Room temperature incubation is often recommended for measuring cytoplasmic calcium.[9][10] |
| De-esterification Time | 20 - 30 minutes | An additional incubation period after loading to allow for complete cleavage of the AM ester group.[11][10][12] |
| Excitation Wavelength | ~540-557 nm | [4][6][7] |
| Emission Wavelength | ~576-590 nm | [4][7][9] |
Experimental Protocols
This section provides a detailed methodology for loading Rhod 2 AM into cultured cells for the measurement of intracellular calcium.
Materials
-
Rhod 2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 20% w/v solution in DMSO)
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells on coverslips or in microplates
Stock Solution Preparation
-
Prepare a 1-5 mM stock solution of Rhod 2 AM in high-quality anhydrous DMSO.[9][10]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[4][9] Avoid repeated freeze-thaw cycles.[4]
Working Solution Preparation
-
On the day of the experiment, thaw an aliquot of the Rhod 2 AM stock solution to room temperature.[4]
-
Prepare a dye working solution with a final concentration of 1-10 µM Rhod 2 AM in a buffer of your choice (e.g., HBSS). For many cell lines, a final concentration of 4-5 µM is a good starting point.[7][8]
-
(Optional but recommended) To aid in the dispersion of Rhod 2 AM, Pluronic® F-127 can be added to the working solution for a final concentration of 0.02-0.04%. This can be achieved by mixing the Rhod 2 AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer.[10]
-
(Optional) If your cells are known to express organic anion transporters, which can extrude the dye, add probenecid to the working solution at a final concentration of 1-2.5 mM to reduce leakage.[10]
Cell Loading Protocol
-
Grow cells on coverslips or in a black-wall, clear-bottom microplate to the desired confluence.
-
Remove the culture medium.
-
Wash the cells twice with a physiological buffer such as HBSS.[9]
-
Add the Rhod 2 AM working solution to the cells.
-
Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[10] The optimal time and temperature should be determined empirically for your specific cell type.[10] For cytoplasmic calcium measurements, incubation at room temperature is often preferred to minimize compartmentalization of the dye into organelles.[9]
-
After incubation, remove the loading solution and wash the cells twice with indicator-free buffer (containing probenecid if used during loading) to remove any dye that is non-specifically associated with the cell surface.[10]
-
Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular Rhod 2 AM.[10][12]
-
The cells are now ready for imaging. Add your experimental compounds and measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets (Excitation/Emission ~549/578 nm).[3][13]
Visualizations
Rhod 2 AM Cellular Uptake and Activation Pathway
Caption: Mechanism of Rhod 2 AM uptake and activation within a cell.
Experimental Workflow for Rhod 2 AM Loading
Caption: Step-by-step workflow for loading cultured cells with Rhod 2 AM.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. biotium.com [biotium.com]
- 10. abpbio.com [abpbio.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Using Rhod 2 for Live-Cell Calcium Imaging: An Application Guide
Introduction
Rhod 2 is a fluorescent calcium indicator characterized by its long excitation and emission wavelengths, making it a valuable tool for investigating intracellular calcium dynamics.[1][2] Its acetoxymethyl (AM) ester form, Rhod 2-AM, is cell-permeant and widely used for non-invasive loading into live cells.[3][4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active Rhod 2 indicator in the cytoplasm and organelles.[4][5][6] A key feature of Rhod 2 is its significant fluorescence intensity increase of over 100-fold upon binding to Ca²⁺, with minimal wavelength shift.[7][8] This property allows for the sensitive detection of changes in intracellular calcium concentrations. Notably, due to its positive charge, Rhod 2 has a propensity to accumulate in mitochondria.[6][9]
This guide provides a comprehensive overview and detailed protocols for the application of Rhod 2-AM in live-cell imaging, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the key quantitative properties and recommended experimental conditions for using Rhod 2.
Table 1: Spectroscopic and Chemical Properties of Rhod 2
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~552-557 nm | [1][7][8] |
| Emission Wavelength (Ca²⁺-bound) | ~576-581 nm | [1][4][7][8] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM - 1.0 µM | [1][8][9] |
| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | [7][8] |
| Molecular Weight | ~1124 g/mol | [4][5] |
| Solvent for Stock Solution | Anhydrous DMSO | [2][3][10] |
Table 2: Recommended Parameters for Live-Cell Imaging with Rhod 2-AM
| Parameter | Recommended Range/Value | Reference |
| Rhod 2-AM Stock Solution Concentration | 1-5 mM in anhydrous DMSO | [2][3][4] |
| Rhod 2-AM Working Solution Concentration | 1-10 µM | [2][3][6] |
| Pluronic® F-127 Concentration (optional) | 0.02-0.04% | [2][3][10] |
| Probenecid (B1678239) Concentration (optional) | 1-2.5 mM | [3][10] |
| Incubation Time | 15-60 minutes | [3] |
| Incubation Temperature | Room temperature to 37°C | [3][4] |
| De-esterification Time | ~30 minutes | [3] |
Experimental Protocols
Preparation of Reagents
a. Rhod 2-AM Stock Solution (1-5 mM)
-
Warm the vial of Rhod 2-AM to room temperature before opening to prevent moisture condensation.[4]
-
Dissolve the Rhod 2-AM solid in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 2 mM stock solution from 1 mg of Rhod 2-AM (MW ~1124 g/mol ), add approximately 445 µL of DMSO.[10]
-
Aliquot the stock solution into single-use tubes and store at -20°C, protected from light and moisture.[2][4] Avoid repeated freeze-thaw cycles.[2]
b. Pluronic® F-127 Stock Solution (10-20% w/v) Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble Rhod 2-AM in aqueous media.[2][3]
-
To prepare a 10% solution, dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[10]
-
Alternatively, a 20% solution can be prepared in DMSO.[3]
c. Probenecid Stock Solution (25-100 mM) Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.[3]
-
Prepare a stock solution of probenecid in a suitable buffer, such as Hanks and Hepes Buffer (HHBS). The addition of NaOH may be necessary to fully dissolve it.[10]
Cell Loading with Rhod 2-AM
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight in a CO₂ incubator.[2][5]
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the Rhod 2-AM stock solution to room temperature.[2]
-
Prepare a dye-loading working solution in a buffered physiological medium of choice (e.g., HHBS or Krebs-Ringer-HEPES-glucose buffer).[3][4] The final concentration of Rhod 2-AM should typically be in the range of 1-10 µM.[3][6] For many cell lines, a final concentration of 4-5 µM is recommended.[2][10]
-
(Optional) To aid in dye solubilization, first mix the Rhod 2-AM DMSO stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer to a final Pluronic® concentration of 0.02-0.04%.[3][10]
-
(Optional) If dye leakage is a concern, add probenecid to the working solution to achieve a final concentration of 1-2.5 mM.[3]
-
-
Dye Loading:
-
Remove the culture medium from the cells. If serum in the medium interferes with subsequent treatments, wash the cells with the loading buffer.[2][5]
-
Add the Rhod 2-AM working solution to the cells.[2]
-
Incubate for 15-60 minutes.[3] The optimal time and temperature should be determined empirically. Incubation at 37°C can promote dye compartmentalization into organelles like mitochondria, while incubation at room temperature may favor cytoplasmic localization.[4]
-
-
Washing and De-esterification:
-
After loading, wash the cells with indicator-free medium to remove any dye that is non-specifically associated with the cell surface.[3] This wash buffer can also contain probenecid if it was used during loading.[2][3]
-
Incubate the cells for an additional 30 minutes in fresh, dye-free medium to allow for complete de-esterification of the intracellular Rhod 2-AM.[3]
-
Live-Cell Imaging
-
Microscopy Setup:
-
Mount the coverslip or dish onto a fluorescence microscope equipped for live-cell imaging. Maintain the cells at the desired temperature (e.g., 37°C) and CO₂ level if necessary.
-
Use appropriate filter sets for Rhod 2, such as a TRITC filter set.[2][10] Set the excitation wavelength to ~540-550 nm and collect the emission at ~580-590 nm.[2][10]
-
-
Image Acquisition:
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[11]
-
Acquire a baseline fluorescence image before applying any stimulus.
-
Add the experimental stimulant and record the changes in fluorescence intensity over time.[2]
-
Mandatory Visualizations
Rhod 2-AM Mechanism of Action
Caption: Mechanism of Rhod 2-AM loading and calcium detection.
Experimental Workflow for Live-Cell Calcium Imaging
Caption: Step-by-step workflow for Rhod 2 live-cell imaging.
References
- 1. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. biotium.com [biotium.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Invitrogen™ Rhod-2, AM, cell permeant | Fisher Scientific [fishersci.ca]
- 9. stemcell.com [stemcell.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Measuring mitochondrial calcium concentration with Rhod 2
< Measuring Mitochondrial Calcium Concentration with Rhod-2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca2+) is a vital second messenger that regulates numerous cellular processes, including energy metabolism and cell death pathways.[1][2] Mitochondria play a crucial role in shaping cellular Ca2+ signals by rapidly sequestering and releasing Ca2+ ions.[3][4] Dysregulation of mitochondrial Ca2+ homeostasis is implicated in a variety of pathologies, making the accurate measurement of mitochondrial Ca2+ concentration ([Ca2+]m) a critical aspect of cell biology and drug discovery research.[1][5]
Rhod-2 is a fluorescent Ca2+ indicator that is particularly well-suited for measuring [Ca2+]m.[6][7][8] Its acetoxymethyl (AM) ester form, Rhod-2 AM, is a cell-permeant molecule with a net positive charge.[8][9] This positive charge facilitates its accumulation within the negatively charged mitochondrial matrix.[8][10] Once inside the cell, cytosolic esterases cleave the AM ester group, trapping the active, membrane-impermeant Rhod-2 dye within organelles.[9][11] Upon binding to Ca2+, the fluorescence intensity of Rhod-2 increases significantly, allowing for the quantification of [Ca2+]m.[9][10]
These application notes provide a comprehensive guide to using Rhod-2 for measuring mitochondrial calcium, including detailed protocols for cell loading, fluorescence imaging, and signal calibration.
Properties of Rhod-2
Rhod-2 offers several advantages for mitochondrial Ca2+ measurement, primarily stemming from its spectral properties and preferential accumulation in mitochondria.
Spectral Properties: Rhod-2 is a long-wavelength indicator, which helps to minimize autofluorescence from endogenous cellular components.[9][10]
| Property | Wavelength/Value | Reference |
| Excitation Maximum (Ca2+ bound) | ~553 nm | [9][12] |
| Emission Maximum (Ca2+ bound) | ~577 nm | [9][12] |
| Dissociation Constant (Kd) | ~570 nM | [6][7][11] |
Mechanism of Mitochondrial Accumulation: The lipophilic and cationic nature of the Rhod-2 AM ester promotes its passage across the plasma membrane and subsequent accumulation in mitochondria, driven by the large negative mitochondrial membrane potential.[8][10]
Experimental Protocols
Accurate measurement of [Ca2+]m with Rhod-2 requires careful attention to cell loading, imaging, and data analysis procedures.
Protocol 1: Standard Rhod-2 AM Loading for Adherent Cells
This protocol is a general guideline for loading adherent cells with Rhod-2 AM for subsequent analysis by fluorescence microscopy.
Materials:
-
Rhod-2 AM (e.g., from Thermo Fisher Scientific, AAT Bioquest)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable imaging buffer
-
Probenecid (B1678239) (optional, to reduce dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
Warm the Rhod-2 AM and Pluronic® F-127 stock solutions to room temperature before use.[15]
-
For a final loading concentration of 1-5 µM Rhod-2 AM, dilute the stock solution in your buffer of choice (e.g., HHBS).[13][16]
-
To aid in dye solubilization, first mix the Rhod-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the loading buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[13][14]
-
(Optional) To reduce the leakage of de-esterified dye from the cells, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[13][16]
-
-
Cell Loading:
-
Culture cells on coverslips or in imaging dishes suitable for microscopy.
-
Remove the culture medium and wash the cells once with the imaging buffer.
-
Add the Rhod-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C.[13] Note: Incubation at 37°C may promote dye compartmentalization into mitochondria, but can also increase sequestration in other organelles.[15] Room temperature incubation is often recommended to minimize this.[15]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh, indicator-free imaging buffer to remove extracellular dye.[13][15]
-
Incubate the cells for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the Rhod-2 AM by intracellular esterases.[6][13]
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Acquire fluorescence images using a confocal microscope equipped with appropriate lasers and filters (e.g., excitation at 543 nm or 561 nm, and emission collected above 570 nm).[6]
-
It is crucial to co-localize the Rhod-2 signal with a known mitochondrial marker (e.g., MitoTracker Green) to confirm mitochondrial localization.[17][18]
-
Protocol 2: In Situ Calibration of Mitochondrial Rhod-2 Fluorescence
To convert fluorescence intensity values into absolute Ca2+ concentrations, an in situ calibration is necessary. This protocol allows for the determination of the minimum (Fmin) and maximum (Fmax) fluorescence signals.
Materials:
-
Cells loaded with Rhod-2 AM (from Protocol 1)
-
Calcium-free imaging buffer containing a Ca2+ chelator (e.g., 5 mM EGTA)
-
Imaging buffer with a saturating concentration of Ca2+ (e.g., 10 mM CaCl2)
-
Calcium ionophore (e.g., 10 µM Ionomycin or 5 µM A-23187)
-
Mitochondrial uncoupler (e.g., 1 µM FCCP or CCCP) to dissipate the mitochondrial membrane potential and release mitochondrial Ca2+.
Procedure:
-
Obtain Basal Fluorescence (F):
-
Acquire baseline fluorescence images of the Rhod-2-loaded cells in standard imaging buffer.
-
-
Determine Maximum Fluorescence (Fmax):
-
Perfuse the cells with the imaging buffer containing the calcium ionophore (e.g., Ionomycin) and a saturating concentration of Ca2+. This will equilibrate the intracellular Ca2+ concentration with the high extracellular concentration, leading to maximal Rhod-2 fluorescence.
-
-
Determine Minimum Fluorescence (Fmin):
-
Following Fmax determination, perfuse the cells with the calcium-free imaging buffer containing the ionophore and EGTA. This will chelate all available Ca2+, resulting in the minimum fluorescence signal from the dye.
-
-
Calculate [Ca2+]m:
-
The mitochondrial Ca2+ concentration can be calculated using the Grynkiewicz equation: [Ca2+]m = Kd * (F - Fmin) / (Fmax - F)
-
Where:
-
Kd is the dissociation constant of Rhod-2 for Ca2+ (~570 nM).[6]
-
F is the experimental fluorescence intensity.
-
Fmin is the minimum fluorescence intensity in the absence of Ca2+.
-
Fmax is the maximum fluorescence intensity at saturating Ca2+ levels.
-
-
Data Presentation
The following table summarizes representative quantitative data for mitochondrial Ca2+ concentrations obtained using Rhod-2 in different cell types and conditions.
| Cell Type | Condition | Basal [Ca2+]m | Stimulated [Ca2+]m | Reference |
| Cultured Cells | Resting | 196 nM | - | [6] |
| Gastric Myocytes | Depolarization | 119 ± 8 nM (cytosolic) | 784 ± 87 nM (cytosolic peak) | [8] |
| Perfused Mouse Heart | 2.5 mM Perfusate Ca2+ | - | 33 ± 9 (Fluorescence Ratio) | [19] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions and calibration methods. The data for gastric myocytes represents cytosolic concentrations measured alongside mitochondrial measurements, illustrating the typical differential.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding and executing the experiments.
Mitochondrial Calcium Homeostasis
Mitochondria regulate their internal calcium concentration through a balance of uptake and efflux mechanisms. Calcium enters the mitochondrial matrix primarily through the Mitochondrial Calcium Uniporter (MCU) complex, driven by the strong electrochemical gradient across the inner mitochondrial membrane.[4][5] Calcium efflux is mainly mediated by the mitochondrial Na+/Ca2+ exchanger (NCLX) and a putative H+/Ca2+ exchanger (HCX).[3][5]
References
- 1. The Role of Mitochondrial Calcium Signaling in the Pathophysiology of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 12. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 13. abpbio.com [abpbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. biotium.com [biotium.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for Rhod 2 AM Staining in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod 2 AM is a high-affinity, visible light-excitable fluorescent indicator for intracellular calcium (Ca²⁺). Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane of primary neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active Rhod 2 dye. Upon binding to Ca²⁺, Rhod 2 exhibits a significant increase in fluorescence intensity, making it a valuable tool for measuring intracellular calcium dynamics, particularly within the mitochondria.[1][2] This document provides a detailed protocol for staining primary neurons with Rhod 2 AM, along with key quantitative data and a visual representation of the experimental workflow.
Rhod 2 is particularly useful for applications where there is high autofluorescence or for multiplexing with other fluorescent probes in the green spectrum.[3] It is frequently employed to study mitochondrial calcium influx, a critical process in neuronal signaling, metabolism, and apoptosis.[1][2]
Key Experimental Parameters
Successful staining and imaging of primary neurons with Rhod 2 AM depend on several critical parameters. The following tables summarize the key quantitative data for optimizing your experiments.
Reagent Preparation and Concentrations
| Reagent | Stock Solution Concentration | Recommended Final Working Concentration | Solvent |
| Rhod 2 AM | 2–5 mM | 2–20 µM (typically 4–5 µM for most cell lines) | Anhydrous DMSO |
| Pluronic® F-127 | 10%–20% (w/v) in distilled water or DMSO | 0.02%–0.04% | Water or DMSO |
| Probenecid (B1678239) | 25 mM | 0.5–2.5 mM | Aqueous Buffer (e.g., HHBS) |
Note: The optimal final concentration of Rhod 2 AM should be titrated for your specific primary neuronal culture and experimental conditions.[1]
Incubation and Imaging Parameters
| Parameter | Recommended Range/Value | Notes |
| Loading Incubation Time | 20–120 minutes | The optimal time should be determined empirically for different neuronal types. |
| Loading Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C may promote dye compartmentalization in organelles like mitochondria. For measuring cytosolic calcium, room temperature incubation is often recommended.[3] |
| De-esterification Time | 30 minutes | This step allows for the complete cleavage of the AM ester group by intracellular esterases. |
| Excitation Wavelength | ~540–553 nm | Can be used with a TRITC filter set on a fluorescence microscope.[1][4] |
| Emission Wavelength | ~576–590 nm | [1][4] |
| Cutoff Wavelength | ~570 nm | [1][4] |
Experimental Protocol
This protocol provides a step-by-step guide for staining primary neurons with Rhod 2 AM.
Materials
-
Rhod 2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Probenecid (optional, but recommended)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or a suitable physiological buffer
-
Primary neuronal culture plated on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC)
Solution Preparation
-
Rhod 2 AM Stock Solution (2–5 mM):
-
Dissolve Rhod 2 AM in anhydrous DMSO to a final concentration of 2–5 mM.
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]
-
-
Pluronic® F-127 Stock Solution (10% w/v):
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.
-
Heat at 40-50°C for approximately 30 minutes to aid dissolution.
-
Store at room temperature.[4]
-
-
Probenecid Stock Solution (25 mM):
-
Prepare a 25 mM stock solution of probenecid in a suitable buffer. The preparation may require gentle heating and pH adjustment.
-
-
Rhod 2 AM Working Solution (e.g., 5 µM):
-
For every 1 mL of HHBS, add the appropriate volume of the Rhod 2 AM stock solution to achieve the desired final concentration (e.g., for a 5 µM working solution from a 2 mM stock, add 2.5 µL).
-
To aid in dye solubilization, add Pluronic® F-127 to a final concentration of 0.02%–0.04% (e.g., 2–4 µL of a 10% stock solution per 1 mL of HHBS).[4]
-
To prevent dye leakage from the cells via organic anion transporters, add probenecid to a final concentration of 1–2.5 mM (e.g., 40–100 µL of a 25 mM stock solution per 1 mL of HHBS).[4]
-
Vortex the solution thoroughly before use.
-
Staining Procedure
-
Cell Preparation:
-
Ensure primary neurons are healthy and adhered to the imaging substrate.
-
Remove the culture medium from the cells.
-
-
Loading:
-
Washing and De-esterification:
-
Remove the loading solution.
-
Wash the cells twice with pre-warmed HHBS (or your buffer of choice). To continue inhibiting dye extrusion, the wash buffer can also be supplemented with probenecid.[1]
-
Add fresh, pre-warmed HHBS (with probenecid if used previously) and incubate for an additional 30 minutes at room temperature, protected from light, to allow for complete de-esterification of the dye.[5]
-
-
Imaging:
-
Mount the coverslip or dish onto the fluorescence microscope.
-
Excite the sample at ~540-553 nm and collect the emission at ~576-590 nm.[1]
-
Acquire images to observe changes in intracellular calcium concentration in response to stimuli.
-
Experimental Workflow
The following diagram illustrates the key steps in the Rhod 2 AM staining protocol for primary neurons.
Caption: Experimental workflow for Rhod 2 AM staining of primary neurons.
Signaling Pathway Context
Rhod 2 AM staining is a method to visualize changes in intracellular calcium, which is a crucial second messenger in numerous neuronal signaling pathways. An increase in intracellular Ca²⁺, which Rhod 2 detects, can be initiated by various stimuli, including:
-
Neurotransmitter binding to ionotropic receptors: This leads to direct influx of Ca²⁺.
-
Neurotransmitter binding to metabotropic receptors: This can trigger the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum via the IP₃ pathway.
-
Depolarization of the neuronal membrane: This opens voltage-gated calcium channels, allowing Ca²⁺ to enter the cell.
The resulting increase in cytosolic and mitochondrial Ca²⁺ can then activate a cascade of downstream events, such as neurotransmitter release, gene expression changes, and synaptic plasticity.
The diagram below illustrates the general principle of how Rhod 2 AM works to report on these calcium dynamics.
Caption: Mechanism of Rhod 2 AM action in primary neurons.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging in Cardiomyocytes Using Rhod 2-AM
Introduction
Rhod 2-AM is a high-affinity fluorescent probe extensively utilized for measuring intracellular calcium (Ca²⁺) concentrations.[1] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, whereupon intracellular esterases cleave the AM group, trapping the active Rhod 2 dye within the cell.[2][3][4] Rhod 2 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, making it a valuable tool for dynamic calcium imaging in excitable cells like cardiomyocytes.[3][5] With excitation and emission maxima in the longer wavelength spectrum, Rhod 2 is particularly advantageous for experiments in tissues with high autofluorescence.[3][6] Furthermore, under specific loading conditions, Rhod 2-AM has been shown to accumulate in mitochondria, enabling the targeted study of mitochondrial Ca²⁺ dynamics.[4][7][8][9]
These application notes provide detailed protocols for using Rhod 2-AM to measure both cytosolic and mitochondrial Ca²⁺ in cardiomyocytes, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Properties of Rhod 2-AM
| Property | Value | Source |
| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [1][2] |
| Molecular Weight | 1123.9 g/mol | [1][2] |
| Excitation Maximum (Ca²⁺-bound) | ~549-557 nm | [1][2][4][6][10] |
| Emission Maximum (Ca²⁺-bound) | ~574-581 nm | [2][4][6][10] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [11] |
| Solubility | Soluble in DMSO | [3][4] |
| Form | Solid | [3][4] |
Table 2: Comparison of Common Calcium Indicators for Cardiomyocyte Imaging
| Indicator | Excitation/Emission (nm) | Primary Localization | Key Advantages for Cardiomyocytes |
| Rhod 2-AM | ~552 / ~581 | Cytosol/Mitochondria | Longer wavelengths reduce autofluorescence; can be targeted to mitochondria.[3][6] |
| Fluo-4 AM | ~494 / ~516 | Cytosol | High fluorescence enhancement upon Ca²⁺ binding. |
| Fura-2 AM | ~340/380 / ~510 | Cytosol | Ratiometric dye allows for more quantitative Ca²⁺ measurements.[11] |
Experimental Protocols
Protocol 1: Preparation of Rhod 2-AM Stock Solution
Materials:
-
Rhod 2-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Warm the vial of Rhod 2-AM and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.[3]
-
Prepare a 1-5 mM stock solution of Rhod 2-AM by dissolving it in anhydrous DMSO.[3][12] For example, to make a 1 mM solution, dissolve 1 mg of Rhod 2-AM in approximately 890 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.[3] The solution is stable for at least six months under these conditions.[3]
Protocol 2: Loading Cardiomyocytes with Rhod 2-AM for Cytosolic Calcium Imaging
Materials:
-
Isolated cardiomyocytes
-
Rhod 2-AM stock solution (1-5 mM in DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Serum-free culture medium or appropriate buffer (e.g., Tyrode's solution or Hanks and Hepes buffer)[6]
-
Probenecid (B1678239) (optional)
Procedure:
-
On the day of the experiment, thaw an aliquot of the Rhod 2-AM stock solution to room temperature.[6]
-
Prepare a loading solution with a final Rhod 2-AM concentration of 2-10 µM in serum-free medium or buffer.[1][6] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
To aid in the dispersion of the nonpolar Rhod 2-AM in the aqueous loading medium, Pluronic® F-127 can be added.[3][6] Mix the Rhod 2-AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the loading medium, for a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[6][12]
-
(Optional) To reduce the leakage of the de-esterified dye from the cells, the organic anion transport inhibitor probenecid can be added to the loading solution at a final concentration of 0.5-1 mM.[6][13]
-
Replace the culture medium of the cardiomyocytes with the Rhod 2-AM loading solution.
-
Incubate the cells for 15-60 minutes at room temperature (20-25°C) or 37°C, protected from light.[12] Incubation at room temperature is often recommended to minimize dye compartmentalization within organelles like mitochondria.[3]
-
After incubation, wash the cells twice with the indicator-free medium (containing probenecid, if used) to remove excess dye.[1][3]
-
Allow the cells to de-esterify the Rhod 2-AM for at least 30 minutes at room temperature, protected from light, before imaging.[11][12]
Protocol 3: Loading Cardiomyocytes with Rhod 2-AM for Mitochondrial Calcium Imaging
Materials:
-
Same as Protocol 2
-
Sodium borohydride (B1222165) (NaBH₄) (for dihydrorhod-2 AM preparation)
-
Methanol (for dihydrorhod-2 AM preparation)
Method A: Temperature-Dependent Loading
-
Follow the same procedure as for cytosolic loading (Protocol 2), but perform the incubation at 37°C.[11] Higher temperatures can promote the sequestration of Rhod 2-AM into mitochondria.[3][11] It is crucial to validate the mitochondrial localization with a mitochondria-specific marker (e.g., MitoTracker).
Method B: Using Dihydrorhod-2 AM This method enhances the specificity of mitochondrial loading.
-
Preparation of Dihydrorhod-2 AM: a. Dissolve 50 µg of Rhod 2-AM in 100 µL of anhydrous DMSO.[14] b. Add a small excess of sodium borohydride (NaBH₄) as a solid or dissolved in methanol.[14] c. Incubate for about 10 minutes or until the solution becomes colorless.[14] d. Use this dihydrorhod-2 AM solution immediately for cell loading as it will spontaneously re-oxidize.[14]
-
Cardiomyocyte Loading: a. Prepare a loading solution with a final concentration of 5 µM dihydrorhod-2 AM in your desired buffer.[11] b. Incubate the cardiomyocytes in the loading solution for 1 hour at 37°C to promote mitochondrial compartmentalization.[11] c. Wash the cells with fresh buffer and allow for at least 30 minutes of de-esterification before imaging.[11]
Protocol 4: Calcium Imaging in Cardiomyocytes
Materials:
-
Rhod 2-AM loaded cardiomyocytes
-
Fluorescence microscope equipped with an appropriate light source, filters, and a sensitive camera
-
Field stimulator for electrical pacing (optional)
-
Perfusion system for drug application (optional)
Procedure:
-
Place the coverslip with loaded cardiomyocytes in an imaging chamber on the microscope stage.
-
Excite the Rhod 2 dye using a wavelength between 540-560 nm.[10]
-
Collect the emitted fluorescence at a wavelength between 570-600 nm.[10]
-
Record baseline fluorescence for a short period to ensure a stable signal.
-
Induce calcium transients by electrical pacing (e.g., 1 Hz) or by applying pharmacological agents (e.g., caffeine, isoproterenol).
-
Record the changes in fluorescence intensity over time.
Protocol 5: Data Analysis
Procedure:
-
Background Subtraction: Subtract the background fluorescence from a region of interest without cells.
-
Normalization: Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to obtain the F/F₀ ratio. This ratio represents the relative change in intracellular Ca²⁺ concentration.
-
Transient Analysis: From the F/F₀ traces, quantify key parameters of the calcium transient, such as:
-
Amplitude (peak F/F₀)
-
Time to peak
-
Decay kinetics (e.g., time to 50% or 90% decay)
-
Visualizations
Signaling Pathways and Workflows
Caption: Rhod 2-AM loading and activation mechanism.
Caption: Experimental workflow for calcium imaging.
Caption: Simplified calcium signaling in cardiomyocytes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 3. biotium.com [biotium.com]
- 4. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. abmole.com [abmole.com]
- 7. stemcell.com [stemcell.com]
- 8. caymanchem.com [caymanchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abpbio.com [abpbio.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
Application Notes: Measuring Intracellular Calcium Dynamics with Rhod 2-AM using Flow Cytometry
Introduction
Rhod 2-AM is a high-affinity fluorescent probe used for measuring intracellular calcium (Ca²⁺) concentrations.[1] As an acetoxymethyl (AM) ester derivative, Rhod 2-AM is cell-permeable and can be passively loaded into live cells.[2] Once inside, ubiquitous intracellular esterases cleave the AM group, trapping the active, membrane-impermeant Rhod-2 indicator within the cell.[2][3] Rhod-2 is essentially non-fluorescent in its Ca²⁺-free form but exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[4][5] Due to its net positive charge, Rhod 2-AM tends to accumulate in mitochondria, making it particularly useful for measuring mitochondrial Ca²⁺ influx.[6][7][8]
With excitation and emission maxima around 553 nm and 577 nm respectively, Rhod-2 is well-suited for flow cytometry, often detected in the phycoerythrin (PE) channel.[1][3][4] This makes it a valuable tool for researchers, scientists, and drug development professionals studying Ca²⁺ signaling in various cellular processes, including apoptosis and signal transduction.[3][6]
Signaling Pathway and Mechanism of Action
The mechanism involves passive diffusion of the lipophilic Rhod 2-AM across the cell membrane.[2] Intracellular esterases then hydrolyze the AM esters, releasing the active Rhod-2 dye.[2] This active form is trapped within the cell and binds to free cytosolic or mitochondrial Ca²⁺ ions, leading to a conformational change that enhances its fluorescence emission.[2]
Caption: Mechanism of Rhod 2-AM cellular uptake and Ca²⁺ detection.
Experimental Protocols
This section provides a detailed methodology for staining both suspension and adherent cells with Rhod 2-AM for subsequent analysis by flow cytometry.
I. Materials and Reagents
-
Rhod 2-AM (e.g., Thermo Fisher R1245MP, Abcam ab142780)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Pluronic® F-127 (Optional, to aid dye solubilization)
-
Probenecid (B1678239) (Optional, to prevent dye leakage via organic anion transporters)
-
Cell culture medium appropriate for the cell line
-
FACS tubes (5 mL polystyrene tubes)
-
Flow Cytometer (e.g., equipped with a 488 nm or 561 nm laser)
II. Reagent Preparation
-
Rhod 2-AM Stock Solution (2-5 mM):
-
Bring the vial of Rhod 2-AM and anhydrous DMSO to room temperature.
-
Dissolve the Rhod 2-AM powder in DMSO to create a 2-5 mM stock solution.[3][9] For example, to make a 2 mM solution from 1 mg of Rhod 2-AM (MW: ~1124 g/mol ), add 445 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3]
-
-
Pluronic® F-127 Stock Solution (10-20% w/v, Optional):
-
Dissolve Pluronic® F-127 in DMSO to make a 10% or 20% (w/v) stock solution.
-
-
Probenecid Stock Solution (25-100 mM, Optional):
-
Prepare a stock solution of probenecid in a suitable buffer (e.g., HHBS or PBS with 1 M NaOH added to dissolve).
-
-
Rhod 2-AM Working Solution (2-10 µM):
-
Important: Prepare this solution immediately before use.[3]
-
Dilute the Rhod 2-AM stock solution into serum-free culture medium or a buffer of choice (e.g., HHBS) to a final concentration of 2-10 µM.[1][10] The optimal concentration should be determined empirically for each cell line, but 4-5 µM is a common starting point.[3][11]
-
(Optional): To improve dye loading, first mix the required volume of Rhod 2-AM stock solution with an equal volume of 20% Pluronic® F-127 stock solution before diluting into the buffer. This results in a final Pluronic® F-127 concentration of ~0.02-0.04%.[3][9]
-
(Optional): If your cells are known to express organic anion transporters, add probenecid to the working solution at a final concentration of 0.5-2.5 mM to reduce dye leakage.[3][9][11]
-
III. Cell Preparation and Staining
A. Suspension Cells
-
Harvest cells and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with warm, serum-free medium or PBS.
-
Resuspend the cell pellet in the prepared Rhod 2-AM working solution to a density of 1 x 10⁶ cells/mL.[10]
-
Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[9] Note: Incubation at 37°C may promote dye compartmentalization in organelles like mitochondria, while room temperature incubation may favor cytoplasmic localization.[5]
-
After incubation, wash the cells twice with warm buffer (e.g., PBS with 0.5% BSA) to remove excess dye.[5][10] If probenecid was used during loading, include it in the wash buffer as well.[9]
-
Resuspend the final cell pellet in 300-500 µL of an appropriate buffer (e.g., Flow Cytometry Staining Buffer) for analysis. Keep cells on ice and protected from light until acquisition.
B. Adherent Cells
-
Grow adherent cells on a culture plate or sterile coverslips until they reach the desired confluency.
-
Gently aspirate the culture medium from the plate.
-
Add the prepared Rhod 2-AM working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-60 minutes under the desired conditions (room temperature or 37°C), protected from light.[10]
-
Aspirate the working solution and wash the cells twice with warm buffer.[10]
-
Harvest the cells using a gentle, non-enzymatic cell dissociation buffer or by light trypsinization.
-
Transfer the cells to a FACS tube, wash once more by centrifugation, and resuspend in 300-500 µL of buffer for flow cytometry analysis.
IV. Flow Cytometry Data Acquisition
-
Instrument Setup:
-
Controls:
-
Unstained Control: A sample of unstained cells to set the baseline fluorescence and forward/side scatter gates.
-
Positive Control (Optional): Cells treated with a known calcium ionophore (e.g., ionomycin) to induce a maximal Ca²⁺ response.
-
Negative Control (Optional): Cells pre-treated with a Ca²⁺ chelator (e.g., BAPTA-AM).
-
-
Data Analysis:
-
Gate on the main cell population using the forward scatter (FSC) and side scatter (SSC) plot to exclude debris and dead cells.
-
Analyze the fluorescence intensity of the Rhod-2 signal (e.g., on a PE histogram) for the gated population.
-
Record quantitative data such as the Mean Fluorescence Intensity (MFI) or the percentage of Rhod-2 positive cells.
-
Experimental Workflow
Caption: Flow cytometry workflow for Rhod 2-AM staining.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized for clear comparison. The table below provides a template for presenting results from an experiment designed to test the effect of an agonist and an antagonist on intracellular Ca²⁺ levels.
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | % Rhod-2 Positive Cells |
| Unstained Control | N/A | 50 ± 8 | 0.5% ± 0.2% |
| Vehicle Control (DMSO) | 0.1% | 450 ± 35 | 5.2% ± 1.1% |
| Agonist (e.g., Thapsigargin) | 1 µM | 2800 ± 210 | 85.6% ± 4.5% |
| Antagonist | 10 µM | 520 ± 45 | 6.1% ± 1.5% |
| Antagonist + Agonist | 10 µM + 1 µM | 1150 ± 98 | 35.8% ± 3.2% |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Signal | 1. Low dye concentration or insufficient loading time. 2. AM ester hydrolysis due to moisture in DMSO. 3. Low target antigen (Ca²⁺) expression or inactive cells. 4. Incorrect instrument settings (laser/filters).[12] | 1. Titrate Rhod 2-AM concentration (try 4-10 µM) and increase incubation time (up to 60 min). 2. Use fresh, anhydrous DMSO for stock solutions. Store stock solution properly. 3. Use a positive control (e.g., ionomycin) to confirm cell responsiveness. Use fresh, healthy cells.[13] 4. Ensure the laser and emission filters match the spectral properties of Rhod-2 (Ex/Em: ~553/577 nm). |
| High Background Fluorescence | 1. Incomplete removal of extracellular dye. 2. Dye concentration is too high. 3. Cell autofluorescence. | 1. Perform additional wash steps after incubation.[12] 2. Reduce the concentration of the Rhod 2-AM working solution. 3. Use an unstained control to measure autofluorescence and, if possible, use a cytometer channel with less autofluorescence (e.g., red channels).[13] |
| High Cell Death / Poor Scatter Profile | 1. Harsh cell handling (e.g., excessive vortexing, high-speed centrifugation). 2. Cytotoxicity from the dye or DMSO. 3. Clogged flow cell.[12] | 1. Handle cells gently. Centrifuge at lower speeds (300-400 x g).[13] 2. Reduce dye/DMSO concentration and minimize incubation time. Ensure final DMSO concentration is <0.5%. 3. Perform a cleaning cycle on the cytometer as per the manufacturer's instructions.[12] |
| High Signal Variation Between Samples | 1. Inconsistent cell numbers. 2. Inconsistent loading time or temperature. 3. Dye leakage from cells. | 1. Count cells accurately and use the same number of cells for each sample. 2. Standardize incubation time and temperature for all samples. 3. Add probenecid to the loading and wash buffers to inhibit organic anion transporters.[9][11] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. biotium.com [biotium.com]
- 6. stemcell.com [stemcell.com]
- 7. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 8. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes: Utilizing Pluronic™ F-127 for Efficient Cell Loading of Rhod 2-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rhod 2-AM
Rhod 2-AM is a high-affinity, cell-permeant fluorescent indicator used for the detection of intracellular calcium (Ca²⁺)[1][2]. As an acetoxymethyl (AM) ester derivative of Rhod-2, it is lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting Rhod 2-AM into its active, cell-impermeant form, Rhod-2[1][3][4]. This active form binds to Ca²⁺, exhibiting a significant increase in fluorescence intensity, which can be measured to monitor changes in intracellular calcium concentration[1][4]. With excitation and emission maxima around 550 nm and 578 nm respectively, Rhod-2's red fluorescence is particularly advantageous for studies in cells and tissues with high levels of autofluorescence[2][5].
The Role and Mechanism of Pluronic™ F-127
Pluronic™ F-127 is a non-ionic surfactant polyol that plays a crucial role in preparing cell loading solutions for hydrophobic compounds like Rhod 2-AM[6][7]. Rhod 2-AM is poorly soluble in aqueous physiological buffers, which can lead to precipitation and inefficient, non-uniform cell loading.
Primary Functions:
-
Solubilization and Dispersion: Pluronic™ F-127 acts as a dispersing agent, preventing the aggregation of Rhod 2-AM in aqueous media and enhancing its solubility[5][6][8].
-
Improved Loading Efficiency: By maintaining the dye in a monomeric, bioavailable state, it facilitates a more efficient and uniform loading of cells[9].
-
Reduced Compartmentalization: It can help minimize the sequestration of the AM ester into intracellular organelles, such as mitochondria, although lowering the incubation temperature is also a key strategy for this purpose[5][10].
The mechanism involves the amphiphilic nature of Pluronic™ F-127, which allows it to form micelles in aqueous solutions. These micelles can encapsulate the hydrophobic Rhod 2-AM, effectively shielding it from the aqueous environment and facilitating its transport to the cell surface for uptake.
Key Experimental Considerations
-
Optimizing Concentrations: The final working concentrations of both Rhod 2-AM and Pluronic™ F-127 must be empirically determined for each cell type to achieve optimal signal with minimal cytotoxicity[2][5].
-
Temperature: Incubation temperature is a critical factor. While 37°C is common, performing the loading at a lower temperature (20-25°C) can significantly reduce the compartmentalization of the dye within organelles[5][6].
-
Anion Transport Inhibitors: In cell types that express organic anion transporters, the de-esterified Rhod-2 can be actively extruded from the cell. The addition of an inhibitor like probenecid (B1678239) to the loading and wash buffers can mitigate this leakage[1][2][5].
-
Handling of Stock Solutions: AM esters are susceptible to hydrolysis. Therefore, high-quality, anhydrous DMSO should be used for preparing stock solutions, which should be stored desiccated at -20°C and protected from light[1][8][10].
Data Summary Tables
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Solution | Final Working Concentration | Purpose |
| Rhod 2-AM | 1–5 mM in anhydrous DMSO[5][6][10] | 1–10 µM (typically 4–5 µM)[1][5][6] | Intracellular Ca²⁺ Indicator |
| Pluronic™ F-127 | 10% (w/v) in H₂O or 20% (w/v) in DMSO[6] | 0.02%–0.04%[1][2][11] | Dispersing agent to aid dye solubility |
| Probenecid (Optional) | ~25 mM in buffer with NaOH[11] | 1–2.5 mM[5][11] | Anion transport inhibitor to prevent dye leakage |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range | Notes |
| Incubation Time | 15–60 minutes[5][8] | Optimal time depends on cell type and temperature. Longer times may be needed but can increase compartmentalization. |
| Incubation Temperature | 20–37°C[5][8] | Lower temperatures (e.g., room temperature) are often used to reduce dye sequestration in organelles[6][10]. |
| De-esterification Time | 30 minutes[5] | Post-wash incubation to allow for complete cleavage of AM esters by intracellular esterases. |
Table 3: Spectral Properties of Rhod-2
| Property | Wavelength (nm) |
| Excitation Maximum (Ex) | ~550 nm[5] |
| Emission Maximum (Em) | ~578 nm[5] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Stock Solutions
-
Rhod 2-AM Stock (1-5 mM):
-
Allow the vial of solid Rhod 2-AM and a vial of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation[10].
-
Dissolve the solid Rhod 2-AM in anhydrous DMSO to a final concentration of 1–5 mM[1][5].
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -20°C, protected from light and moisture[1]. Avoid repeated freeze-thaw cycles[1].
-
-
Pluronic™ F-127 Stock (20% w/v in DMSO):
-
Dissolve 2 g of solid Pluronic™ F-127 in 10 mL of anhydrous DMSO[7].
-
Heating to approximately 40-50°C may be required to fully dissolve the solid[7][11].
-
Store the solution at room temperature. Do not refrigerate or freeze , as this can cause the detergent to solidify. If solidification occurs, gently warm the solution to 50-65°C and vortex until it becomes a clear liquid again before use[6].
-
Protocol 2: Cell Loading Procedure
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Plate cells on a suitable culture vessel (e.g., black-wall, clear-bottom 96-well plate, or coverslips) and grow to the desired confluency.
-
-
Preparation of Loading Buffer:
-
Prepare a buffered physiological medium of choice (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, KRH buffer)[1][10].
-
Immediately before use, prepare the final loading solution. In a microcentrifuge tube, mix equal volumes of the Rhod 2-AM stock solution and the 20% Pluronic™ F-127 stock solution (1:1 ratio)[5][6]. For example, mix 1 µL of 1 mM Rhod 2-AM with 1 µL of 20% Pluronic™ F-127.
-
Dilute this mixture into the physiological buffer to achieve the final desired concentration (e.g., for a final concentration of 5 µM Rhod 2-AM, add the 2 µL mixture to ~1 mL of buffer). The final Pluronic™ F-127 concentration will be approximately 0.02%[5].
-
If using probenecid, add it to the loading buffer at this stage.
-
-
Cell Loading:
-
Wash and De-esterification:
-
Remove the loading buffer.
-
Wash the cells twice with indicator-free buffer to remove any dye non-specifically associated with the cell surface[5][10]. If probenecid was used during loading, include it in the wash buffer as well.
-
Add fresh indicator-free buffer and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular Rhod 2-AM[5].
-
-
Measurement:
-
The cells are now ready for fluorescence measurement. Acquire images or readings using appropriate instrument settings for Rhod-2 (Ex/Em ≈ 550/578 nm).
-
Caption: Experimental workflow for loading cells with Rhod 2-AM using Pluronic F-127.
Caption: Mechanism of Pluronic F-127-assisted delivery and activation of Rhod 2-AM.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 5. abpbio.com [abpbio.com]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. docs.aatbio.com [docs.aatbio.com]
The Gatekeeper: Utilizing Probenecid to Enhance Rhod 2-Based Calcium Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod 2, a fluorescent indicator dye, is a powerful tool for measuring intracellular calcium concentration, a critical second messenger in a myriad of cellular processes. However, a significant challenge in its application is the gradual leakage of the dye from the cell cytoplasm following loading. This efflux, primarily mediated by organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), can lead to a diminished fluorescent signal and introduce artifacts in calcium measurements. Probenecid (B1678239), a well-established inhibitor of these transporters, serves as an effective agent to counteract this leakage, thereby enhancing the quality and reliability of Rhod 2-based calcium assays. These application notes provide a comprehensive overview and detailed protocols for the effective use of probenecid in preventing Rhod 2 leakage.
Mechanism of Action: How Probenecid Prevents Rhod 2 Leakage
Rhod 2, in its acetoxymethyl (AM) ester form, is cell-permeant and readily loads into the cytoplasm. Intracellular esterases cleave the AM group, trapping the now polar, calcium-sensitive form of Rhod 2 inside the cell. However, many cell types, including commonly used lines like CHO and HeLa, express organic anion transporters that can recognize the negatively charged Rhod 2 and actively extrude it from the cell.[1][2][3]
Probenecid acts as a competitive inhibitor of these transporters, including members of the OAT family (such as OAT1 and OAT3) and MRPs.[4][5][6][7][8][9][10][11] By binding to these transporters, probenecid effectively blocks the efflux pathway for Rhod 2, leading to its enhanced intracellular retention and a more stable fluorescent signal over the course of the experiment.[1][12]
Data Presentation: Probenecid in Rhod 2 Loading Protocols
The following table summarizes typical concentrations and conditions for using probenecid to prevent Rhod 2 leakage, based on established protocols.
| Parameter | Recommended Range | Notes |
| Probenecid Concentration | 0.5 mM - 2.5 mM[12][13] | The optimal concentration can be cell-type dependent and should be determined empirically.[13] Higher concentrations may be required for cells with high transporter activity. |
| Rhod 2 AM Concentration | 1 µM - 5 µM[14] | The final concentration should be kept as low as possible to minimize background fluorescence.[15] |
| Incubation Time | 15 - 60 minutes[14] | Optimal time depends on the cell type and temperature. |
| Incubation Temperature | Room Temperature to 37°C[14][15] | Incubation at room temperature may reduce dye compartmentalization in organelles.[15] |
| Pluronic® F-127 | 0.02% - 0.04% (w/v)[14] | A non-ionic detergent used to aid in the dispersion of Rhod 2 AM in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of Probenecid Stock Solution
Materials:
-
Probenecid powder
-
1 M NaOH
-
Hanks' Balanced Salt Solution (HBSS) or buffer of choice
Procedure:
-
To prepare a 250 mM stock solution, dissolve 71.34 mg of probenecid in 1 mL of 1 M NaOH.
-
Adjust the pH to ~7.4 with HCl.
-
Bring the final volume to 10 mL with HBSS or your chosen buffer.
-
Filter-sterilize the solution and store it in aliquots at -20°C.
Protocol 2: Loading Cells with Rhod 2 AM and Probenecid
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate)
-
Rhod 2 AM
-
Anhydrous DMSO
-
Probenecid stock solution (from Protocol 1)
-
Pluronic® F-127 (optional, 10% solution in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other physiological buffer
Procedure:
-
Prepare Rhod 2 AM Stock Solution: Dissolve Rhod 2 AM in anhydrous DMSO to a stock concentration of 2-5 mM.[16]
-
Prepare Working Solution:
-
For a final in-well concentration of 5 µM Rhod 2 AM and 1 mM probenecid:
-
In a suitable tube, mix 2 µL of 5 mM Rhod 2 AM stock solution.
-
(Optional) Add 2 µL of 10% Pluronic® F-127.
-
Add 4 µL of 250 mM probenecid stock solution.
-
Add HHBS or your buffer of choice to a final volume of 2 mL.
-
Vortex briefly to mix.
-
-
Cell Loading:
-
Washing:
-
De-esterification:
-
Add fresh HHBS with probenecid to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular Rhod 2 AM.[14]
-
-
Calcium Imaging:
-
The cells are now ready for calcium imaging experiments. Maintain the presence of probenecid in the experimental buffer throughout the data acquisition period.
-
Mandatory Visualizations
Caption: Mechanism of Rhod 2 leakage and its inhibition by probenecid.
Caption: Experimental workflow for using probenecid to prevent Rhod 2 leakage.
Conclusion
The use of probenecid is a simple and effective method to significantly improve the retention of Rhod 2 within cells, leading to more stable and reliable measurements of intracellular calcium. By inhibiting the organic anion transporters responsible for dye extrusion, probenecid ensures a brighter and more consistent fluorescent signal. The protocols and guidelines provided herein offer a solid foundation for researchers to integrate this valuable tool into their calcium imaging workflows, ultimately enhancing the quality and reproducibility of their experimental data. It is, however, crucial to empirically determine the optimal probenecid concentration for the specific cell type being investigated to achieve maximal dye retention without inducing cellular toxicity.
References
- 1. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 4. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probenecid | CAS:57-66-9 | inhibitor of organic anion transport, MRP and pannexin-1 channel | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. abpbio.com [abpbio.com]
- 15. biotium.com [biotium.com]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Rhod-2 Imaging in Tissue Slices and Explants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing the fluorescent calcium indicator Rhod-2 AM for imaging intracellular calcium dynamics in ex vivo tissue slices and explants. This technique is invaluable for studying cellular signaling, physiological responses, and the effects of pharmacological agents in a context that preserves the native cellular architecture and microenvironment.
Introduction to Rhod-2
Rhod-2 is a red-fluorescent calcium indicator with a high affinity for Ca²⁺. Its acetoxymethyl (AM) ester form, Rhod-2 AM, is cell-permeable, allowing for straightforward loading into live cells and tissues. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Rhod-2 indicator in the intracellular environment. A key advantage of Rhod-2 is its long excitation and emission wavelengths (excitation/emission maxima ~552/581 nm), which minimize autofluorescence from endogenous molecules and allow for deeper tissue penetration during imaging.[1][2] Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to calcium, making it a sensitive tool for detecting changes in intracellular calcium concentration.[1]
Key Applications
-
Neuroscience: Monitoring neuronal activity, synaptic transmission, and glial cell signaling in acute brain slices.
-
Cardiology: Investigating excitation-contraction coupling, calcium transients, and arrhythmic events in cardiac tissue slices.[3]
-
Oncology: Studying calcium signaling in tumor explants to understand cancer progression and the effects of anti-cancer drugs.
-
Developmental Biology: Visualizing calcium waves and signaling events during tissue and organ development in embryonic explants.[4]
-
Drug Discovery: Screening compounds for their effects on calcium signaling pathways in a variety of tissue types.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Rhod-2 AM loading and imaging, compiled from various studies. These values should be considered as a starting point and may require optimization for specific tissue types and experimental conditions.
| Parameter | Tissue Type | Value | Notes | Reference |
| Rhod-2 AM Loading Concentration | Perfused Mouse Heart | Bolus injection | Loading at 37°C for approximately 5 minutes. | [1] |
| Acute Hippocampal Slices | 200 µM | Loaded via patch pipette for single-cell analysis. | [5] | |
| Gastric Smooth Muscle Cells | 1 - 1.5 µM | Incubation for 1 hour at room temperature. | ||
| General Brain Slices (guideline) | 10 µM | Bath application for 45 minutes at 37°C. | ||
| Fluorescence Increase Post-Loading | Perfused Mouse Heart | 6.2 ± 1.9-fold | Increase over background fluorescence after washout. | [1] |
| Washout Rate | Perfused Mouse Heart | 1.1 ± 0.22 %/min | Rate of fluorescence decrease after loading. | [1] |
| Dissociation Constant (Kd) | In vitro | ~570 nM | Indicates high affinity for Ca²⁺. | [2][6] |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Acute Tissue Slices
This protocol describes the general procedure for preparing and maintaining viable tissue slices for live-cell imaging. Specific parameters will vary depending on the tissue of origin.
Materials:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Incubation/recovery chamber
-
Perfusion system for microscopy
Procedure:
-
Tissue Dissection: Rapidly dissect the tissue of interest from the animal and immediately place it in ice-cold, oxygenated physiological buffer.
-
Slicing: Mount the tissue on the vibratome stage and immerse it in the ice-cold, oxygenated buffer. Cut slices to the desired thickness (typically 150-400 µm).
-
Recovery: Transfer the slices to an incubation chamber containing oxygenated buffer at 32-35°C for at least 30 minutes. This allows the slices to recover from the trauma of slicing.
-
Maintenance: After the initial recovery period, maintain the slices at room temperature in continuously oxygenated buffer until they are needed for experiments. For long-term viability (>6-8 hours), a specialized incubation system with continuous perfusion and temperature control may be necessary.[7][8]
Protocol 2: Rhod-2 AM Loading in Tissue Slices
This protocol provides a method for bulk loading of Rhod-2 AM into tissue slices.
Materials:
-
Rhod-2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Cremophor EL (optional, for improved dye loading in some tissues)
-
Physiological buffer (e.g., aCSF)
-
Loading chamber
Procedure:
-
Prepare Rhod-2 AM Stock Solution: Dissolve Rhod-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Solution:
-
In a microcentrifuge tube, add the required volume of Rhod-2 AM stock solution.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in the dispersion of the dye.
-
For some tissues, adding Cremophor EL (e.g., 0.5% in DMSO) can further improve loading efficiency.[9]
-
Vortex the mixture thoroughly.
-
Dilute the mixture into pre-warmed (37°C) and oxygenated physiological buffer to a final Rhod-2 AM concentration of 5-20 µM. The optimal concentration should be determined empirically.
-
-
Dye Loading:
-
Transfer the recovered tissue slices into a loading chamber containing the Rhod-2 AM loading solution.
-
Incubate for 30-60 minutes at 37°C, ensuring continuous oxygenation with carbogen gas. For thicker slices from adult animals, a longer incubation time (e.g., 75 minutes) may be required.[7]
-
-
De-esterification and Washout:
-
After loading, transfer the slices to a fresh chamber containing dye-free, oxygenated physiological buffer at room temperature.
-
Allow at least 30 minutes for the de-esterification of the AM ester and washout of extracellular dye. This step is crucial for reducing background fluorescence.
-
Protocol 3: Rhod-2 Imaging in Tissue Slices and Explants
This protocol outlines the general procedure for imaging Rhod-2 fluorescence in loaded tissues.
Materials:
-
Confocal or two-photon microscope equipped with a suitable laser line (e.g., 543 nm or 561 nm) and emission filters.
-
Heated microscope stage with a perfusion system to maintain tissue viability.
-
Imaging chamber.
-
Data acquisition and analysis software.
Procedure:
-
Mounting: Transfer a loaded and washed tissue slice or explant to the imaging chamber on the microscope stage. Secure the tissue to prevent movement (e.g., with a slice anchor).
-
Perfusion: Continuously perfuse the tissue with oxygenated physiological buffer at a constant flow rate and temperature (typically 32-37°C).
-
Locate Region of Interest (ROI): Using transmitted light or low-intensity fluorescence, locate the desired cell layer or region within the tissue for imaging.
-
Image Acquisition:
-
Set the excitation and emission wavelengths for Rhod-2 (e.g., excitation at 543 nm, emission collected at >560 nm).
-
Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Acquire a baseline fluorescence level before applying any stimuli.
-
Record time-lapse images to capture the dynamics of intracellular calcium changes in response to experimental manipulations (e.g., drug application, electrical stimulation).
-
-
Data Analysis:
-
Define ROIs corresponding to individual cells or subcellular compartments.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Correct for background fluorescence by subtracting the intensity of a region devoid of cells.
-
Express changes in fluorescence as a ratio relative to the baseline fluorescence (ΔF/F₀).
-
Visualization of Workflows and Signaling Pathways
Caption: General experimental workflow for Rhod-2 calcium imaging.
Caption: Simplified CICR signaling pathway in excitable cells.
Important Considerations and Troubleshooting
-
Subcellular Localization: Rhod-2 is positively charged and can preferentially accumulate in mitochondria, which have a negative membrane potential.[10] Co-staining with a mitochondrial marker (e.g., MitoTracker Green) can help distinguish mitochondrial from cytosolic calcium signals.
-
Motion Artifacts: In contractile tissues like cardiac slices, motion can be a significant source of artifacts. The use of ratiometric calcium indicators or motion-tracking software may be necessary. Alternatively, pharmacological agents that uncouple excitation from contraction (e.g., blebbistatin) can be used, but their potential effects on calcium signaling should be considered.
-
Phototoxicity: Minimize light exposure to prevent cell damage and altered physiology. Use neutral density filters, reduce laser power, and limit the duration and frequency of image acquisition.
-
Dye Compartmentalization: Incomplete hydrolysis of the AM ester or active extrusion of the dye by organic anion transporters can lead to dye leakage and compartmentalization in organelles other than the cytosol. The use of probenecid (B1678239) can help to inhibit dye extrusion.
-
Tissue Health: The viability of the tissue preparation is paramount. Ensure continuous oxygenation and perfusion with a physiological buffer at the correct temperature and pH throughout the experiment.[11][12][13] Visual inspection of cell morphology can provide an indication of tissue health.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 3. Optical Imaging of Voltage and Calcium in Cardiac Cells & Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Live Tissue Imaging Sheds Light on Cell Level Events During Ectodermal Organ Development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes [frontiersin.org]
- 7. Prolonged Incubation of Acute Neuronal Tissue for Electrophysiology and Calcium-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]
- 9. Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [iro.uiowa.edu]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
Optimizing Mitochondrial Calcium Signaling: Application Notes and Protocols for Confocal Microscopy with Rhod-2 AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent indicator Rhod-2 AM for monitoring mitochondrial calcium (Ca²⁺) dynamics using confocal microscopy. Detailed protocols, optimal imaging settings, and troubleshooting strategies are outlined to ensure high-quality, reproducible data for academic research and drug development applications.
Introduction to Rhod-2 AM and Mitochondrial Calcium
Rhod-2 AM is a cell-permeant, acetoxymethyl (AM) ester derivative of the high-affinity Ca²⁺ indicator Rhod-2.[1] Its net positive charge facilitates its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential.[2] Once inside, cellular esterases cleave the AM ester group, trapping the now cell-impermeant Rhod-2 in the mitochondria.[1][3] Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, making it a valuable tool for studying the pivotal role of mitochondrial Ca²⁺ in cellular processes such as apoptosis, cell signaling, and metabolism.[3][4]
Key Experimental Considerations
Optimal Rhod-2 imaging requires careful attention to loading conditions and microscopy settings to maximize the signal-to-noise ratio while minimizing phototoxicity and artifacts.
Cell Preparation and Dye Loading
Successful and consistent staining is foundational to reliable data. The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Protocol: Rhod-2 AM Loading for Adherent Cells
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for confocal microscopy to achieve approximately 70% confluency on the day of imaging.[5] Allow cells to adhere and recover for at least 24 hours in a tissue culture incubator.[5]
-
Reagent Preparation:
-
Prepare a 2-5 mM stock solution of Rhod-2 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] Store aliquots at -20°C, protected from light and moisture.[7]
-
(Optional) Prepare a 20% (w/v) Pluronic™ F-127 stock solution in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous solutions.[5]
-
-
Loading Solution Preparation: On the day of the experiment, dilute the Rhod-2 AM stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 2-5 µM.[6][8] For improved dye loading, the addition of Pluronic™ F-127 to a final concentration of 0.02-0.04% is recommended.[8]
-
Cell Loading:
-
De-esterification:
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
Incubate the cells for an additional 20-30 minutes at 37°C in fresh physiological buffer to allow for complete de-esterification of the Rhod-2 AM within the cells.[5]
-
Confocal Microscopy Settings
Proper configuration of the confocal microscope is critical for maximizing the Rhod-2 signal while preserving cell health.
Table 1: Recommended Confocal Microscopy Settings for Rhod-2 AM
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Excitation Wavelength | 543 nm (HeNe laser) or 552-557 nm[10][11][12] | Matches the excitation peak of Ca²⁺-bound Rhod-2. |
| Emission Detection | 570-630 nm[5] | Captures the peak emission of Rhod-2 while minimizing bleed-through from other fluorophores. |
| Laser Power | Start at a low setting (~1-5%) and increase as needed. | Minimize phototoxicity and photobleaching. Use the lowest laser power that provides an adequate signal-to-noise ratio. |
| Pinhole Size | 1-3 Airy Units (AU)[5] | A setting of 1 AU provides the best optical sectioning and rejection of out-of-focus light. Increasing the pinhole size can increase signal but will reduce confocality. |
| Detector Gain/Offset | Adjust to achieve a signal intensity of ~50% saturation to avoid signal clipping.[5] | The offset should be set to make the background appear black without clipping true signal. |
| Scan Speed & Averaging | Slower scan speeds and frame averaging (2-4 frames) can improve the signal-to-noise ratio.[5] | Balance the need for a high-quality image with the temporal resolution required for your experiment. |
Data Presentation and Analysis
Quantitative analysis of Rhod-2 fluorescence provides insights into mitochondrial Ca²⁺ dynamics.
Table 2: Quantitative Data from a Representative Experiment
| Condition | Basal Rhod-2 Fluorescence (Arbitrary Units) | Peak Rhod-2 Fluorescence (Arbitrary Units) after Stimulation | Fold Change |
| Control | 150 ± 20 | 600 ± 50 | 4.0 |
| Drug A | 145 ± 25 | 300 ± 30 | 2.1 |
| Drug B | 160 ± 18 | 850 ± 60 | 5.3 |
Data are presented as mean ± standard deviation.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for Rhod-2 AM imaging.
Caption: Mitochondrial calcium signaling and Rhod-2 detection.
Troubleshooting
Even with optimized protocols, challenges can arise. The following table addresses common issues and provides potential solutions.
Table 3: Troubleshooting Guide for Rhod-2 AM Imaging
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inefficient dye loading.- Incomplete de-esterification.- Low mitochondrial membrane potential.- Incorrect microscope settings. | - Optimize Rhod-2 AM concentration and incubation time.- Ensure adequate de-esterification time at 37°C.- Verify cell health; compromised cells may have a depolarized mitochondrial membrane.- Confirm excitation and emission settings are correct for Rhod-2. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cytosolic localization of Rhod-2. | - Ensure thorough washing after the loading step.- Optimize loading conditions (e.g., lower temperature) to favor mitochondrial accumulation. |
| Phototoxicity/Photobleaching | - Excessive laser power.- Prolonged exposure to excitation light. | - Use the lowest possible laser power.- Minimize the duration and frequency of image acquisition.- Use a slower scan speed with averaging rather than continuous fast scanning. |
| Dye Compartmentalization in Cytosol | - Overloading of the dye.- High esterase activity in the cytosol. | - Reduce the concentration of Rhod-2 AM and/or the loading time.- Perform loading at a lower temperature (e.g., room temperature) to slow down esterase activity. |
By adhering to these detailed protocols and troubleshooting guidelines, researchers can confidently employ Rhod-2 AM to obtain robust and insightful data on mitochondrial calcium signaling, advancing our understanding of cellular physiology and pathology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. stemcell.com [stemcell.com]
- 5. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. scian.cl [scian.cl]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Photon Microscopy with Rhod-2 for Deep Tissue Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the red-shifted fluorescent calcium indicator, Rhod-2, in conjunction with two-photon microscopy for deep tissue imaging. This powerful combination allows for the visualization of intracellular calcium dynamics with high spatial resolution in complex biological samples such as brain tissue, offering significant advantages for neuroscience research and drug discovery.
Introduction to Two-Photon Microscopy for Deep Tissue Imaging
Two-photon excitation microscopy is an advanced fluorescence imaging technique that has revolutionized the study of biological processes in living tissues. Unlike conventional one-photon confocal microscopy, which uses a single high-energy photon for excitation, two-photon microscopy employs the near-simultaneous absorption of two lower-energy photons, typically in the near-infrared (NIR) range. This fundamental difference provides several key advantages for deep tissue imaging:
-
Increased Penetration Depth: NIR light scatters less within biological tissues compared to the visible light used in one-photon microscopy. This reduced scattering allows for imaging deeper into intact tissues, often up to several hundred micrometers.
-
Reduced Phototoxicity and Photobleaching: Excitation is confined to the focal volume, minimizing out-of-focus fluorescence and significantly reducing photodamage and photobleaching in the surrounding tissue. This is crucial for long-term imaging of living specimens.
-
Inherent Optical Sectioning: The nonlinear nature of two-photon absorption provides intrinsic three-dimensional resolution without the need for a confocal pinhole, leading to more efficient signal detection.
Rhod-2: A Red-Shifted Calcium Indicator for Two-Photon Microscopy
Rhod-2 is a fluorescent calcium indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Its acetoxymethyl (AM) ester form, Rhod-2 AM, is cell-permeable, allowing for straightforward loading into cells and tissues.
Key Features of Rhod-2 for Deep Tissue Imaging:
-
Long-Wavelength Excitation: Rhod-2 can be efficiently excited by two-photon absorption in the NIR range, complementing the advantages of two-photon microscopy for deep tissue penetration.
-
High Dynamic Range: It displays a large increase in fluorescence upon calcium binding, providing a robust signal for detecting intracellular calcium transients.
-
Red-Shifted Emission: Its red emission spectrum helps to minimize spectral overlap with endogenous fluorophores (autofluorescence) and other fluorescent probes, making it suitable for multi-color imaging experiments.
A notable characteristic of Rhod-2 is its tendency to accumulate in mitochondria due to its net positive charge. While this can be leveraged for studying mitochondrial calcium dynamics, it is a critical consideration when aiming to measure cytosolic calcium concentrations.
Quantitative Data for Rhod-2 in Two-Photon Microscopy
The following tables summarize key quantitative parameters for the use of Rhod-2 in two-photon microscopy applications.
| Property | Value | Notes |
| One-Photon Spectroscopy | ||
| Excitation Maximum (Ex max) | ~552-557 nm[1] | In the presence of Ca²⁺. |
| Emission Maximum (Em max) | ~577-581 nm[1] | In the presence of Ca²⁺. In tissue, the emission peak can be red-shifted to around 595-625 nm due to the inner filter effect.[2] |
| Two-Photon Spectroscopy | ||
| Recommended 2P Excitation | 800 - 920 nm | The optimal wavelength can vary depending on the specific two-photon microscope setup and the depth of imaging. |
| Binding Properties | ||
| Dissociation Constant (Kd) | ~570 nM - 1.0 µM[1][3] | The affinity for Ca²⁺ can be influenced by the intracellular environment, including temperature, pH, and protein interactions. |
| Dynamic Range | ||
| Fluorescence Increase | >100-fold[4] | Upon saturation with Ca²⁺, providing a high signal-to-noise ratio for detecting calcium transients. Dojindo's high-purity Rhod-2 shows an 80-100 fold increase.[1] |
| Parameter | Typical Range/Value | Tissue/Application Example |
| Imaging Depth | Up to 900 µm | In mouse cortex with red-shifted indicators like Cal-590, which has similar spectral properties to Rhod-2.[5][6] |
| Laser Power (at the sample) | 10 - 120 mW[7][8] | Dependent on imaging depth, dye concentration, and tissue scattering. Power should be minimized to reduce phototoxicity. |
| Signal-to-Noise Ratio (SNR) | High | The large fluorescence increase of Rhod-2 contributes to a favorable SNR. SNR is a critical factor for imaging depth.[9] |
Experimental Protocols
Protocol 1: In Situ Loading of Rhod-2 AM in Acute Brain Slices
This protocol is adapted for loading Rhod-2 AM into acute brain slices for subsequent two-photon calcium imaging.
Materials:
-
Rhod-2 AM (stock solution in DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂, 5% CO₂)
-
Probenecid (B1678239) (optional, to reduce dye extrusion)
-
Brain slice chamber
Procedure:
-
Prepare Loading Solution:
-
Prepare a fresh loading solution by diluting the Rhod-2 AM stock solution in oxygenated aCSF to a final concentration of 5-10 µM.
-
To aid in dye solubilization, first mix the Rhod-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in aCSF.
-
If using, add probenecid to the aCSF to a final concentration of 1-2.5 mM.
-
-
Slice Incubation:
-
Transfer acute brain slices to the loading solution.
-
Incubate the slices for 30-60 minutes at 32-35°C, protected from light. The optimal loading time and temperature may need to be determined empirically.
-
-
Washing and De-esterification:
-
After incubation, transfer the slices to fresh, oxygenated aCSF (with probenecid if used previously) at room temperature.
-
Allow the slices to rest for at least 30 minutes to ensure complete de-esterification of the Rhod-2 AM by intracellular esterases.
-
-
Two-Photon Imaging:
-
Transfer a loaded slice to the recording chamber of the two-photon microscope, continuously perfused with oxygenated aCSF.
-
Use a two-photon excitation wavelength in the range of 800-920 nm.
-
Adjust the laser power to the minimum level required to obtain a good signal-to-noise ratio, especially for deeper imaging.
-
Collect fluorescence emission between approximately 560 nm and 630 nm.
-
Protocol 2: In Vivo Bulk Loading of Rhod-2 AM in the Mouse Cortex
This protocol describes a method for loading a population of cells in the intact mouse brain for in vivo two-photon calcium imaging. This procedure is often referred to as "bulk loading" or "multi-cell bolus loading".
Materials:
-
Anesthetized mouse with a cranial window installed over the region of interest
-
Rhod-2 AM (10 mM in 20% Pluronic F-127/DMSO)
-
Pipette solution (e.g., 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, pH 7.4)
-
Glass micropipette (2-4 MΩ)
-
Picospritzer or other pressure injection system
-
Two-photon microscope with an in vivo imaging setup
Procedure:
-
Prepare the Injection Pipette:
-
Dilute the 10 mM Rhod-2 AM stock solution 1:10 in the pipette solution to a final concentration of 1 mM.
-
Backfill a glass micropipette with the final Rhod-2 AM solution.
-
-
Pressure Injection:
-
Under two-photon guidance, carefully insert the micropipette into the brain cortex through the cranial window to the desired depth (e.g., 200 µm).
-
Apply a small amount of positive pressure (e.g., 10 PSI for 1 minute) using a picospritzer to eject the dye solution into the extracellular space.[10]
-
Multiple injections can be made at different locations to label a larger area.
-
-
Dye Uptake and De-esterification:
-
Allow at least 1 hour for the dye to diffuse into the cells and for intracellular esterases to cleave the AM ester.
-
-
In Vivo Two-Photon Imaging:
-
Begin imaging approximately 1 hour after the injections.
-
Use a two-photon excitation wavelength between 800-920 nm.
-
Adjust laser power based on imaging depth, aiming for the lowest power that provides adequate signal.
-
Collect fluorescence emission in the appropriate range (e.g., 560-630 nm).
-
For awake, behaving mice, ensure the animal is securely head-fixed and habituated to the setup.[11][12]
-
Protocol 3: Data Analysis of Two-Photon Calcium Imaging with Rhod-2
1. Pre-processing:
- Motion Correction: Correct for motion artifacts arising from animal movement or physiological processes using image registration algorithms.[8][13]
- Background Subtraction: Subtract the background fluorescence to improve the signal-to-noise ratio.
2. Region of Interest (ROI) Selection:
- Manually or semi-automatically identify the cell bodies or other structures of interest as ROIs.
3. Fluorescence Trace Extraction:
- For each ROI, calculate the mean fluorescence intensity for each frame of the time-series to generate a fluorescence trace (F(t)).
4. Calculation of ΔF/F:
- Calculate the relative change in fluorescence (ΔF/F) to normalize the fluorescence signal and represent calcium transients.
- ΔF/F = (F(t) - F₀) / F₀
- Where F(t) is the fluorescence at a given time point and F₀ is the baseline fluorescence. F₀ can be calculated as the mean or median of the fluorescence signal during a period of no activity.
Signaling Pathways and Experimental Workflows
Neuronal and Astrocyte Calcium Signaling
Two-photon imaging with Rhod-2 can be used to investigate various calcium signaling pathways in neurons and astrocytes. A common pathway studied is the Gq-coupled G-protein coupled receptor (GPCR) pathway, which leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: Gq-coupled GPCR signaling cascade leading to intracellular calcium release.
Another important mechanism is store-operated calcium entry (SOCE), where the depletion of calcium from the endoplasmic reticulum triggers the influx of extracellular calcium.
Caption: Store-operated calcium entry (SOCE) pathway.
Experimental Workflow
The general workflow for a deep tissue imaging experiment using Rhod-2 and two-photon microscopy is as follows:
Caption: Experimental workflow for deep tissue calcium imaging.
Considerations and Troubleshooting
-
Mitochondrial Sequestration: Be aware of Rhod-2's tendency to accumulate in mitochondria. If cytosolic calcium is the primary interest, co-localization studies with mitochondrial markers may be necessary.
-
Phototoxicity: Although reduced with two-photon microscopy, it is still a concern with high laser powers and long exposure times. Always use the minimum laser power necessary for a good signal.
-
Dye Loading Variability: The efficiency of AM ester loading can vary between cell types and tissue preparations. Optimization of loading concentration, time, and temperature is often required.
-
Non-Ratiometric Nature: Rhod-2 is a single-wavelength indicator, meaning changes in fluorescence intensity can be affected by factors other than calcium concentration, such as dye concentration and focal plane shifts. Careful controls and data normalization (ΔF/F) are essential.
-
Comparison with other Red Indicators: For deep tissue imaging, other red-shifted calcium indicators such as Calbryte-590 and R-CaMP2 (a genetically encoded indicator) may offer advantages in specific applications. Calbryte-590, for instance, has been shown to be effective for imaging deep cortical layers.[5][6] A direct comparison of signal-to-noise ratio, photostability, and dynamic range under identical deep tissue imaging conditions is recommended for selecting the optimal probe for a given experiment.
By following these guidelines and protocols, researchers can effectively employ two-photon microscopy with Rhod-2 to gain valuable insights into the complex world of intracellular calcium signaling deep within living tissues.
References
- 1. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Deep two-photon brain imaging with a red-shifted fluorometric Ca2+ indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep two-photon brain imaging with a red-shifted fluorometric Ca2+ indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue imaging depth limit of stimulated Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction - PMC [pmc.ncbi.nlm.nih.gov]
Combining Rhod 2 with other fluorescent probes for multiplexing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplexing with fluorescent probes is a powerful technique that allows for the simultaneous measurement of multiple cellular parameters in a single experiment. This approach provides a more comprehensive understanding of complex biological processes and their interplay. Rhod 2, a red fluorescent calcium (Ca²⁺) indicator, is particularly well-suited for multiplexing due to its long excitation and emission wavelengths, which minimize spectral overlap with commonly used green and blue fluorescent probes.[1] These application notes provide detailed protocols and guidelines for combining Rhod 2 with other fluorescent probes to enable the simultaneous analysis of intracellular Ca²⁺ dynamics alongside other key cellular events.
Rhod 2 is a high-affinity Ca²⁺ indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2][3] Its acetoxymethyl (AM) ester form, Rhod 2-AM, is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to its active, cell-impermeant form.[1][4][5] Rhod 2 has a tendency to accumulate in mitochondria, making it a valuable tool for studying mitochondrial Ca²⁺ dynamics.[1][6][7]
Principles of Probe Selection for Multiplexing with Rhod 2
Successful multiplexing relies on the careful selection of fluorescent probes with minimal spectral overlap. The red-shifted spectrum of Rhod 2 allows for its combination with a variety of other fluorescent indicators.
Key considerations for probe selection include:
-
Spectral Compatibility: The excitation and emission spectra of the selected probes should be sufficiently separated to allow for their independent detection with appropriate filter sets.
-
Cellular Localization: Probes can be chosen to target different subcellular compartments, enabling the simultaneous monitoring of events in, for example, the cytosol and mitochondria.
-
Analyte Specificity: Probes should be highly selective for their target analyte to avoid cross-reactivity and ensure accurate measurements.
The following diagram illustrates the decision-making process for selecting a compatible probe to multiplex with Rhod 2.
Data Presentation: Spectral Properties of Rhod 2 and Compatible Probes
The following table summarizes the spectral properties of Rhod 2 and a selection of fluorescent probes that are compatible for multiplexing experiments.
| Probe | Target Analyte | Excitation (nm) | Emission (nm) | Cellular Compartment |
| Rhod 2 | Ca²⁺ | 552 | 581 | Mitochondria, Cytosol[1][2] |
| Fluo-4 | Ca²⁺ | 494 | 516 | Cytosol[1] |
| Fura-2 | Ca²⁺ (Ratiometric) | 340/380 | 510 | Cytosol[1][8] |
| TMRE | Mitochondrial Membrane Potential | 549 | 574 | Mitochondria[1] |
| JC-1 | Mitochondrial Membrane Potential (Ratiometric) | 488 | 530 (monomer) / 590 (aggregate) | Mitochondria[1] |
| FluoZin-3 | Zn²⁺ | 494 | 516 | Extracellular/Intracellular[9] |
Experimental Protocols
General Guidelines for AM Ester Loading
The acetoxymethyl (AM) ester forms of these dyes are lipophilic and can be loaded into cells by incubation.[4][5]
-
Stock Solutions: Prepare 1-5 mM stock solutions of the AM esters in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][10][11] Store aliquots at -20°C, protected from light and moisture.[4][11]
-
Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 1-5 µM in a buffered physiological medium, such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose (KRH-glc) buffer.[4][10][11]
-
Dispersing Agent: To aid in the dispersion of the nonpolar AM esters in aqueous media, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[4][10][11] This is often achieved by mixing the AM ester stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution.[10]
-
Anion-Transport Inhibitor: To reduce the leakage of the de-esterified indicator from the cells, an organic anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) can be added to the cell medium.[10][12]
-
Incubation: Incubate the cells with the AM ester solution for 15-60 minutes at 20-37°C, protected from light.[10][11] Optimal loading concentration, time, and temperature should be determined empirically for each cell type.[10] To minimize compartmentalization of the dye in organelles when measuring cytosolic calcium, incubation at room temperature is recommended.[4]
-
Washing and De-esterification: Before measurements, wash the cells with indicator-free medium (with probenecid, if used) to remove extracellular dye.[10] Then, incubate for an additional 30 minutes to allow for complete de-esterification of the intracellular AM ester.[10]
The following diagram illustrates a general experimental workflow for multiplexing with Rhod 2.
Protocol 1: Simultaneous Measurement of Mitochondrial and Cytosolic Ca²⁺ with Rhod 2 and Fluo-4
This protocol enables the simultaneous monitoring of Ca²⁺ dynamics in both the mitochondria (Rhod 2) and the cytosol (Fluo-4).
Materials:
-
Rhod 2-AM (1-5 mM in DMSO)
-
Fluo-4 AM (1-5 mM in DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Probenecid (250 mM in aqueous solution)
-
Physiological buffer (e.g., HBSS or KRH-glc)
-
Cells of interest cultured on coverslips or in imaging plates
Procedure:
-
Prepare Rhod 2 Loading Solution:
-
In a microcentrifuge tube, mix 1 µL of Rhod 2-AM stock solution with 1 µL of 20% Pluronic® F-127.
-
Add 1 mL of physiological buffer to achieve a final Rhod 2-AM concentration of 1-5 µM.
-
Add probenecid to a final concentration of 1-2.5 mM, if desired.
-
-
Load with Rhod 2-AM:
-
Aspirate the culture medium from the cells.
-
Add the Rhod 2 loading solution and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Wash:
-
Gently wash the cells twice with warm physiological buffer (containing probenecid, if used).
-
-
Prepare Fluo-4 Loading Solution:
-
In a separate tube, mix 1 µL of Fluo-4 AM stock solution with 1 µL of 20% Pluronic® F-127.
-
Add 1 mL of physiological buffer for a final Fluo-4 AM concentration of 1-5 µM.
-
Add probenecid to a final concentration of 1-2.5 mM, if desired.
-
-
Load with Fluo-4 AM:
-
Add the Fluo-4 loading solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Final Wash and De-esterification:
-
Wash the cells twice with warm physiological buffer (containing probenecid, if used).
-
Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for complete de-esterification of both dyes.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm) and Rhod 2 (Excitation/Emission: ~552/581 nm).[1]
-
Acquire images sequentially to minimize bleed-through, or simultaneously if the imaging system allows for efficient spectral separation.
-
Protocol 2: Ratiometric Measurement of Cytosolic Ca²⁺ with Fura-2 and Mitochondrial Ca²⁺ with Rhod 2
This protocol combines the ratiometric Ca²⁺ indicator Fura-2 for quantitative cytosolic Ca²⁺ measurements with Rhod 2 for monitoring mitochondrial Ca²⁺.[8]
Materials:
-
Rhod 2-AM (1-5 mM in DMSO)
-
Fura-2 AM (1-5 mM in DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Probenecid (250 mM in aqueous solution)
-
Physiological buffer (e.g., HBSS or KRH-glc)
-
Cells of interest cultured on coverslips or in imaging plates
Procedure:
-
Load with Rhod 2-AM:
-
Follow steps 1 and 2 from Protocol 1 to load the cells with Rhod 2-AM.
-
-
Wash:
-
Gently wash the cells twice with warm physiological buffer (containing probenecid, if used).
-
-
Prepare Fura-2 Loading Solution:
-
In a separate tube, mix 1 µL of Fura-2 AM stock solution with 1 µL of 20% Pluronic® F-127.
-
Add 1 mL of physiological buffer for a final Fura-2 AM concentration of 1-5 µM.
-
Add probenecid to a final concentration of 1-2.5 mM, if desired.
-
-
Load with Fura-2 AM:
-
Add the Fura-2 loading solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.
-
-
Final Wash and De-esterification:
-
Wash the cells twice with warm physiological buffer (containing probenecid, if used).
-
Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for complete de-esterification of both dyes.
-
-
Imaging:
-
Image the cells using a fluorescence imaging system capable of rapid wavelength switching for Fura-2 excitation (340 nm and 380 nm) and a separate channel for Rhod 2 excitation (~552 nm).[8]
-
Collect emission for Fura-2 at ~510 nm and for Rhod 2 at ~581 nm.[1][8] The ratio of Fura-2 emission at 340 nm and 380 nm excitation provides a quantitative measure of cytosolic [Ca²⁺].
-
Protocol 3: Simultaneous Measurement of Mitochondrial Ca²⁺ and Mitochondrial Membrane Potential with Rhod 2 and TMRE
This protocol allows for the simultaneous assessment of two key parameters of mitochondrial function: Ca²⁺ concentration and membrane potential.
Materials:
-
Rhod 2-AM (1-5 mM in DMSO)
-
Tetramethylrhodamine, ethyl ester (TMRE) (1 mM in DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Physiological buffer (e.g., HBSS or KRH-glc)
-
Cells of interest cultured on coverslips or in imaging plates
Procedure:
-
Prepare Co-loading Solution:
-
In a microcentrifuge tube, mix 1 µL of Rhod 2-AM stock solution with 1 µL of 20% Pluronic® F-127.
-
Add 1 mL of physiological buffer.
-
Add TMRE stock solution to a final concentration of 25-100 nM. The optimal concentration of TMRE should be determined empirically to avoid quenching effects.
-
Vortex briefly to mix.
-
-
Co-load with Rhod 2-AM and TMRE:
-
Aspirate the culture medium from the cells.
-
Add the co-loading solution and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Wash and De-esterification:
-
Wash the cells twice with warm physiological buffer.
-
Add fresh physiological buffer and incubate for 30 minutes at 37°C to allow for de-esterification of Rhod 2-AM.
-
-
Imaging:
-
Image the cells using a fluorescence microscope. While Rhod 2 and TMRE have overlapping spectra, they can often be distinguished using appropriate filter sets or spectral imaging and linear unmixing techniques.
-
Excitation for both probes can be achieved around 540-560 nm.
-
Use distinct emission filters to separate the signals (e.g., 570-590 nm for TMRE and >600 nm for Rhod 2), although some bleed-through may occur. Spectral imaging followed by linear unmixing is the most robust method for separating these signals.
-
Signaling Pathway: Intracellular Calcium Dynamics
The following diagram illustrates the key pathways involved in intracellular calcium signaling, which can be monitored using Rhod 2 and other calcium indicators.
Conclusion
The red-shifted spectral properties of Rhod 2 make it an excellent choice for multiplexing experiments, enabling the simultaneous investigation of multiple cellular processes. By carefully selecting compatible fluorescent probes and optimizing loading and imaging protocols, researchers can gain deeper insights into the complex interplay of signaling pathways in health and disease. The protocols provided here serve as a starting point, and optimization for specific cell types and experimental conditions is recommended.
References
- 1. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 2. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. stemcell.com [stemcell.com]
- 7. PharmaOnco™ Rhod-2 AM - Creative Biolabs [creative-biolabs.com]
- 8. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. abpbio.com [abpbio.com]
- 11. abmole.com [abmole.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Calculating Intracellular Calcium Concentrations from Rhod 2 Data
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the accurate determination of intracellular calcium concentrations using the fluorescent indicator Rhod 2. It includes the fundamental principles of Rhod 2-based calcium measurement, comprehensive experimental protocols for cell loading and calibration, and the mathematical framework required for data analysis.
Introduction to Rhod 2
Rhod 2 is a red fluorescent calcium indicator with a rhodamine-like fluorophore. Its long excitation and emission wavelengths make it particularly suitable for experiments in cells and tissues with high levels of autofluorescence.[1][2] The acetoxymethyl (AM) ester form, Rhod 2-AM, is cell-permeant and, once inside the cell, is cleaved by intracellular esterases to release the active, membrane-impermeable Rhod 2 indicator.[3][4][5] Rhod 2 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, with a reported enhancement of over 100-fold.[6] While it has been noted for its tendency to localize in mitochondria, it is widely used for measuring calcium dynamics in various cellular compartments.[2][7][8]
Quantitative Data Summary
The accurate calculation of intracellular calcium concentration is critically dependent on several key parameters. The following tables summarize the essential spectroscopic properties and reported dissociation constants (Kd) for Rhod 2.
Table 1: Spectroscopic Properties of Rhod 2
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (Ca²⁺-bound) | ~549 - 557 | The optimal excitation wavelength for Rhod 2 bound to calcium.[5][9][10][11] |
| Emission Maximum (Ca²⁺-bound) | ~574 - 581 | The peak fluorescence emission wavelength when bound to calcium.[9][10][11] |
Table 2: Dissociation Constants (Kd) of Rhod 2 for Calcium
The dissociation constant (Kd) is a crucial factor in the calcium concentration calculation and can be influenced by the intracellular environment. In situ calibration is therefore highly recommended to determine the effective Kd in your specific experimental system.[2]
| Reported Kd (nM) | Experimental System | Reference |
| 570 | In vitro determination | [6][7][8] |
| 710 | In vitro with 0.5 mM myoglobin | [12] |
| 720 | In vivo (perfused mouse heart) | [13][14] |
| 1000 (1.0 µM) | General reference | [9] |
Table 3: Example Intracellular Calcium Concentrations Measured with Rhod 2
This table provides examples of intracellular calcium concentrations that have been reported in the literature using Rhod 2, illustrating the typical range of measurements.
| Cell/Tissue Type | Condition | [Ca²⁺] (nM) | Reference |
| Perfused Rabbit Heart | End Diastole | 229 ± 90 | [12] |
| Perfused Rabbit Heart | Peak Systole | 930 ± 130 | [12] |
| Perfused Mouse Heart | Diastole | 300 - 360 ± 101 | [13][14][15] |
| Perfused Mouse Heart | Peak Systole | 686 ± 237 - 700 | [13][14][15] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principles and the practical steps involved in measuring intracellular calcium with Rhod 2.
Experimental Protocols
Protocol 1: Cell Loading with Rhod 2-AM
This protocol describes the steps for loading adherent cells with Rhod 2-AM. Modifications may be required for suspension cells or specific cell lines.
Materials:
-
Rhod 2-AM (CAS: 145037-81-6)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
-
Pluronic® F-127 (optional, to aid dye solubilization)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Rhod 2-AM in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Rhod 2-AM stock solution. Dilute the stock solution in a physiological buffer (e.g., HHBS) to a final working concentration of 2-20 µM.[3] A typical starting concentration is 4-5 µM.[1]
-
(Optional) Add Pluronic® F-127: To improve the solubility of Rhod 2-AM, 0.02-0.04% Pluronic® F-127 can be added to the working solution.[4][16] This can be achieved by mixing the Rhod 2-AM DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting in the buffer.
-
(Optional) Add Probenecid: To reduce the leakage of the de-esterified indicator from the cells, probenecid can be added to the working solution at a concentration of 1-2.5 mM.[4]
-
Cell Loading: Replace the cell culture medium with the Rhod 2-AM working solution.
-
Incubation: Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[4] Optimal incubation time and temperature should be determined empirically for each cell type. Incubation at lower temperatures (room temperature) may reduce dye compartmentalization in organelles.[17]
-
Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, indicator-free buffer to remove any extracellular dye.[4][17] If probenecid was used during loading, it is recommended to include it in the wash buffer as well.
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular Rhod 2-AM.[4]
Protocol 2: In Situ Calibration of Rhod 2
To accurately calculate the intracellular calcium concentration, it is essential to determine the minimum (F_min) and maximum (F_max) fluorescence intensities of the indicator within the cellular environment. This is achieved by using a calcium ionophore to equilibrate intracellular and extracellular Ca²⁺ concentrations.
Materials:
-
Rhod 2-loaded cells
-
Calcium ionophore (e.g., Ionomycin or A-23187)
-
Calcium-free buffer (containing a Ca²⁺ chelator like EGTA, e.g., 10 mM)
-
High-calcium buffer (containing a saturating concentration of Ca²⁺, e.g., 1-10 mM CaCl₂)
Procedure:
-
Acquire Experimental Fluorescence (F): After cell loading and de-esterification, measure the fluorescence intensity of the cells under your experimental conditions.
-
Determine Maximum Fluorescence (F_max):
-
Treat the cells with a calcium ionophore (e.g., 5-10 µM Ionomycin) in the presence of a high-calcium buffer.
-
Allow the fluorescence signal to reach a stable maximum. This represents the fluorescence of Rhod 2 when fully saturated with Ca²⁺ (F_max).
-
-
Determine Minimum Fluorescence (F_min):
-
Following the F_max measurement, replace the high-calcium buffer with a calcium-free buffer containing the ionophore and a strong Ca²⁺ chelator (e.g., EGTA).
-
Allow the fluorescence signal to drop to a stable minimum. This represents the fluorescence of Rhod 2 in the absence of Ca²⁺ (F_min).
-
-
Background Subtraction: For all measurements (F, F_max, and F_min), it is important to subtract the background fluorescence from a region of the image that does not contain cells.
Calculation of Intracellular Calcium Concentration
The intracellular free calcium concentration ([Ca²⁺]i) can be calculated from the fluorescence data using the Grynkiewicz equation:[2][18][19][20][21]
[Ca²⁺]i = Kd * [(F - F_min) / (F_max - F)]
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Rhod 2 for Ca²⁺, determined either from the literature (see Table 2) or, ideally, from an in situ calibration curve.
-
F is the fluorescence intensity of the indicator at the experimental calcium level.
-
F_min is the minimum fluorescence intensity in the absence of calcium.
-
F_max is the maximum fluorescence intensity when the indicator is saturated with calcium.
Considerations and Best Practices
-
Dye Compartmentalization: Rhod 2 has a tendency to accumulate in mitochondria.[7] This can be minimized by using the lowest possible dye concentration and incubating at room temperature.[17] Co-staining with a mitochondria-specific dye can help to confirm the localization of the Rhod 2 signal.
-
In Situ Calibration is Key: The Kd of fluorescent indicators can vary significantly in the cellular environment compared to in vitro measurements.[2] Therefore, performing an in situ calibration is crucial for obtaining accurate quantitative data.
-
Background Correction: Always measure and subtract background fluorescence to improve the accuracy of your measurements.
-
Phototoxicity and Photobleaching: Minimize exposure of the cells to the excitation light to avoid phototoxicity and photobleaching of the indicator, which can affect the fluorescence measurements. Use neutral density filters or reduce laser power where possible.
By following these detailed application notes and protocols, researchers can confidently employ Rhod 2 to obtain reliable and quantitative measurements of intracellular calcium concentrations, furthering our understanding of calcium signaling in health and disease.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. abpbio.com [abpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. stemcell.com [stemcell.com]
- 9. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rhod-2 based measurements of intracellular calcium in the perfused mouse heart: cellular and subcellular localization and response to positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. biotium.com [biotium.com]
- 18. researchgate.net [researchgate.net]
- 19. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanophysiology approach reveals diversity in calcium microdomains across zebrafish retinal bipolar ribbon synapses | eLife [elifesciences.org]
- 21. Determining calcium concentration in heterogeneous model systems using multiple indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Calcium Imaging Using Rhod-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure and monitor intracellular Ca²⁺ dynamics over extended periods is crucial for understanding complex biological systems and for the development of novel therapeutics. Rhod-2, a fluorescent Ca²⁺ indicator, has emerged as a valuable tool for these long-term studies. It possesses long excitation and emission wavelengths, which minimizes autofluorescence from cells and tissues.[1][2] Rhod-2 exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺, typically over 100-fold, making it a highly sensitive probe for detecting changes in intracellular calcium concentrations.[1] This document provides detailed application notes and protocols for the effective use of Rhod-2 in long-term calcium imaging experiments.
Properties of Rhod-2
Rhod-2 is a rhodamine-based fluorescent dye that is cell-impermeable in its salt form. For intracellular applications, it is most commonly used as its acetoxymethyl (AM) ester derivative, Rhod-2 AM. The AM ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of Rhod-2 in the cytoplasm.[3][5]
One of the key characteristics of Rhod-2 AM is its propensity to accumulate within mitochondria due to its net positive charge at physiological pH.[1][6][7] This feature can be exploited for specific monitoring of mitochondrial Ca²⁺ dynamics.[3][8][9] However, for cytosolic Ca²⁺ measurements, loading conditions can be optimized to minimize mitochondrial sequestration.[10][11]
Quantitative Data
A summary of the key quantitative properties of Rhod-2 is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Excitation Maximum (Ca²⁺-bound) | 549-557 nm | [1][12][13][14] |
| Emission Maximum (Ca²⁺-bound) | 574-581 nm | [1][12][13][14] |
| Dissociation Constant (Kd) for Ca²⁺ | 570 nM - 1.0 µM | [3][12][15][16][17] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | [1] |
Signaling Pathway: Gq-PLC-IP3 Pathway
Calcium signaling is often initiated by the activation of G-protein coupled receptors (GPCRs). The diagram below illustrates the Gq-coupled phospholipase C (PLC) pathway, a common mechanism leading to intracellular calcium release from the endoplasmic reticulum (ER).
Caption: Gq-PLC-IP3 signaling pathway leading to intracellular calcium release.
Experimental Workflow for Long-Term Calcium Imaging
The following diagram outlines the general workflow for conducting a long-term calcium imaging experiment using Rhod-2 AM.
Caption: General experimental workflow for long-term calcium imaging with Rhod-2 AM.
Experimental Protocols
Protocol 1: General Loading Protocol for Adherent Cells
This protocol provides a general guideline for loading adherent cells with Rhod-2 AM for cytosolic calcium measurements. Optimization may be required for specific cell types.
Materials:
-
Rhod-2 AM (e.g., from AAT Bioquest, Biotium, or Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)[18]
-
Adherent cells cultured on coverslips or in imaging plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare Rhod-2 AM Working Solution:
-
For a final loading concentration of 1-5 µM, dilute the Rhod-2 AM stock solution in HHBS or your buffer of choice.[1]
-
To aid in the dispersion of the nonpolar AM ester, the addition of Pluronic® F-127 is recommended.[1][4][18] A final concentration of 0.02-0.04% is typical.[18]
-
(Optional) If dye leakage is an issue, add probenecid to the working solution for a final concentration of 1-2.5 mM.[18]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the Rhod-2 AM working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[5][11] Note: Incubation at 37°C may promote mitochondrial sequestration. For primarily cytosolic measurements, incubation at room temperature is often preferred.[11]
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells 2-3 times with fresh HHBS or physiological buffer.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[6]
-
-
Imaging:
-
Proceed with long-term fluorescence imaging using appropriate filters for Rhod-2 (Excitation: ~550 nm, Emission: ~580 nm).
-
Protocol 2: Enhanced Mitochondrial Calcium Imaging
This protocol is optimized for specifically measuring calcium dynamics within the mitochondria.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Stock and Working Solutions:
-
Follow steps 1 and 2 from Protocol 1. A slightly higher concentration of Rhod-2 AM (e.g., 5-10 µM) may be beneficial.[5]
-
-
Cell Loading for Mitochondrial Accumulation:
-
Washing and De-esterification:
-
Follow step 4 from Protocol 1.
-
-
Validation of Mitochondrial Localization (Optional but Recommended):
-
Imaging:
-
Perform fluorescence imaging, focusing on the punctate staining pattern characteristic of mitochondrial localization.
-
Protocol 3: Loading Primary Neurons
Loading primary neurons requires careful handling to maintain their health and viability.
Materials:
-
Same as Protocol 1.
-
Neurobasal medium or other appropriate neuron culture medium.
Procedure:
-
Prepare Solutions:
-
Prepare stock and working solutions as described in Protocol 1, using the neuron culture medium as the buffer for the working solution. A final Rhod-2 AM concentration of 5 µM has been shown to be effective for cultured GnIH neurons.[21]
-
-
Neuron Loading:
-
Carefully replace the existing culture medium with the Rhod-2 AM working solution.
-
Incubate for 30-45 minutes at 37°C in a cell culture incubator.
-
-
Washing and De-esterification:
-
Gently remove the loading solution and wash the neurons 2-3 times with pre-warmed culture medium.
-
Incubate in fresh, pre-warmed medium for at least 30 minutes before imaging.
-
-
Imaging:
-
Conduct long-term imaging experiments, maintaining the physiological temperature and CO₂ levels if necessary.
-
Data Analysis and Interpretation
The change in fluorescence intensity of Rhod-2 is proportional to the change in intracellular Ca²⁺ concentration. Data is typically presented as a ratio of the fluorescence (F) to the baseline fluorescence (F₀) (F/F₀). A significant increase in this ratio indicates a rise in intracellular Ca²⁺. For long-term experiments, it is crucial to account for potential photobleaching and dye leakage. This can be addressed by acquiring data from a control group of cells not subjected to the stimulus or by using imaging software with photobleaching correction algorithms.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Increase the loading concentration of Rhod-2 AM.
-
Optimize the imaging parameters (e.g., exposure time, laser power), being mindful of phototoxicity.
-
Ensure complete de-esterification of the AM ester.
-
-
High Background Fluorescence:
-
Ensure thorough washing after loading to remove extracellular dye.
-
Use a lower loading concentration.
-
Consider using a buffer containing an antioxidant to reduce autofluorescence.
-
-
Rapid Dye Leakage:
-
Cell Death or Phototoxicity:
-
Reduce the laser power and/or exposure time.
-
Decrease the frequency of image acquisition.
-
Use the lowest effective concentration of Rhod-2 AM. High concentrations of the dye can be toxic.[22]
-
-
Predominant Mitochondrial Staining when Cytosolic Signal is Desired:
-
Load cells at room temperature instead of 37°C.[11]
-
Reduce the loading incubation time.
-
By following these detailed protocols and considering the specific properties of Rhod-2, researchers can effectively perform long-term calcium imaging experiments to gain valuable insights into cellular signaling and physiology.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 3. stemcell.com [stemcell.com]
- 4. biotium.com [biotium.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes [frontiersin.org]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. biotium.com [biotium.com]
- 12. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 13. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calibration of Ca+ Dissociation Constant of Rhod-2 In Vivo in Perfused Mouse Heart Using Mn+ Quenching [opg.optica.org]
- 17. researchgate.net [researchgate.net]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Monitoring mitochondrial [Ca(2+)] dynamics with rhod-2, ratiometric pericam and aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce Rhod 2 compartmentalization in nucleoli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during cellular imaging experiments with the fluorescent calcium indicator Rhod-2, AM. Our focus is to provide actionable solutions for reducing the compartmentalization of Rhod-2 in nucleoli, ensuring more accurate measurements of mitochondrial calcium dynamics.
Frequently Asked Questions (FAQs)
Q1: Why does Rhod-2, AM accumulate in the nucleoli?
A1: Rhod-2, AM is a lipophilic cation that, after hydrolysis by intracellular esterases to the active Rhod-2 form, is designed to accumulate in mitochondria due to their negative membrane potential.[1][2] However, the precise mechanisms for its sequestration in nucleoli are not fully elucidated but are a recognized phenomenon.[1][3][4] This off-target accumulation can interfere with the accurate measurement of mitochondrial calcium signals.
Q2: How can I confirm that the bright spots in the nucleus are indeed nucleoli?
A2: To confirm nucleolar localization, you can co-stain the cells with a known nucleolar marker, such as an antibody against fibrillarin or B23 (also known as nucleophosmin), and observe the co-localization of the Rhod-2 signal with the marker's fluorescence.[5]
Q3: Can the nucleolar signal from Rhod-2 be separated from the mitochondrial signal during image analysis?
A3: Yes, a technique called linear unmixing can be used to separate fluorescent signals based on their differing emission spectra.[2] By acquiring a series of images at different emission wavelengths, it is possible to computationally separate the Rhod-2 signal originating from the mitochondria from that in the nucleoli.[2]
Troubleshooting Guide: Reducing Rhod-2 Nucleolar Compartmentalization
This guide provides a step-by-step approach to troubleshoot and minimize the unwanted accumulation of Rhod-2 in nucleoli.
Issue: High Rhod-2 signal is observed in the nucleoli, interfering with mitochondrial calcium measurements.
Solution 1: Optimize Loading Conditions
Altering the loading protocol for Rhod-2, AM can significantly reduce its compartmentalization in organelles other than mitochondria.
-
Lower the Incubation Temperature: Incubating cells with Rhod-2, AM at room temperature instead of 37°C can lessen subcellular compartmentalization.[6][7]
-
Minimize Dye Concentration: Use the lowest possible concentration of Rhod-2, AM that still provides an adequate signal-to-noise ratio for your mitochondrial measurements.[7] This helps to reduce background fluorescence and non-specific staining.[6]
-
Optimize Incubation Time: The optimal incubation time can vary between cell lines.[8] It is recommended to perform a time-course experiment to determine the shortest incubation time that yields sufficient mitochondrial staining with minimal nucleolar accumulation.
Solution 2: Modify the Chemical Form of the Dye
Chemically reducing Rhod-2, AM to dihydroRhod-2 (dhRhod-2) prior to loading can enhance its mitochondrial specificity.[9][10]
-
Mechanism: dhRhod-2 is a reduced form of Rhod-2 that becomes fluorescent only after being oxidized within the mitochondria, leading to a more specific mitochondrial signal.[9][10]
Solution 3: Post-Loading Washes and Incubation
Proper washing and post-loading incubation are crucial for removing excess dye and allowing for complete de-esterification.
-
Thorough Washing: After loading, wash the cells several times with an indicator-free medium to remove any dye that is non-specifically associated with the cell surface.[7]
-
Allow for De-esterification: Incubate the cells for an additional 30 minutes after washing to ensure that the intracellular Rhod-2, AM is completely hydrolyzed by esterases to its active, membrane-impermeable form.[7]
Data Summary
| Method to Reduce Nucleolar Compartmentalization | Principle | Key Experimental Parameters | Expected Outcome |
| Lower Incubation Temperature | Reduces the rate of dye uptake and non-specific compartmentalization. | Incubate at room temperature instead of 37°C.[6][7] | Decreased signal from nucleoli and other non-mitochondrial compartments. |
| Minimize Dye Concentration | Reduces background fluorescence and non-specific staining. | Titrate Rhod-2, AM concentration to the lowest effective level (typically 1-5 µM).[7] | Improved signal-to-noise ratio for mitochondrial signals. |
| Chemical Reduction to dhRhod-2 | The reduced form is only oxidized to its fluorescent form within the mitochondria. | Reduce Rhod-2, AM with sodium borohydride (B1222165) before loading.[11] | Enhanced mitochondrial-specific compartmentalization.[9][10] |
| Linear Unmixing | Computationally separates signals based on spectral differences. | Acquire images at multiple emission wavelengths.[2] | Separation of mitochondrial and nucleolar Rhod-2 signals in the final image.[2] |
Experimental Protocols
Protocol: Optimized Loading of Rhod-2, AM to Minimize Nucleolar Staining
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Rhod-2, AM in anhydrous DMSO.[6][7]
-
Prepare Loading Medium: Dilute the Rhod-2, AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Krebs-Ringer-HEPES-glucose buffer).[6] For improved dispersion, Pluronic® F-127 can be added to a final concentration of about 0.02%.[7][12] To reduce dye leakage, the organic anion-transport inhibitor probenecid (B1678239) (1-2.5 mM) can also be included.[7][12]
-
Cell Incubation: Replace the cell culture medium with the loading medium and incubate the cells for 15-60 minutes at room temperature , protected from light.[6][7] The optimal time and concentration should be determined empirically for each cell type.
-
Washing: Wash the cells twice with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.[7]
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the dye.[7]
-
Imaging: Proceed with fluorescence microscopy, using excitation and emission wavelengths appropriate for Rhod-2 (e.g., Ex/Em ~550/580 nm).[11]
Visual Guides
Caption: Workflow for optimizing Rhod-2, AM loading to reduce nucleolar compartmentalization.
References
- 1. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial free calcium levels (Rhod-2 fluorescence) and ultrastructural alterations in neuronally differentiated PC12 cells during ceramide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compartmentation of the Nucleolar Processing Proteins in the Granular Component Is a CK2-driven Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. abpbio.com [abpbio.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes [frontiersin.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Preventing cytosolic background with Rhod 2 AM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial calcium indicator, Rhod 2 AM. Here, you will find solutions to common issues, particularly the prevention of cytosolic background, to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high cytosolic background signal with Rhod 2 AM?
A1: High cytosolic background with Rhod 2 AM is a common issue that can arise from several factors. Primarily, it is influenced by the dye loading conditions. Rhod 2 AM is a cationic molecule that accumulates in mitochondria due to the negative mitochondrial membrane potential. However, if the acetoxymethyl (AM) ester is cleaved by cytosolic esterases before the dye reaches the mitochondria, the resulting membrane-impermeant Rhod 2 will be trapped in the cytosol. Loading at warmer temperatures (e.g., 37°C) can increase the activity of cytosolic esterases, leading to a more prominent cytosolic signal.[1] Incomplete de-esterification and leakage of the dye from the cells can also contribute to background fluorescence.
Q2: How can I ensure Rhod 2 AM selectively localizes to the mitochondria?
A2: To promote selective mitochondrial localization, a "cold-loading" strategy is often effective. This involves incubating the cells with Rhod 2 AM at a lower temperature (e.g., 4°C or room temperature) to reduce the activity of cytosolic esterases, allowing the dye to accumulate in the mitochondria. This is followed by a warm incubation period (e.g., 37°C) to allow for de-esterification of the dye that has entered the mitochondria.[2] Additionally, optimizing the dye concentration and incubation time is crucial.
Q3: What is the purpose of using Pluronic® F-127 and probenecid (B1678239) with Rhod 2 AM?
A3: Pluronic® F-127 is a non-ionic surfactant used to aid in the dispersion of the water-insoluble Rhod 2 AM in aqueous loading buffers, which facilitates its entry into the cells.[3][4][5] Probenecid is an inhibitor of organic anion transporters in the cell membrane.[3][4] The de-esterified Rhod 2 can be actively pumped out of the cell by these transporters, leading to signal loss and potentially increased background. Probenecid helps to prevent this leakage, thereby improving dye retention within the cell.[3][6]
Q4: Can the concentration of Rhod 2 AM affect the experimental outcome?
A4: Yes, the concentration of Rhod 2 AM is a critical parameter. Using a concentration that is too high can lead to increased cytosolic background and potential off-target effects, such as inhibition of the Na,K-ATPase, which can disrupt cellular function.[7] Conversely, a concentration that is too low may result in a poor signal-to-noise ratio. It is recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions, typically in the range of 1-5 µM.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Rhod 2 AM.
| Problem | Potential Cause | Recommended Solution |
| High Cytosolic Background | Loading temperature is too high: Increased cytosolic esterase activity cleaves the AM ester before mitochondrial accumulation. | Lower the loading temperature. Try incubating cells at room temperature or 4°C.[3] A cold-loading followed by a warm incubation protocol can enhance mitochondrial specificity.[2] |
| Incomplete de-esterification: The AM ester form of the dye is not fully cleaved, leading to diffuse background fluorescence. | After loading, incubate the cells for an additional 30 minutes in a dye-free medium to ensure complete de-esterification.[3] | |
| Dye concentration is too high: Excess dye can lead to non-specific staining in the cytosol. | Titrate the Rhod 2 AM concentration to find the lowest effective concentration that provides a good signal-to-noise ratio (typically 1-5 µM).[3] | |
| Weak Fluorescent Signal | Inadequate dye loading: Insufficient dye has entered the cells. | Increase the incubation time (15-60 minutes is a general guideline) or slightly increase the Rhod 2 AM concentration within the recommended range.[3] Ensure proper solubilization of Rhod 2 AM by using Pluronic® F-127.[4][5] |
| Dye leakage: The de-esterified Rhod 2 is being actively transported out of the cells. | Include probenecid (1-2.5 mM) in the loading and imaging buffers to inhibit organic anion transporters.[3][4] | |
| Photobleaching: Excessive exposure to excitation light has quenched the fluorescent signal. | Reduce the intensity and duration of light exposure. Use neutral density filters if available. | |
| No Signal or Very Low Signal | Improper dye preparation: The Rhod 2 AM stock solution may have been improperly prepared or stored. | Prepare a fresh stock solution of Rhod 2 AM in high-quality anhydrous DMSO. Store aliquots at -20°C and protect from light and moisture.[5] |
| Cell health is compromised: Unhealthy or dying cells will not effectively load the dye or maintain a mitochondrial membrane potential. | Ensure you are using healthy, viable cells. Perform a viability test if necessary. |
Experimental Protocols
Standard Protocol for Rhod 2 AM Loading
This protocol is a general guideline and may require optimization for your specific cell type and experimental setup.
Materials:
-
Rhod 2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (10% solution in DMSO)
-
Probenecid
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
Procedure:
-
Prepare a 2-5 mM Rhod 2 AM stock solution: Dissolve Rhod 2 AM in anhydrous DMSO.
-
Prepare the working solution: Dilute the Rhod 2 AM stock solution to a final concentration of 1-5 µM in your chosen buffer. For improved solubility, first mix the Rhod 2 AM stock solution with an equal volume of 10% Pluronic® F-127 before diluting in the buffer.[4] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
(Optional) Add Probenecid: To reduce dye leakage, add probenecid to the working solution at a final concentration of 1-2.5 mM.[3][4]
-
Cell Loading: Replace the culture medium with the Rhod 2 AM working solution and incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.[3] For preferential mitochondrial loading, consider a cold-loading protocol.
-
Wash and De-esterify: Wash the cells twice with warm buffer (with probenecid, if used).
-
Incubate for De-esterification: Incubate the cells in fresh, warm buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the intracellular Rhod 2 AM.[3]
-
Imaging: You are now ready to perform your fluorescence imaging experiment.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Rhod 2 AM Concentration | 1 - 5 µM | [3] |
| Incubation Time | 15 - 60 minutes | [3] |
| Incubation Temperature | Room Temperature to 37°C | [3] |
| Pluronic® F-127 Concentration | 0.02% - 0.04% | [4] |
| Probenecid Concentration | 1 - 2.5 mM | [3][4] |
| Rhod 2 Mitochondrial:Cytosol Ratio | ~2.7-fold under optimized conditions | [8] |
Visualizing the Process
Rhod 2 AM Cellular Uptake and Localization
Caption: Cellular uptake and localization pathway of Rhod 2 AM.
Troubleshooting Logic for High Cytosolic Background
Caption: A logical workflow for troubleshooting high cytosolic background.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. biotium.com [biotium.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Optimizing Rhod 2 AM loading concentration and incubation time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Rhod 2 AM loading concentration and incubation time for accurate intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is Rhod 2 AM and how does it work?
Rhod 2 AM is a high-affinity fluorescent probe used to measure intracellular calcium concentrations.[1][2] Its acetoxymethyl (AM) ester group allows it to be cell-permeable.[3][4] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, membrane-impermeable Rhod 2 molecule.[1][5] Rhod 2 then binds to free calcium ions, leading to a significant increase in its fluorescence intensity, which can be detected using fluorescence microscopy, flow cytometry, or a microplate reader.[3][5]
Q2: What are the excitation and emission wavelengths for Rhod 2?
The approximate excitation maximum of Rhod 2 is 553 nm, and its emission maximum is 577 nm.[3]
Q3: Why does Rhod 2 AM accumulate in the mitochondria?
Rhod 2 AM possesses a net positive charge, which promotes its sequestration into the negatively charged mitochondrial matrix.[6] This property makes it a valuable tool for specifically studying mitochondrial calcium dynamics.[4]
Q4: How can I minimize the compartmentalization of Rhod 2 AM in mitochondria if I want to measure cytosolic calcium?
To favor cytosolic calcium measurement, it is recommended to perform the incubation at room temperature instead of 37°C.[7] Lowering the incubation temperature can help reduce the sequestration of the dye into organelles.[8]
Q5: What are Pluronic® F-127 and probenecid (B1678239), and when should I use them?
-
Pluronic® F-127 is a non-ionic detergent that aids in the solubilization and dispersion of Rhod 2 AM in aqueous solutions, which can improve loading efficiency.[7][8]
-
Probenecid is an inhibitor of organic anion transporters.[8] In some cell types, the de-esterified Rhod 2 can be actively transported out of the cell. Probenecid can be added to the loading and imaging buffers to reduce this leakage and improve signal retention.[3][8]
Experimental Protocols
General Protocol for Rhod 2 AM Loading
This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
Rhod 2 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
-
Pluronic® F-127 (optional)
-
Probenecid (optional)
Procedure:
-
Prepare a 2-5 mM Rhod 2 AM stock solution in anhydrous DMSO. Store unused stock solution in small aliquots at -20°C, protected from light and moisture.[3]
-
Prepare the Rhod 2 AM working solution by diluting the stock solution to a final concentration of 2-20 µM in HHBS or your buffer of choice.[3] For many cell lines, a final concentration of 4-5 µM is a good starting point.[3]
-
Cell Loading:
-
For adherent cells, plate them on a suitable culture plate (e.g., black-wall/clear-bottom) and allow them to adhere overnight.[3]
-
Remove the culture medium and add the Rhod 2 AM working solution. Alternatively, the working solution can be added directly to the culture medium, but be aware that serum components may interfere with loading in some cases.[3]
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell line.[3] For cytosolic measurements, consider incubating at room temperature.[7]
-
Washing: After incubation, remove the loading solution and wash the cells once or twice with HHBS or your buffer of choice to remove extracellular dye.[3] If using probenecid, include it in the wash buffer as well.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for the complete cleavage of the AM ester group by intracellular esterases.[9]
-
Imaging: You are now ready to perform fluorescence imaging. Add your stimulant of choice and monitor the fluorescence intensity using the appropriate filter set (e.g., TRITC for fluorescence microscopy).[3]
Optimizing Loading Concentration and Incubation Time
The ideal loading concentration and incubation time are critical for achieving a strong signal with minimal background and cytotoxicity. These parameters are highly cell-type dependent.
| Parameter | Recommended Starting Range | Considerations |
| Loading Concentration | 2 - 10 µM | Higher concentrations may lead to cytotoxicity or dye compartmentalization. Lower concentrations might result in a weak signal. |
| Incubation Time | 30 - 60 minutes | Shorter times may be sufficient for some cell types, while others may require longer incubation (up to 2 hours) for optimal loading.[1] Prolonged incubation can increase mitochondrial sequestration. |
| Incubation Temperature | 37°C or Room Temperature | 37°C is standard, but room temperature incubation can reduce mitochondrial loading and is preferred for cytosolic calcium measurements.[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Fluorescence Signal | - Incomplete removal of the AM ester group.- Dye leakage from the cells.- Low loading concentration or insufficient incubation time.- Photobleaching. | - Ensure a 30-minute de-esterification step after washing.- Add probenecid (1 mM) to the loading and imaging buffers to block anion transporters.- Empirically increase the Rhod 2 AM concentration and/or incubation time.- Minimize exposure to excitation light. Use neutral density filters if necessary. |
| High Background Fluorescence | - Incomplete washing of extracellular dye.- Autofluorescence from cells or medium.- Dye precipitation. | - Wash cells thoroughly after loading.- Use a phenol (B47542) red-free medium for imaging.- Ensure the Rhod 2 AM is fully dissolved. The addition of Pluronic® F-127 (0.04%) can help. |
| Patchy or Uneven Staining | - Inconsistent cell health or density.- Incomplete dissolution of Rhod 2 AM. | - Ensure a healthy, confluent monolayer of cells.- Use Pluronic® F-127 to aid in dye solubilization. |
| Predominant Mitochondrial Staining | - Inherent cationic nature of Rhod 2 AM.- High incubation temperature or prolonged incubation time. | - This is an expected characteristic of Rhod 2. For specific mitochondrial calcium studies, this is advantageous.- To minimize, try loading at room temperature or for a shorter duration. |
| Cell Death or Altered Morphology | - Cytotoxicity from high dye concentrations or prolonged incubation.- DMSO toxicity. | - Titrate the Rhod 2 AM concentration to the lowest effective level.- Reduce the incubation time.- Ensure the final DMSO concentration in the working solution is low (typically <0.5%). |
Visualizing Experimental Workflows and Signaling Pathways
Rhod 2 AM Loading and Imaging Workflow
Caption: A generalized workflow for loading and imaging cells with Rhod 2 AM.
Mitochondrial Calcium Signaling in Apoptosis
Caption: The role of mitochondrial calcium in the intrinsic apoptotic pathway.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abpbio.com [abpbio.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. abmole.com [abmole.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionoptix.com [ionoptix.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Troubleshooting low signal-to-noise ratio with Rhod 2
Welcome to the technical support center for troubleshooting low signal-to-noise ratio with Rhod 2. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during calcium imaging experiments using Rhod 2.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio with Rhod 2?
A low signal-to-noise ratio can stem from either a weak fluorescent signal or high background fluorescence. Key factors include suboptimal dye concentration, incomplete de-esterification of the Rhod 2-AM ester, dye leakage from the cells, and autofluorescence from cells or media.[1][2][3]
Q2: How does Rhod 2-AM enter the cell and become active?
Rhod 2-AM is a cell-permeable acetoxymethyl (AM) ester derivative of Rhod 2. The AM group allows the dye to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now active, membrane-impermeable Rhod 2 indicator within the cell.[4][5][6] This active form can then bind to calcium, leading to a significant increase in fluorescence.
Q3: What are the excitation and emission wavelengths for Rhod 2?
The approximate maximum excitation and emission wavelengths for Rhod 2 are 553 nm and 577 nm, respectively.[4] It is a visible light-excitable dye, which can be advantageous for cells with high levels of autofluorescence in the UV range.[4][7][8]
Q4: Can Rhod 2 be used to measure mitochondrial calcium?
Yes, Rhod 2-AM has a tendency to accumulate in mitochondria.[5][6] By adjusting loading conditions, such as incubating at lower temperatures for cytoplasmic measurements or warmer temperatures to promote mitochondrial sequestration, you can influence its subcellular localization.[9][10]
Q5: What is the purpose of using Pluronic F-127 and probenecid (B1678239)?
Pluronic F-127 is a non-ionic detergent used to aid in the dispersion of the water-insoluble Rhod 2-AM in aqueous media, which facilitates more efficient cell loading.[11][12] Probenecid is an organic anion-transport inhibitor that can be added to the cell medium to reduce the leakage of the de-esterified, active Rhod 2 from the cells.[4][11]
Troubleshooting Guide: Low Signal-to-Noise Ratio
This section provides a step-by-step guide to diagnose and resolve issues leading to a poor signal-to-noise ratio.
Issue 1: Weak or No Fluorescent Signal
A weak signal is a primary contributor to a poor signal-to-noise ratio. If your fluorescence intensity is low, consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | Perform a titration to determine the optimal Rhod 2-AM concentration for your specific cell type. A typical starting range is 1-5 µM.[11] Using the minimum effective concentration will help to minimize background fluorescence.[10][11] |
| Incomplete De-esterification | After loading, incubate the cells in dye-free medium for an additional 30 minutes to allow for complete de-esterification of the intracellular Rhod 2-AM.[11] |
| Suboptimal Incubation Time/Temp | The optimal incubation time can vary between 15-60 minutes.[11] Determine the best time and temperature (20-37°C) for your cell line empirically.[11] |
| Degraded Rhod 2-AM Stock | Ensure your Rhod 2-AM stock solution is properly stored at -20°C, desiccated, and protected from light.[13] Avoid repeated freeze-thaw cycles.[4] You can test for degradation by checking if a diluted sample shows a significant fluorescence increase upon calcium addition in a calcium-free buffer.[13] |
| Low Cellular Response | Ensure your cells are healthy and not over-confluent. If using an agonist to stimulate calcium release, confirm that the cells express the target receptor and that the agonist is potent.[3] |
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from your experiment.
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | After loading, wash the cells thoroughly 2-3 times with indicator-free medium to remove any dye that is nonspecifically associated with the cell surface.[11][14] |
| Autofluorescence | Include an unstained control sample to assess the level of autofluorescence from your cells or the culture medium.[15] If autofluorescence is high, consider using a medium with reduced autofluorescence for imaging. |
| Dye Compartmentalization | Rhod 2 can accumulate in organelles like mitochondria.[10] To favor cytoplasmic localization, consider loading the cells at a lower temperature (e.g., room temperature).[10] |
| Vessel Fluorescence | Plastic-bottom dishes can exhibit high fluorescence.[1] Switching to glass-bottom vessels for imaging can significantly reduce background noise.[1] |
| Dye Leakage | The active form of Rhod 2 can be actively transported out of the cell. To minimize this, add an organic anion transport inhibitor like probenecid (1-2.5 mM) to the medium during and after loading.[11] |
Experimental Protocols
General Protocol for Loading Adherent Cells with Rhod 2-AM
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
Dilute the Rhod 2-AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS with 20 mM HEPES).[4][11]
-
(Optional) To aid dye dispersion, mix the Rhod 2-AM stock with an equal volume of 20% Pluronic F-127 before diluting in the medium. The final Pluronic F-127 concentration should be around 0.02%.[11]
-
(Optional) To prevent dye leakage, add probenecid to a final concentration of 1-2.5 mM.[11]
-
-
Cell Loading:
-
Remove the culture medium from the adherent cells.
-
Add the loading solution to the cells.
-
Incubate for 15-60 minutes at 20-37°C, protected from light.[11] The optimal time and temperature should be determined empirically.
-
-
Washing and De-esterification:
-
Imaging:
-
You are now ready to perform fluorescence measurements using appropriate excitation and emission wavelengths (approx. 553 nm and 577 nm, respectively).[4]
-
Visualizations
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorescence measurement of calcium transients in perfused rabbit heart using rhod 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. abpbio.com [abpbio.com]
- 12. biotium.com [biotium.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Minimizing Rhod 2 Phototoxicity in Sensitive Cells
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing Rhod 2 phototoxicity during live-cell imaging experiments, particularly in sensitive cell types.
Troubleshooting Guide
This guide addresses common issues encountered when using Rhod 2, focusing on problems arising from or related to phototoxicity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Cell Death or Apoptosis Post-Imaging | Phototoxicity: Excessive excitation light intensity or duration is generating reactive oxygen species (ROS), leading to cellular damage. | - Reduce Laser Power: Decrease the excitation laser power to the lowest level that provides an adequate signal-to-noise ratio. For confocal microscopy, a starting point of ~5% laser power is recommended.[1] - Minimize Exposure Time: Use the shortest possible exposure time for image acquisition. - Optimize Imaging Frequency: Acquire images only as frequently as necessary to capture the biological process of interest. - Use Two-Photon Microscopy: If available, two-photon excitation can reduce phototoxicity in deeper tissue imaging.[2] |
| Chemotoxicity: High concentrations of Rhod 2-AM or DMSO can be toxic to cells. | - Titrate Rhod 2-AM Concentration: Determine the lowest effective concentration of Rhod 2-AM (typically 1-5 µM) for your cell type. - Minimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is minimal. | |
| Rapid Signal Fading (Photobleaching) | High Excitation Light Intensity: Intense illumination is causing irreversible photochemical destruction of the Rhod 2 fluorophore.[3] | - Lower Laser Power: As with phototoxicity, reduce the laser power. - Use Neutral Density Filters: If available on your microscope, use neutral density filters to attenuate the excitation light. - Increase Camera Gain/EM Gain: Instead of increasing laser power, amplify the detected signal electronically. |
| Low Signal-to-Noise Ratio (SNR) | Suboptimal Dye Loading: Insufficient intracellular concentration of the de-esterified Rhod 2. | - Optimize Loading Time and Temperature: Incubate cells with Rhod 2-AM for 15-60 minutes. Lowering the temperature from 37°C to room temperature can reduce dye compartmentalization in organelles.[4][5] - Use Pluronic® F-127: This non-ionic detergent can aid in the dispersion of Rhod 2-AM in the loading buffer.[4][5] - Allow for Complete De-esterification: After loading, incubate cells in indicator-free medium for at least 30 minutes to allow for complete cleavage of the AM ester.[4] |
| High Background Fluorescence | - Inadequate Washing: Residual extracellular Rhod 2-AM can contribute to background fluorescence. Ensure thorough washing after the loading step. - Use Probenecid (B1678239): This organic anion-transport inhibitor can reduce the leakage of de-esterified Rhod 2 from the cells.[4] - Check for Autofluorescence: Image a control sample of unstained cells to assess the level of endogenous autofluorescence.[6] | |
| Dye Compartmentalization (e.g., mitochondrial accumulation) | Cationic Nature of Rhod 2-AM: The positive charge of Rhod 2-AM can lead to its accumulation in mitochondria, driven by the mitochondrial membrane potential.[7] | - Lower Incubation Temperature: Loading at room temperature instead of 37°C can reduce sequestration in organelles.[5] - Reduce Rhod 2-AM Concentration: Use the lowest effective concentration of the dye. - Consider Alternatives: If monitoring cytosolic calcium is the primary goal, consider alternative red fluorescent indicators with lower mitochondrial sequestration, such as Calbryte™ 590 or Rhod-4.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and how is it caused during fluorescence microscopy?
A1: Phototoxicity refers to the damaging effects of light on living cells, which can impair physiological processes and even lead to cell death. In fluorescence microscopy, when a fluorophore like Rhod 2 absorbs excitation light, it can enter an excited state. During this process, reactive oxygen species (ROS) can be generated, which can damage cellular components like DNA, proteins, and lipids.[2] This is a distinct phenomenon from photobleaching, which is the irreversible degradation of the fluorophore itself.[3]
Q2: How can I determine the optimal laser power and exposure time to minimize phototoxicity?
A2: The optimal settings will depend on your specific cell type, microscope, and experimental goals. A good starting point is to use the lowest laser power and shortest exposure time that provide a sufficient signal-to-noise ratio to detect the biological event of interest. For confocal microscopy with Rhod 2, it is suggested to start with a laser power of approximately 5%.[1] It is crucial to perform control experiments where you assess cell health and function under your imaging conditions without the experimental stimulus.
Q3: My cells are very sensitive. Are there alternatives to Rhod 2 that are less phototoxic?
A3: Yes, several alternatives are available. Longer wavelength (red-shifted) indicators generally have the advantage of reduced phototoxicity and light scattering.[8] Newer red fluorescent calcium indicators like Rhod-4 and Calbryte™ 590 have been reported to have improved properties, including better signal-to-background ratios in some applications.[8][9] Genetically encoded calcium indicators (GECIs) are another option, although they may have a lower dynamic range compared to synthetic dyes.[10]
Q4: I observe bright punctate staining in my cells. What does this indicate?
A4: Bright, punctate staining when using Rhod 2 often indicates its accumulation in mitochondria. The acetoxymethyl (AM) ester form of Rhod 2 is cationic, which promotes its sequestration into mitochondria due to the mitochondrial membrane potential.[7] To minimize this, you can try lowering the dye loading temperature to room temperature.[5]
Q5: How can I confirm that the observed cellular changes are due to my experimental treatment and not phototoxicity?
A5: It is essential to run proper controls. One critical control is to image cells under the same illumination conditions but without the experimental treatment. If you observe changes in cell morphology, motility, or viability in this control group, it is likely that your imaging conditions are inducing phototoxicity. Additionally, you can use a viability stain post-imaging to assess cell health.
Data Presentation
Table 1: Spectroscopic and Chemical Properties of Rhod 2
| Property | Value | Reference(s) |
| Excitation Maximum (Ca²⁺-bound) | ~553-557 nm | [11][12] |
| Emission Maximum (Ca²⁺-bound) | ~577-581 nm | [11][12] |
| Dissociation Constant (Kd) for Ca²⁺ | ~1.0 µM | [11] |
| Recommended Loading Concentration (AM Ester) | 1-5 µM | [4] |
| Recommended Loading Time | 15-60 minutes | [4] |
| Recommended De-esterification Time | ≥ 30 minutes | [4] |
| Quantum Yield | Not specified in the reviewed literature | |
| Molar Extinction Coefficient (ε) | Not specified in the reviewed literature |
Table 2: Comparison of Red Fluorescent Calcium Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd (µM) | Key Features | Reference(s) |
| Rhod 2 | ~557 | ~581 | ~1.0 | Strong signal intensity; prone to mitochondrial sequestration. | [11] |
| Rhod 4 | ~530 | Not specified | ~0.525 | Higher signal-to-noise ratio than Rhod 2 in some studies. | [8] |
| Calbryte™ 590 | Not specified | Not specified | Not specified | Reported to have the highest signal-to-background ratio in a comparison with Rhod 2, 3, and 4. | [9] |
| X-Rhod-1 | ~580 | ~600 | ~0.7 | Longer wavelength excitation may further reduce phototoxicity. | [8] |
Experimental Protocols
Protocol 1: Rhod 2-AM Loading in Sensitive Cells
-
Prepare Rhod 2-AM Stock Solution: Dissolve Rhod 2-AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Rhod 2-AM stock solution in a buffered physiological medium (e.g., HBSS) to a final working concentration of 1-5 µM. For sensitive cells, start with the lowest concentration.
-
(Optional) Add Pluronic® F-127: To aid in dye dispersion, you can mix the Rhod 2-AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading buffer. The final Pluronic® F-127 concentration should be around 0.02%.[4]
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 15-60 minutes at room temperature, protected from light. Incubating at room temperature can help reduce mitochondrial sequestration.[5]
-
Wash: Gently wash the cells twice with indicator-free medium to remove any extracellular dye.
-
De-esterification: Incubate the cells in fresh, indicator-free medium for at least 30 minutes at room temperature to allow for complete de-esterification of the intracellular Rhod 2-AM.[4]
-
(Optional) Add Probenecid: To reduce dye leakage, the wash and final incubation medium can be supplemented with 1-2.5 mM probenecid.[4]
Protocol 2: General Imaging Protocol to Minimize Phototoxicity
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize.
-
Locate Cells: Use the lowest possible transmitted light intensity to locate and focus on the cells of interest.
-
Initial Imaging Settings:
-
Set the excitation wavelength to ~557 nm for Rhod 2.
-
Set the emission collection window around ~581 nm.
-
Start with the lowest laser power setting (e.g., ~5% for confocal).[1]
-
Use the shortest exposure time that allows for a discernible signal.
-
-
Image Acquisition: Acquire a test image. If the signal is too weak, incrementally increase the camera gain or detector sensitivity first, before increasing the laser power.
-
Time-Lapse Imaging: Set the time interval between image acquisitions to be as long as possible while still capturing the dynamics of the biological process under investigation.
-
Post-Experiment Viability Check: After the imaging session, it is advisable to perform a cell viability assay (e.g., using a live/dead stain) to assess the impact of the imaging conditions on cell health.
Protocol 3: Assessing Phototoxicity
-
Prepare Control and Experimental Groups: Plate your sensitive cells and prepare three groups:
-
Group A (No Light Control): Cells loaded with Rhod 2-AM but not exposed to excitation light.
-
Group B (Light Exposure Control): Unstained cells exposed to the same imaging conditions (laser power, duration, frequency) as your planned experiment.
-
Group C (Experimental Condition): Cells loaded with Rhod 2-AM and subjected to the intended imaging protocol.
-
-
Perform Imaging: Execute the imaging protocol on Group C, and the "mock" imaging (light exposure without a fluorophore) on Group B. Keep Group A in the incubator.
-
Assess Cell Health: At the end of the experiment, assess all three groups for signs of phototoxicity. This can include:
-
Morphological Changes: Visually inspect for cell shrinkage, blebbing, or detachment.
-
Functional Assays: Measure a relevant physiological parameter (e.g., cell proliferation, migration, or a specific signaling event).
-
Viability Staining: Use a live/dead cell staining kit to quantify cell viability.
-
-
Analyze Results: Compare the results from the three groups. If Group C shows significantly more cell death or functional impairment than Groups A and B, it indicates Rhod 2-induced phototoxicity. If Group B also shows negative effects, your illumination conditions are phototoxic even without the fluorophore.
Visualizations
Signaling Pathway: Calcium as a Second Messenger
Caption: Intracellular calcium signaling pathway.
Experimental Workflow: Minimizing Rhod 2 Phototoxicity
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. abpbio.com [abpbio.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 10. Sensitive red protein calcium indicators for imaging neural activity | eLife [elifesciences.org]
- 11. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 12. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
Managing autofluorescence when imaging with Rhod 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage autofluorescence when imaging with the calcium indicator Rhod 2.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging with Rhod 2?
Autofluorescence is the natural fluorescence emitted by biological materials such as mitochondria, lysosomes, collagen, elastin, NADH, and flavins when they are excited by light.[1][2][3] This intrinsic fluorescence can interfere with the detection of the specific signal from Rhod 2, especially when the Rhod 2 signal is weak.[4] This interference can obscure the true signal and lead to misinterpretation of experimental data.[5]
Q2: How can I identify autofluorescence in my Rhod 2 imaging experiment?
To determine if you are observing autofluorescence, you should prepare and image an unstained control sample. This control should undergo all the same processing steps as your Rhod 2-stained samples, including fixation and permeabilization, but without the addition of the Rhod 2 dye.[6] Any fluorescence detected in this unstained sample can be attributed to autofluorescence.
Q3: What are the common sources of autofluorescence?
Autofluorescence can originate from both endogenous molecules within the sample and exogenous sources introduced during sample preparation.
-
Endogenous Sources:
-
Metabolic Coenzymes: NADH and flavins are common sources of autofluorescence.[1][5]
-
Structural Proteins: Collagen and elastin, components of the extracellular matrix, are known to autofluoresce.[1][2][5]
-
Cellular Organelles: Mitochondria and lysosomes can exhibit natural fluorescence.[2]
-
Aging Pigments: Lipofuscin, a pigment that accumulates in aging cells, fluoresces brightly across a broad spectrum.[1][5]
-
Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.[6]
-
-
Exogenous and Process-Induced Sources:
-
Fixatives: Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[3][5]
-
Media and Plastics: Tissue culture media, mounting media, and laboratory plastics can sometimes be fluorescent.[1]
-
Troubleshooting Guide: Managing Autofluorescence
This guide provides a systematic approach to minimizing and correcting for autofluorescence in your Rhod 2 imaging experiments.
Problem: High Background Fluorescence Obscuring Rhod 2 Signal
High background fluorescence can significantly reduce the signal-to-noise ratio of your Rhod 2 imaging.[7] The following steps can help you diagnose and mitigate this issue.
Step 1: Characterize the Autofluorescence
-
Action: Image an unstained control sample using the same filter sets and imaging parameters as your Rhod 2-stained sample.
-
Purpose: This will help you determine the intensity and spectral properties of the autofluorescence in your specific sample type and under your experimental conditions.
Step 2: Optimize Your Experimental Protocol
Several modifications to your sample preparation and imaging protocol can help reduce autofluorescence.
-
Choose the Right Fluorophore: Rhod 2's longer excitation and emission wavelengths make it a good choice for cells and tissues with high levels of autofluorescence, which is often more prominent in the blue and green regions of the spectrum.[8][9][10][11]
-
Minimize Fixative-Induced Autofluorescence: If fixation is necessary, use the minimum required duration.[3] Consider alternative fixatives to aldehyde-based ones if autofluorescence is a major issue.
-
Perfusion: For tissue samples, perfusing with a phosphate-buffered saline (PBS) solution before fixation can help to remove red blood cells, a major source of autofluorescence.[12]
-
Optimize Rhod 2 Loading: Use the minimum effective concentration of Rhod 2-AM to achieve a sufficient signal-to-noise ratio.[13] Over-loading can contribute to background fluorescence. Incubating at a lower temperature may also reduce the compartmentalization of the dye in organelles.[9][13]
Step 3: Employ Autofluorescence Reduction Techniques
If optimizing the protocol is insufficient, several chemical and physical methods can be used to reduce autofluorescence.
-
Chemical Quenching:
-
Sodium Borohydride (B1222165): This chemical reducing agent can be effective at reducing aldehyde-induced autofluorescence.[12]
-
Sudan Black B: This reagent can reduce autofluorescence from lipofuscin.[5]
-
Commercial Quenching Reagents: Several commercial kits are available that are designed to quench autofluorescence from various sources.[6]
-
-
Photobleaching:
Step 4: Utilize Image Processing Techniques
Post-acquisition image processing can help to computationally remove the contribution of autofluorescence.
-
Background Subtraction: In its simplest form, you can acquire an image of a background region (devoid of cells) and subtract this value from your image. More advanced software packages offer more sophisticated background subtraction algorithms.[1]
-
Spectral Unmixing: This powerful technique requires a microscope with a spectral detector. By acquiring the emission spectrum of the autofluorescence from an unstained sample, you can then mathematically subtract this spectral signature from your Rhod 2 images.[1][6]
-
Image Averaging: Increasing the number of averaged frames during image acquisition can improve the signal-to-noise ratio.[14]
Quantitative Data
Table 1: Spectral Properties of Rhod 2 and Common Autofluorescent Molecules
| Molecule | Excitation Max (nm) | Emission Max (nm) |
| Rhod 2 | ~553[15] | ~577[15] |
| NADH | ~340 | ~450 |
| Flavins | ~450 | ~530 |
| Collagen | ~340 | ~400 |
| Elastin | ~350-400 | ~420-460 |
| Lipofuscin | Broad (360-480) | Broad (480-650) |
Note: The spectral properties of autofluorescent molecules can vary depending on their environment.
Experimental Protocols
Protocol 1: Standard Rhod 2-AM Cell Loading
This protocol provides a general guideline for loading cells with Rhod 2-AM. Optimization may be required for specific cell types and experimental conditions.[13]
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Rhod 2-AM in high-quality, anhydrous DMSO.
-
Prepare Working Solution: On the day of the experiment, dilute the Rhod 2-AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks and Hepes buffer).
-
Optional: To aid in the dispersion of Rhod 2-AM, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[16][17]
-
Optional: To reduce the leakage of the de-esterified dye from the cells, the organic anion-transport inhibitor probenecid (B1678239) (1-2.5 mM) can be added to the cell medium.
-
-
Cell Loading: Replace the culture medium with the Rhod 2-AM working solution and incubate the cells for 15-60 minutes at 20-37°C.[13] The optimal loading time and temperature should be determined empirically.
-
Washing: Before imaging, wash the cells with an indicator-free medium (containing probenecid, if used) to remove any extracellular dye.[13]
-
De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the intracellular Rhod 2-AM.[13]
Protocol 2: Autofluorescence Reduction with Sodium Borohydride
This protocol describes a method for reducing aldehyde-induced autofluorescence.[6]
-
Sample Preparation: After fixation and permeabilization, wash the samples thoroughly with PBS.
-
Reagent Preparation: Prepare a fresh 1 mg/mL solution of sodium borohydride in ice-cold PBS.
-
Incubation: Immerse the samples in the sodium borohydride solution and incubate for 30 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.
-
Staining: Proceed with your standard Rhod 2 staining protocol.
Visualizations
Caption: Troubleshooting workflow for managing autofluorescence.
Caption: Simplified IP3 signaling pathway leading to Ca²⁺ release.
References
- 1. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. Causes of Autofluorescence [visikol.com]
- 4. benchchem.com [benchchem.com]
- 5. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. biotium.com [biotium.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. stemcell.com [stemcell.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. abpbio.com [abpbio.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 16. abmole.com [abmole.com]
- 17. docs.aatbio.com [docs.aatbio.com]
Rhod 2 AM Loading Efficiency: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on Rhod 2 AM loading efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Rhod 2 AM loading?
A1: Rhod 2 AM is a cell-permeant acetoxymethyl (AM) ester of the calcium indicator Rhod 2. The AM ester group renders the molecule hydrophobic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This process traps the now polar and cell-impermeant Rhod 2 dye in the cytosol, where it can bind to calcium and fluoresce upon excitation.
Q2: How does temperature influence the loading efficiency of Rhod 2 AM?
A2: Temperature is a critical parameter in Rhod 2 AM loading as it directly affects two key processes: the rate of enzymatic hydrolysis of the AM ester by intracellular esterases and the potential for subcellular compartmentalization of the dye.[1] Esterase activity is temperature-dependent, with higher temperatures generally leading to faster hydrolysis and trapping of the dye inside the cell.[1] However, higher temperatures can also promote the sequestration of Rhod 2 into organelles, particularly mitochondria.
Q3: What are the recommended incubation temperatures for Rhod 2 AM loading?
A3: The optimal loading temperature can vary depending on the cell type and experimental goals. Generally, incubation is performed within a range of 20°C to 37°C.[2] A common practice is to incubate cells at room temperature (around 20-25°C) to minimize subcellular compartmentalization, especially when measuring cytoplasmic calcium.[3] Incubation at 37°C can enhance the rate of AM ester hydrolysis but may also increase the likelihood of the dye accumulating in mitochondria.
Q4: Can I load cells with Rhod 2 AM at 4°C?
A4: Loading at 4°C is generally not recommended for measuring cytosolic calcium, as intracellular esterase activity is significantly reduced at this temperature. However, this characteristic can be exploited. A strategy of "cold loading" at 4°C followed by a warm incubation has been used to selectively label mitochondria with Rhod 2.[4] At low temperatures, the dye can accumulate in mitochondria due to its positive charge, with minimal cleavage by cytosolic esterases.
Q5: How does loading temperature affect the subcellular localization of Rhod 2?
A5: Higher loading temperatures, such as 37°C, can promote the compartmentalization of Rhod 2 within organelles, most notably the mitochondria.[5] This is a critical consideration, as unintended mitochondrial loading can interfere with the accurate measurement of cytosolic calcium. For experiments specifically targeting mitochondrial calcium, this property can be advantageous. To minimize compartmentalization and favor cytosolic localization, incubation at room temperature is often recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Incomplete hydrolysis of Rhod 2 AM due to low esterase activity. | Increase the incubation temperature to 37°C to enhance esterase activity.[1] Alternatively, extend the incubation time at room temperature. |
| Suboptimal health of cells. | Ensure cells are healthy and in the logarithmic growth phase, as compromised cells may exhibit reduced enzymatic activity.[1] | |
| Premature hydrolysis of Rhod 2 AM in the loading buffer. | Prepare the Rhod 2 AM working solution immediately before use and minimize its time in aqueous buffer. | |
| High Background Fluorescence | Incomplete removal of extracellular Rhod 2 AM. | Wash the cells thoroughly with a dye-free buffer after the loading incubation period. |
| Leakage of de-esterified Rhod 2 from the cells. | Consider adding an organic anion-transport inhibitor like probenecid (B1678239) to the loading and wash buffers to reduce dye leakage. | |
| Punctate or Granular Staining Pattern | Compartmentalization of Rhod 2 in organelles (e.g., mitochondria). | Lower the incubation temperature to room temperature (20-25°C) to reduce sequestration into organelles.[3][6] |
| High dye concentration. | Reduce the final concentration of Rhod 2 AM in the loading buffer. Titrate the dye to find the optimal concentration for your cell type. | |
| Inconsistent Results Between Experiments | Fluctuations in incubation temperature. | Use a calibrated incubator or water bath to ensure a consistent loading temperature for all experiments. |
| Variability in cell health or density. | Maintain consistent cell culture practices, including passage number, confluency, and seeding density.[1] |
Data Presentation
Table 1: Impact of Incubation Temperature on Rhod 2 AM Loading Characteristics
| Temperature | Esterase Activity | Loading Efficiency | Risk of Mitochondrial Sequestration | Recommended For |
| 4°C (Cold Loading) | Very Low | Inefficient for cytosolic loading | High (due to charge-driven accumulation before hydrolysis) | Selective mitochondrial loading[4] |
| Room Temperature (20-25°C) | Moderate | Generally sufficient | Lower | General cytoplasmic calcium measurements[3][6] |
| 37°C | Optimal | High | Higher | Rapid loading, but with a higher chance of compartmentalization[1] |
Experimental Protocols
Standard Protocol for Cytosolic Calcium Measurement
-
Prepare Rhod 2 AM Stock Solution: Dissolve Rhod 2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the Rhod 2 AM stock solution in a physiological buffer (e.g., HBSS or Tyrode's solution) to a final working concentration of 1-5 µM. For improved solubility, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.
-
Cell Loading: Replace the cell culture medium with the loading buffer.
-
Incubation: Incubate the cells at room temperature (20-25°C) for 30-60 minutes, protected from light.
-
Wash: Remove the loading buffer and wash the cells 2-3 times with a dye-free physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular Rhod 2 AM.
-
Imaging: Proceed with fluorescence imaging using appropriate excitation (e.g., ~549 nm) and emission (e.g., ~578 nm) wavelengths.
Protocol for Enhanced Mitochondrial Loading
-
Prepare Rhod 2 AM Stock and Loading Buffer: As described in the standard protocol.
-
Cell Loading: Replace the cell culture medium with the loading buffer.
-
Cold Incubation: Incubate the cells at 4°C for 60-90 minutes, protected from light.
-
Warm Incubation: Transfer the cells to a 37°C incubator for 30-60 minutes to facilitate the hydrolysis of the mitochondrially-sequestered Rhod 2 AM.
-
Wash and De-esterification: Follow steps 5 and 6 of the standard protocol, performing the incubations at room temperature.
-
Imaging: Proceed with fluorescence imaging. Co-staining with a mitochondrial marker (e.g., MitoTracker Green) is recommended to confirm localization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
Solving Rhod 2 signal bleaching during time-lapse imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with Rhod-2 signal bleaching during time-lapse imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Rhod-2 and why is it used for calcium imaging?
Rhod-2 is a fluorescent indicator dye used to measure intracellular calcium concentration. It is cell-permeant in its acetoxymethyl (AM) ester form, allowing for easy loading into live cells.[1][2][3] Upon entering the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of Rhod-2 inside. Rhod-2 is a red-emitting fluorophore, which is advantageous as longer wavelengths reduce issues with phototoxicity and autofluorescence that are common with blue or green dyes.[4]
Q2: What is photobleaching and why does it occur with Rhod-2?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[5][6][7] It happens when the dye is exposed to high-intensity excitation light for prolonged periods.[8][9] During fluorescence excitation, the fluorophore absorbs photons and is raised to an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a chance it can enter a non-fluorescent "triplet state." In this state, the dye is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it permanently non-fluorescent.
Q3: How can I distinguish between Rhod-2 signal loss due to photobleaching versus actual physiological calcium changes?
Distinguishing between photobleaching and true physiological responses is critical for accurate data interpretation. Here are a few ways to differentiate:
-
Control for time: Image a control group of cells not subjected to the experimental stimulus. If the signal fades in the control group at a similar rate to the experimental group, photobleaching is a likely culprit.
-
Image a fresh field of view: After a period of imaging, move to a new, un-imaged area of the same sample. If the signal is bright in the new area, it indicates that the signal loss in the previously imaged area was due to photobleaching.[5]
-
Post-experiment calibration: At the end of the time-lapse, you can add a calcium ionophore (like A23187) followed by a saturating concentration of calcium to obtain the maximum fluorescence (Fmax).[10] If the Fmax is significantly lower than expected, it suggests photobleaching has occurred.
Troubleshooting Guides for Rhod-2 Photobleaching
Here are specific troubleshooting steps to mitigate Rhod-2 signal bleaching during your time-lapse experiments.
Issue 1: Rapid Signal Fading During Imaging
This is a classic sign of photobleaching. The primary cause is excessive exposure to excitation light.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[5][7][8] Use neutral-density filters to attenuate the light source if direct control is limited.[6]
-
Minimize Exposure Time: Decrease the camera exposure time to the minimum necessary to capture a clear image.[5][8] Avoid continuous illumination; use triggered acquisition to illuminate the sample only during image capture.
-
Reduce Sampling Frequency: Increase the time interval between image acquisitions. Only collect data as frequently as your biological process requires.[8]
-
Use Antifade Reagents: Incorporate a commercial or self-made antifade reagent into your imaging medium.[7][11] These reagents work by scavenging reactive oxygen species.
-
Choose a More Photostable Dye: If photobleaching persists, consider using a more photostable red-emitting calcium indicator like Rhod-4, Calbryte™ 590, or genetically encoded indicators for long-term experiments.[4][12][13]
Issue 2: High Initial Signal Followed by a Fast Decay
This may indicate a combination of photobleaching and dye leakage or compartmentalization.
Troubleshooting Steps:
-
Optimize Dye Loading:
-
Prevent Dye Leakage: Add an organic anion-transport inhibitor like probenecid (B1678239) (1-2.5 mM) to the imaging medium to prevent the de-esterified dye from being pumped out of the cell.[1][14]
-
Implement Imaging Best Practices: Apply all the steps from "Issue 1" to minimize photobleaching.
Experimental Protocols
Protocol: Standard Rhod-2, AM Loading for Cultured Cells
This protocol provides a general guideline for loading Rhod-2, AM into adherent cells. Optimization for specific cell types is recommended.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Loading Solution:
-
For a final concentration of 4 µM Rhod-2, AM, dilute the DMSO stock solution into your chosen buffer.
-
To aid in dye dispersion, you can pre-mix the Rhod-2, AM stock with an equal volume of 20% Pluronic® F-127 before diluting into the buffer. This makes the final Pluronic® F-127 concentration around 0.02-0.04%.[1][14]
-
If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.[1]
-
-
Cell Loading:
-
Wash cells once with the physiological buffer.
-
Replace the buffer with the Rhod-2, AM loading solution.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. Note: Room temperature incubation may reduce dye compartmentalization.[2]
-
-
Wash and De-esterification:
-
Imaging: The cells are now ready for time-lapse imaging.
Protocol: Determining Optimal Imaging Settings
This workflow helps to find a balance between signal quality and phototoxicity/photobleaching.
-
Set Maximum Exposure Time: Determine the fastest biological event you need to capture. Your exposure time must be shorter than this event.
-
Optimize Excitation Intensity:
-
Start with the lowest laser power/light intensity setting.
-
With your determined exposure time, acquire a single image.
-
Gradually increase the intensity until you achieve a satisfactory signal-to-noise ratio.
-
-
Assess Photobleaching:
-
Using the settings from step 2, acquire a time-lapse sequence over your desired experimental duration on a control sample.
-
Plot the mean fluorescence intensity over time. A significant downward slope indicates photobleaching.
-
If bleaching is significant, try to further reduce the light intensity, decrease the exposure time (while increasing detector gain), or reduce the imaging frequency.[15]
-
Quantitative Data Summary
The following tables provide recommended starting parameters for Rhod-2 imaging and a comparison of common antifade reagents. These are starting points and may require optimization for your specific experimental setup.
Table 1: Recommended Starting Parameters for Rhod-2 Time-Lapse Imaging
| Parameter | Recommended Range | Rationale |
| Rhod-2, AM Concentration | 1 - 5 µM[1][14] | Lower concentrations minimize potential toxicity and compartmentalization. |
| Loading Time | 30 - 60 minutes[1][2] | Allows for sufficient dye uptake and subsequent de-esterification. |
| Loading Temperature | Room Temperature to 37°C[2] | Room temperature can reduce mitochondrial sequestration.[2] |
| Excitation Wavelength | ~540 - 560 nm[2][14] | Matches the excitation peak of Rhod-2. |
| Emission Wavelength | ~570 - 600 nm[2][14] | Captures the peak emission of Rhod-2. |
| Laser Power / Light Intensity | As Low As Possible | Minimizes photobleaching and phototoxicity.[7][8] |
| Exposure Time | < 100 ms (B15284909) (for dynamic events) | Reduces photon dose per image and allows for higher temporal resolution. |
Table 2: Overview of Common Antifade Reagents for Live-Cell Imaging
| Reagent | Mechanism of Action | Typical Working Concentration | Notes |
| Trolox | Vitamin E analog, scavenges reactive oxygen species (ROS). | 0.1 - 1 mM | Cell-permeable and widely used. May require optimization as it can induce hypoxia.[8] |
| n-Propyl gallate (NPG) | Antioxidant, scavenges free radicals. | 1 - 2% in mounting media | Can be used with live cells but is difficult to dissolve.[16] |
| OxyFluor™ | Enzymatic system that removes oxygen and free radicals.[8] | Varies by manufacturer | Designed to preserve signal during high-intensity illumination.[8] |
| ProLong™ Live | Commercial formulation. | Varies by manufacturer | Specifically designed to reduce photobleaching in live-cell imaging.[11] |
Visualizations
Experimental and logical relationship diagrams
Caption: Workflow for loading cells with Rhod-2, AM.
Caption: Troubleshooting workflow for Rhod-2 photobleaching.
Caption: Simplified Jablonski diagram of photobleaching.
References
- 1. abpbio.com [abpbio.com]
- 2. biotium.com [biotium.com]
- 3. abpbio.com [abpbio.com]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biocompare.com [biocompare.com]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bidc.ucsf.edu [bidc.ucsf.edu]
How to correct for movement artifacts in non-ratiometric Rhod 2 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for movement artifacts in non-ratiometric Rhod-2 imaging.
Frequently Asked Questions (FAQs)
Q1: What are movement artifacts in Rhod-2 imaging and why are they a problem?
A1: Movement artifacts are changes in fluorescence intensity that are not due to changes in calcium concentration, but rather to the physical movement of the sample (cells, tissue, or the organism itself) during image acquisition. In non-ratiometric Rhod-2 imaging, any change in the position of the region of interest (ROI) can be misinterpreted as a physiological calcium signal, leading to inaccurate data. This is particularly problematic because Rhod-2 is a single-wavelength indicator, meaning there isn't a second, calcium-insensitive signal to use for ratioing and self-correction.[1][2]
Q2: What are the common sources of movement in my imaging experiment?
A2: Movement can originate from several sources, including:
-
Cellular movement: Contraction of cardiomyocytes, cilia beating, or amoeboid movement.
-
Tissue-level movement: Respiration, heartbeat, or peristalsis in in-vivo or whole-organ imaging.[3]
-
Stage drift: Slow, continuous movement of the microscope stage.
-
Mechanical vibrations: Vibrations from nearby equipment or building instability.
Q3: How can I distinguish between a true calcium signal and a movement artifact?
A3: Distinguishing between genuine signals and artifacts can be challenging. Here are some indicators:
-
Signal Shape: Movement artifacts often have a sharp, abrupt onset and offset that correlates with the movement, whereas physiological calcium transients typically have characteristic rise and decay kinetics.
-
Correlation with Visible Movement: If you can see the cell or tissue move at the same time as the fluorescence change, it is likely an artifact.
-
Frequency: Artifacts from physiological processes like heartbeat or respiration will have a regular, periodic nature.[3]
Q4: What are the main strategies to correct for movement artifacts?
A4: There are three main approaches to address movement artifacts:
-
Experimental Stabilization: Minimizing movement at the source during the experiment.
-
Image Registration (Post-Acquisition): Computationally correcting for movement in the recorded image series.
-
Fiduciary Markers: Using stationary reference points to track and correct for movement.[4][5]
Troubleshooting Guide
Problem 1: My baseline fluorescence is unstable and shows sudden spikes or dips.
| Possible Cause | Troubleshooting Step |
| Stage Drift | Use fiduciary markers to track and correct for drift post-acquisition.[4][5] Consider using an active stage stabilization system if available. |
| Cellular Contraction | If imaging contractile cells (e.g., cardiomyocytes), consider using a motion-tracking algorithm during analysis. Alternatively, pharmacological agents that uncouple excitation from contraction (e.g., blebbistatin) can be used, but their potential effects on calcium signaling must be considered. |
| Mechanical Vibrations | Ensure the microscope is on an anti-vibration table. Identify and isolate sources of vibration in the room. |
Problem 2: I see large, rapid changes in fluorescence that correlate with visible sample movement.
| Possible Cause | Troubleshooting Step |
| In-vivo Movement (respiration, heartbeat) | For in-vivo imaging, stabilizing the preparation is crucial. For example, using a stereotactic frame for brain imaging can reduce movement.[3] Post-acquisition, image registration algorithms can be very effective.[6][7][8][9][10][11] |
| Tissue Movement in Explants | Ensure the tissue is securely anchored in the imaging chamber. A tissue slice anchor or harp can be beneficial. |
Problem 3: My analysis software is tracking the background instead of my cells after movement.
| Possible Cause | Troubleshooting Step |
| Poor Contrast Between Cells and Background | Optimize Rhod-2 loading to maximize the signal-to-noise ratio.[12] Ensure proper background subtraction is performed before tracking.[13][14][15][16] |
| Inadequate Tracking Algorithm | Use an image registration algorithm to align the entire image series before defining regions of interest (ROIs). This ensures that ROIs remain on the same cells throughout the recording. |
Experimental Protocols
Protocol 1: Post-Acquisition Image Registration for Movement Correction
This protocol outlines the steps for correcting lateral (x-y) motion artifacts using image registration software.
Methodology:
-
Acquire Image Series: Capture your time-lapse sequence of Rhod-2 fluorescence images.
-
Select a Stable Reference Frame: Choose a frame from your image series that is sharp and representative of the sample. Often, an average of several initial frames can serve as a good template.
-
Apply Image Registration Algorithm: Use an image registration plugin or software (e.g., TurboReg in ImageJ, or more advanced algorithms like NoRMCorre) to align each frame in the series to the reference frame.[6][8][9] These algorithms work by identifying features in each image and calculating the transformation (translation, rotation) needed to align them with the reference.
-
Create a Corrected Image Stack: The output will be a new image series where the movement has been computationally removed.
-
Define Regions of Interest (ROIs): Draw your ROIs on the corrected stack to extract fluorescence intensity data.
-
Data Extraction and Analysis: Measure the mean fluorescence intensity within each ROI for each frame.
Protocol 2: Using Fiduciary Markers for Drift Correction
This protocol describes how to use stationary fluorescent beads as fiduciary markers to correct for stage drift.[4][5][17][18]
Methodology:
-
Prepare the Coverslip: Before plating cells, sparsely sprinkle fluorescent beads onto the coverslip. These beads will serve as stationary reference points. Choose beads that are spectrally distinct from Rhod-2 if possible, or use the same channel if not, ensuring they are in a different focal plane or location from your cells of interest.
-
Cell Culture and Rhod-2 Loading: Plate and culture your cells as usual. Load with Rhod-2 AM according to your standard protocol.[1][19][20]
-
Image Acquisition: During imaging, ensure that one or more fluorescent beads are within the field of view but not obscuring the cells of interest.
-
Track Bead Position: In your analysis software, track the x-y coordinates of the centroid of a fiduciary marker for each frame of the image series.
-
Calculate Drift: The change in the bead's position over time represents the stage drift.
-
Apply Correction: Subtract the calculated drift from the position of your cellular ROIs for each frame. Alternatively, use the bead's position to apply a corrective translation to the entire image stack.
Data Presentation
The following table summarizes common movement correction methods and their typical applications.
| Correction Method | Type of Movement Corrected | Typical Application | Advantages | Limitations |
| Image Registration (e.g., TurboReg, NoRMCorre) | Lateral (x-y) translation, rotation, and non-rigid deformations.[6][8][9] | In-vivo imaging, contracting cell cultures. | Purely computational, does not require modification of the experimental setup. Can correct for complex movements. | Can be computationally intensive. May introduce minor artifacts. Does not correct for axial (z) movement.[3] |
| Fiduciary Markers | Slow drift (x-y and sometimes z).[4][5] | Long-term time-lapse imaging. | High precision for drift correction. Can also be used for z-axis correction with appropriate techniques.[4] | Requires adding markers to the sample. Only corrects for global drift, not individual cell movement. |
| Two-Channel Imaging (with a calcium-insensitive fluorophore) | Global and local intensity fluctuations due to movement. | Imaging in freely moving organisms.[21][22][23][24][25] | Provides a reference channel to normalize the Rhod-2 signal. | Requires a second fluorophore and appropriate filter sets. Assumes both fluorophores are affected by movement in the same way. |
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a typical Rhod-2 imaging workflow and the logic of movement artifact correction.
Caption: Workflow for a Rhod-2 calcium imaging experiment.
Caption: Logic of post-acquisition movement correction.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcamp6f.com [gcamp6f.com]
- 4. Using fixed fiduciary markers for stage drift correction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 7. [1506.06039] moco: Fast Motion Correction for Calcium Imaging [arxiv.org]
- 8. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NoRMCorre: An online algorithm for piecewise rigid motion correction of calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Error correction due to background subtraction in ratiometric calcium measurements with CCD camera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods of background subtraction [help.imageanalyst.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Placing fiducial markers and contours [mbfbioscience.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Verification Required - Princeton University Library [oar.princeton.edu]
- 22. researchgate.net [researchgate.net]
- 23. [2204.12595] Correcting motion induced fluorescence artifacts in two-channel neural imaging [arxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
Addressing uneven Rhod 2 staining across a cell population
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering uneven Rhod 2 staining in their cell populations.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant cell-to-cell variability in my Rhod 2 fluorescence signal?
A1: Uneven Rhod 2 staining across a cell population can arise from several factors. A primary cause is heterogeneity in the activity of intracellular esterases, which are responsible for cleaving the acetoxymethyl (AM) ester from the Rhod 2 molecule, trapping it inside the cell.[1][2][3] Cells that are unhealthy or in different metabolic states may exhibit varying levels of esterase activity, leading to inconsistent dye loading. Additionally, incomplete de-esterification can result in the dye not being fully activated or retained within the cytoplasm.[4]
Another significant factor is the inherent tendency of Rhod 2-AM, a cationic dye, to accumulate in mitochondria due to the mitochondrial membrane potential.[5][6][7] Variations in mitochondrial membrane potential and mitochondrial mass among cells in a population can therefore lead to differential Rhod 2 accumulation.[8] Finally, issues with the dye solution itself, such as precipitation or aggregation, can lead to uneven exposure of the cells to the dye.
Q2: My Rhod 2 staining appears punctate and is concentrated in specific organelles. Is this normal?
A2: Yes, a punctate staining pattern is often observed with Rhod 2 and is typically indicative of its accumulation in mitochondria.[5][6][9] Rhod 2-AM is a lipophilic cation, which leads to its sequestration into organelles with a negative membrane potential, most notably mitochondria.[5][8] In some cell types, accumulation in the nucleolus has also been reported.[10][11][12]
If your goal is to measure cytosolic calcium, this compartmentalization can be problematic. To minimize mitochondrial loading, it is recommended to perform the dye loading at room temperature or even on ice (cold loading), as this reduces temperature-dependent mitochondrial uptake.[1][4][13]
Q3: After washing the cells, the Rhod 2 signal decreases rapidly. What could be the cause?
A3: Rapid loss of fluorescence after washing is often due to the activity of organic anion transporters (OATs) in the plasma membrane, which can actively extrude the cleaved, fluorescent form of Rhod 2 from the cell.[4][14] This leakage can be particularly problematic in certain cell types that express high levels of these transporters.
To mitigate this issue, you can include an organic anion transporter inhibitor, such as probenecid (B1678239), in your loading and imaging buffers.[2][4][15] Probenecid helps to improve the intracellular retention of the dye.[2][4] However, it is important to note that probenecid can have off-target effects and may be toxic to some cells, so its use should be optimized and controlled for in your experiments.[16]
Q4: How can I ensure my Rhod 2-AM is properly dissolved and doesn't precipitate during the experiment?
A4: Rhod 2-AM has low aqueous solubility. To ensure it remains in solution, it is crucial to first prepare a concentrated stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][4] This stock solution should be stored desiccated at -20°C to prevent hydrolysis of the AM ester.[1][5]
When preparing the final loading solution, the DMSO stock should be diluted into your aqueous buffer. To prevent precipitation, it is highly recommended to use a dispersing agent like Pluronic® F-127.[1][4][15] This non-ionic detergent helps to solubilize the AM ester in the aqueous medium.[1] A common practice is to mix the Rhod 2-AM DMSO stock with a Pluronic® F-127/DMSO solution before diluting it into the final loading buffer.[4]
Troubleshooting Guide
Uneven Rhod 2 staining can be a frustrating issue. The following guide provides a systematic approach to troubleshooting and resolving common problems.
Summary of Troubleshooting Solutions
| Problem | Potential Cause | Recommended Solution |
| High Cell-to-Cell Variability | Inconsistent esterase activity due to cell health. | Ensure cells are healthy and in the log phase of growth. Avoid using over-confluent or starved cells. |
| Incomplete de-esterification of Rhod 2-AM. | Increase the post-loading incubation time (de-esterification step) to 30 minutes or longer to allow for complete cleavage of the AM ester.[4] | |
| Uneven dye concentration. | Gently mix the loading solution before and during application to the cells to ensure a homogenous concentration. | |
| Punctate/Organellar Staining | Mitochondrial accumulation of Rhod 2. | Load cells at a lower temperature (e.g., room temperature or 4°C) to reduce mitochondrial uptake.[1][4][13] |
| Nucleolar staining. | This is a known characteristic of Rhod 2 in some cells. If problematic, consider using a different calcium indicator. | |
| Rapid Signal Loss (Leakage) | Activity of organic anion transporters. | Add probenecid (typically 1-2.5 mM) to the loading and imaging buffers to inhibit dye extrusion.[2][4][15] |
| Cell membrane damage. | Handle cells gently during washing steps to avoid damaging the plasma membrane. | |
| Low Fluorescence Signal | Inefficient dye loading. | Optimize the Rhod 2-AM concentration (typically 1-5 µM) and incubation time (15-60 minutes).[4] |
| Hydrolysis of Rhod 2-AM stock. | Use anhydrous DMSO for stock preparation and store it properly (desiccated at -20°C).[1] Avoid repeated freeze-thaw cycles.[2] | |
| Photobleaching. | Minimize exposure of the stained cells to excitation light before and during imaging. | |
| No Staining | Incorrect filter set. | Ensure you are using the appropriate filter set for Rhod 2 (Excitation ~550 nm, Emission ~580 nm).[15] |
| Inactive dye. | Check the expiration date of the Rhod 2-AM. Test the dye in a positive control cell line. |
Experimental Protocols
Standard Rhod 2-AM Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Rhod 2-AM
-
Anhydrous DMSO
-
Pluronic® F-127 (e.g., 20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS)
-
Probenecid (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
For a final loading concentration of 4 µM, dilute the Rhod 2-AM stock solution into your physiological buffer.
-
To aid solubilization, first mix the Rhod 2-AM stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.[4][15]
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[4][15]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer (with probenecid, if used).
-
Add fresh buffer and incubate for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the dye within the cells.[4]
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets for Rhod 2 (Excitation ~550 nm, Emission ~580 nm).
-
Visualizations
Rhod 2-AM Loading and Activation Pathway
Caption: Workflow of Rhod 2-AM loading, activation, and potential mitochondrial sequestration.
Troubleshooting Workflow for Uneven Rhod 2 Staining
Caption: A logical workflow for troubleshooting common issues with Rhod 2 staining.
References
- 1. biotium.com [biotium.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. abpbio.com [abpbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. stemcell.com [stemcell.com]
- 7. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial free calcium levels (Rhod-2 fluorescence) and ultrastructural alterations in neuronally differentiated PC12 cells during ceramide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Navigating Rhod 2-AM Hydrolysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of Rhod 2-AM, a widely used fluorescent indicator for intracellular calcium. This guide focuses on the critical role of esterase activity in the hydrolysis of Rhod 2-AM and offers practical solutions to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Rhod 2-AM and how is it related to esterase activity?
A1: Rhod 2-AM is a cell-permeant acetoxymethyl (AM) ester derivative of the calcium indicator Rhod 2. In its ester form, Rhod 2-AM can readily cross the cell membrane. Once inside the cell, endogenous esterases cleave the AM groups, a process known as hydrolysis. This cleavage converts the non-fluorescent and calcium-insensitive Rhod 2-AM into the fluorescent, calcium-sensitive indicator Rhod 2, which is then trapped within the cell. The efficiency of this hydrolysis is directly dependent on the activity of intracellular esterases.[1][2]
Q2: Why is my Rhod 2-AM signal weak or absent after loading?
A2: A weak or absent signal can stem from several factors related to incomplete hydrolysis or loading issues:
-
Poor Solubility: Rhod 2-AM has low water solubility. Ensure it is first dissolved in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) before further dilution.[1]
-
Incomplete Hydrolysis: Insufficient esterase activity in the cell type being studied can lead to incomplete cleavage of the AM esters. This results in a poor fluorescent response to calcium.
-
Dye Extrusion: The active form of the dye can be extruded from the cell by organic anion transporters.
-
Improper Storage: Rhod 2-AM is sensitive to moisture and light. Improper storage can lead to premature hydrolysis or degradation of the compound.[1]
Q3: How can I improve the hydrolysis of Rhod 2-AM?
A3: To enhance the hydrolysis of Rhod 2-AM and improve your signal:
-
Optimize Loading Time and Temperature: Increasing the incubation time (typically 15-60 minutes) or temperature (from room temperature to 37°C) can enhance esterase activity.[3] However, be aware that higher temperatures can also promote dye compartmentalization.[1]
-
Use a Dispersing Agent: A non-ionic detergent like Pluronic® F-127 can aid in the dispersion of the nonpolar Rhod 2-AM in aqueous media, improving its availability to intracellular esterases.[1][3]
-
Allow for De-esterification: After loading, incubate the cells in indicator-free medium for an additional 30 minutes to allow for complete de-esterification of the intracellular Rhod 2-AM.[3]
Q4: What is dye compartmentalization and how can I minimize it with Rhod 2-AM?
A4: Dye compartmentalization refers to the sequestration of the fluorescent indicator within organelles, most commonly mitochondria, rather than being evenly distributed in the cytoplasm.[4][5] Rhod 2-AM has a propensity to accumulate in mitochondria due to its net positive charge.[4] While this property is advantageous for studying mitochondrial calcium, it can be a significant issue if the goal is to measure cytosolic calcium.
To minimize compartmentalization:
-
Lower Incubation Temperature: Loading cells at room temperature instead of 37°C can reduce the sequestration of Rhod 2 into organelles.[1][3]
-
Use the Minimum Dye Concentration: Employ the lowest possible concentration of Rhod 2-AM that yields an adequate signal-to-noise ratio to avoid overloading and subsequent compartmentalization.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Intensity | Incomplete hydrolysis of Rhod 2-AM due to low esterase activity. | Increase incubation time (up to 60 minutes) and/or temperature (up to 37°C). Allow for a 30-minute de-esterification period after loading.[3] |
| Poor solubility of Rhod 2-AM in loading buffer. | Use a dispersing agent like Pluronic® F-127 (final concentration of ~0.02%) to improve solubility.[3] Ensure the stock solution is made with anhydrous DMSO.[1] | |
| High Background Fluorescence | Extracellular Rhod 2-AM that was not fully washed away. | Thoroughly wash cells with indicator-free medium 2-3 times after the loading and de-esterification steps.[3] |
| Premature hydrolysis of Rhod 2-AM in the stock solution due to moisture. | Prepare fresh stock solutions in anhydrous DMSO. Store stock solutions in small aliquots, tightly sealed and protected from light at -20°C.[1] | |
| Signal Decreases Over Time (Dye Leakage) | Active transport of the hydrolyzed Rhod 2 out of the cell by organic anion transporters. | Add an organic anion transport inhibitor, such as probenecid (B1678239) (1-2.5 mM), to the loading and imaging buffers.[3] |
| Phototoxicity or photobleaching from excessive excitation light. | Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary. | |
| Punctate or Localized Staining (Compartmentalization) | Sequestration of Rhod 2 in mitochondria or other organelles. | Load cells at a lower temperature (room temperature) to minimize active transport into organelles.[1][3] Use the lowest effective concentration of Rhod 2-AM. |
Experimental Protocols
Standard Rhod 2-AM Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Rhod 2-AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO, optional)
-
Probenecid (optional)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Working Solution:
-
For a final concentration of 4-5 µM Rhod 2-AM, dilute the stock solution in the physiological buffer of your choice.
-
(Optional) To aid in dispersion, mix the Rhod 2-AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading medium, achieving a final Pluronic® F-127 concentration of 0.02-0.04%.[6]
-
(Optional) If dye leakage is a concern, add Probenecid to the working solution for a final concentration of 1-2.5 mM.[3][6]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the Rhod 2-AM working solution to the cells.
-
Incubate for 15-60 minutes at 20-37°C, protected from light.[3] The optimal time and temperature should be determined empirically.
-
-
Washing and De-esterification:
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets for Rhod 2 (Excitation/Emission ≈ 552/581 nm).
-
Visualizing the Process
Rhod 2-AM Hydrolysis Pathway
Caption: Hydrolysis of Rhod 2-AM by intracellular esterases.
Experimental Workflow for Calcium Measurement
Caption: Workflow for measuring intracellular calcium with Rhod 2-AM.
References
Technical Support Center: Optimizing Cell Viability After Rhod 2 Staining
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve cell viability following Rhod 2-AM staining for intracellular calcium imaging.
Frequently Asked Questions (FAQs)
Q1: What is Rhod 2-AM and how does it work?
Rhod 2-AM is a high-affinity, fluorescent indicator used to measure intracellular calcium concentration. The acetoxymethyl (AM) ester group makes the molecule cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeant Rhod 2 dye. Upon binding to calcium ions, Rhod 2 exhibits a significant increase in fluorescence intensity, which can be measured to determine intracellular calcium levels.[1][2] Increased intracellular calcium can be an indicator of the activation of apoptotic pathways.[1][2]
Q2: I'm observing significant cell death after Rhod 2 staining. What are the potential causes?
Several factors can contribute to poor cell viability after Rhod 2 staining:
-
High Dye Concentration: Excessive concentrations of Rhod 2-AM can be toxic to cells.
-
Prolonged Incubation Time: Extended exposure to the dye can induce cellular stress.
-
Suboptimal Loading Temperature: Higher temperatures can lead to compartmentalization of the dye in organelles like mitochondria, which can be detrimental.[3]
-
Toxicity of Solubilizing Agents: Reagents like DMSO and Pluronic F-127, used to dissolve and disperse the dye, can have cytotoxic effects at high concentrations or with prolonged exposure.
-
Cell Type Sensitivity: Some cell lines are inherently more sensitive to the chemical compounds and procedures involved in dye loading.
Q3: How can I reduce Rhod 2-AM concentration without sacrificing signal quality?
To minimize cytotoxicity, it is crucial to use the lowest effective concentration of Rhod 2-AM. For most cell lines, a final concentration of 2-5 µM is recommended.[4] You can perform a concentration titration to determine the optimal concentration for your specific cell type and experimental setup. Start with a low concentration (e.g., 1 µM) and incrementally increase it until you achieve a sufficient signal-to-noise ratio.
Q4: What is the optimal incubation time and temperature for Rhod 2-AM loading?
A general guideline for incubation is 30-60 minutes.[5] However, the optimal time can vary between cell lines.[2] It is recommended to perform a time-course experiment to identify the shortest incubation period that yields adequate fluorescence. To reduce the sequestration of the dye into mitochondria and potentially improve viability, consider performing the incubation at room temperature instead of 37°C.[3]
Q5: What are Pluronic F-127 and probenecid (B1678239), and are they necessary?
-
Pluronic F-127 is a non-ionic surfactant used to aid the dispersion of the water-insoluble Rhod 2-AM in aqueous solutions, facilitating its entry into cells.[5] While it can improve loading efficiency, high concentrations of Pluronic F-127 can be toxic to some cells.[6][7][8] A final concentration of 0.02-0.04% is typically recommended.[4]
-
Probenecid is an inhibitor of organic anion transporters.[5] These transporters can actively pump the cleaved, fluorescent form of Rhod 2 out of the cell, leading to signal loss over time. Probenecid helps to improve dye retention within the cells.[5] A typical final concentration is 1-2.5 mM.[4][5]
While not strictly necessary, both reagents are highly recommended for optimal staining.[4] However, if cell viability is a major concern, you can try reducing their concentrations or omitting them, though this may impact signal intensity and stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Detachment/Death Post-Staining | Rhod 2-AM concentration is too high. | Perform a titration to find the lowest effective concentration (start with 1-5 µM). |
| Incubation time is too long. | Optimize incubation time (try 15-30 minutes). | |
| Incubation temperature is too high, causing mitochondrial stress. | Incubate at room temperature instead of 37°C to reduce mitochondrial loading.[3] | |
| Cytotoxicity from DMSO or Pluronic F-127. | Ensure the final DMSO concentration is low (<0.5%). If using Pluronic F-127, try reducing its concentration or omitting it. | |
| Weak Fluorescent Signal | Inefficient dye loading. | Use Pluronic F-127 (0.02-0.04%) to improve Rhod 2-AM solubility. |
| Dye is being actively pumped out of the cells. | Add probenecid (1-2.5 mM) to the loading and imaging buffers to inhibit organic anion transporters.[4][5] | |
| Incomplete de-esterification of Rhod 2-AM. | After loading, incubate cells in dye-free media for an additional 30 minutes to allow for complete cleavage of the AM ester.[5] | |
| High Background Fluorescence | Extracellular Rhod 2-AM that was not washed away. | Thoroughly wash the cells with fresh, dye-free buffer after the loading step. |
| Leakage of cleaved Rhod 2 from healthy cells. | Use probenecid to improve dye retention. |
Data Presentation
To systematically optimize your Rhod 2 staining protocol and maximize cell viability, we recommend maintaining a detailed record of your experimental parameters and the corresponding outcomes. Below is a template table to guide your optimization process.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Cell Type | ||||
| Rhod 2-AM Conc. (µM) | 2 | 5 | 2 | 5 |
| Incubation Time (min) | 30 | 30 | 60 | 60 |
| Incubation Temp. (°C) | 25 (RT) | 25 (RT) | 37 | 37 |
| Pluronic F-127 (%) | 0.02 | 0.02 | 0.04 | 0.04 |
| Probenecid (mM) | 1 | 1 | 2.5 | 2.5 |
| Cell Viability (%) | ||||
| Signal-to-Noise Ratio |
Cell viability can be assessed using methods such as Trypan Blue exclusion, Calcein-AM/Propidium Iodide double staining, or Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.[9]
Experimental Protocols
Optimized Rhod 2-AM Staining Protocol for Improved Cell Viability
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Rhod 2-AM
-
Anhydrous DMSO
-
Pluronic F-127 (10% stock solution in DMSO)
-
Probenecid (250 mM stock solution in 1M NaOH and buffer)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Adherent or suspension cells
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of Rhod 2-AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
Prepare a 250 mM stock solution of probenecid.
-
-
Prepare Loading Buffer:
-
For a final Rhod 2-AM concentration of 4 µM, 0.04% Pluronic F-127, and 1 mM probenecid:
-
To 1 mL of HBSS, add 1.6 µL of 2.5 mM Rhod 2-AM stock.
-
Add 4 µL of 10% Pluronic F-127 stock.
-
Add 4 µL of 250 mM probenecid stock.
-
Vortex gently to mix.
-
-
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash once with HBSS.
-
For suspension cells, pellet the cells and resuspend in HBSS.
-
Add the loading buffer to the cells.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with HBSS containing 1 mM probenecid.
-
Add fresh HBSS with 1 mM probenecid and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Proceed with your calcium imaging experiment.
-
Visualizations
Rhod 2-AM Loading and Potential for Cytotoxicity
Caption: Rhod 2-AM loading and potential pathways to cytotoxicity.
Troubleshooting Workflow for Poor Cell Viability
Caption: A logical workflow for troubleshooting poor cell viability.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 6. Effect of pluronic acid F-127 on the toxicity towards eukaryotic cells of CSA-13, a cationic steroid analogue of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pluronic F-127 affects the regulation of cytoplasmic Ca2+ in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. logosbio.com [logosbio.com]
Best practices for washing cells after Rhod 2 AM incubation
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for washing cells after incubation with Rhod-2 AM, a fluorescent indicator for mitochondrial calcium.
Experimental Protocol: Rhod-2 AM Loading and Washing
This protocol outlines the key steps for successful staining of adherent cells with Rhod-2 AM.
I. Reagent Preparation
1. Rhod-2 AM Stock Solution:
-
Dissolve Rhod-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 2 to 5 mM.[1][2]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[1][2][3] Avoid repeated freeze-thaw cycles.[1]
2. Washing Buffer:
-
A common choice is Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS).[1] Other buffered physiological media or Phosphate-Buffered Saline (PBS) can also be used.[4]
-
For cells with active organic anion transporters that may extrude the dye, supplement the wash buffer with 1 mM probenecid (B1678239).[1][5]
3. (Optional) Additives for Working Solution:
-
Pluronic® F-127: To aid in the dispersion of Rhod-2 AM in aqueous solutions, a final concentration of 0.02% to 0.04% Pluronic® F-127 can be added.[2][5] This is a non-ionic detergent that helps to increase the solubility of the AM ester.[2][3]
-
Probenecid: To reduce the leakage of the de-esterified indicator from the cells, probenecid can be added to the working solution at a final concentration of 0.5 to 1.0 mM.[1][5]
II. Staining Procedure
-
Cell Plating: Plate cells in a black-wall, clear-bottom plate and allow them to adhere overnight in culture medium.[1]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Rhod-2 AM stock solution to room temperature.[2] Dilute the stock solution in the buffer of your choice to a final working concentration of 2 to 20 µM.[1][2] For most cell lines, a final concentration of 4-5 µM is recommended, but the optimal concentration should be determined empirically.[1][2] If using, add Pluronic® F-127 and/or probenecid at this stage.
-
Cell Loading:
-
If serum in the culture medium interferes with your experiment, replace the medium with HHBS before adding the working solution.[1]
-
Add the Rhod-2 AM working solution directly to the cells.
-
Incubate at 37°C for 30 to 60 minutes.[2] The optimal incubation time can vary between cell lines and may require optimization.[1] For measuring cytoplasmic calcium, incubation at room temperature is recommended to reduce dye compartmentalization into organelles.[3]
-
-
Washing:
-
Remove the Rhod-2 AM working solution.
-
Wash the cells with your chosen buffer (e.g., HHBS).[1] For adherent cells, this typically involves washing twice.[4] For suspension cells, centrifugation is required to pellet the cells before washing.[4]
-
If probenecid was used during loading, it is recommended to also include it in the wash buffer.[5]
-
-
De-esterification: After washing, incubate the cells for an additional 20-30 minutes at room temperature or in a cell incubator to allow for the complete de-esterification of the Rhod-2 AM by intracellular esterases.[6][7] This process traps the active, Ca2+-sensitive form of Rhod-2 inside the cells.[4]
-
Imaging: The cells are now ready for fluorescence measurement.
Experimental Workflow Diagram
Caption: Experimental workflow for Rhod-2 AM cell staining.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of extracellular dye.[8] | Increase the number of washes (2-3 times is standard).[8] Ensure gentle but thorough washing. |
| Dye concentration is too high.[3] | Titrate the Rhod-2 AM concentration to find the lowest effective concentration.[1][3] | |
| Autofluorescence from cells or medium.[8] | Image a control sample of unlabeled cells to determine the level of autofluorescence. If high, consider using a different imaging medium.[8] | |
| Nonspecific binding of the dye. | Optimize the dye concentration and ensure adequate washing.[8] | |
| Low or No Signal | Incomplete de-esterification of Rhod-2 AM. | Increase the post-washing incubation time to allow for complete enzymatic cleavage of the AM ester.[7] |
| Dye leakage from cells. | Add an organic anion transporter inhibitor like probenecid to the loading and washing buffers.[1][5] | |
| Low intracellular calcium levels. | Use a positive control (e.g., ionomycin) to confirm that the dye is responsive to calcium. | |
| Insufficient dye loading. | Increase the incubation time or the concentration of Rhod-2 AM. | |
| Cell Death or Changes in Morphology | Cytotoxicity from the dye or DMSO.[9] | Reduce the Rhod-2 AM concentration and/or the incubation time. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). |
| Phototoxicity from imaging. | Minimize the exposure time and intensity of the excitation light. | |
| Dye Compartmentalization | Incubation at 37°C can promote sequestration in organelles like mitochondria.[3] | For cytoplasmic calcium measurements, consider loading the cells at room temperature.[3] |
| Rhod-2 has a natural tendency to accumulate in mitochondria due to its positive charge.[10][11][12] | Be aware of this property when interpreting results. Co-staining with a mitochondrial marker can confirm localization.[12][13] |
Frequently Asked Questions (FAQs)
Q1: Why is washing necessary after Rhod-2 AM incubation?
Washing is crucial to remove the extracellular, non-hydrolyzed Rhod-2 AM.[7] This reduces background fluorescence and ensures that the measured signal originates from intracellular calcium.[8]
Q2: What is the purpose of the de-esterification step after washing?
The AM ester group makes Rhod-2 cell-permeable. Once inside the cell, intracellular esterases cleave this group, trapping the now cell-impermeant Rhod-2.[4] The post-washing incubation ensures this enzymatic reaction is complete, making the dye responsive to calcium.[7]
Q3: What buffer should I use for washing?
A buffered physiological saline solution like Hanks' Balanced Salt Solution (HBSS) with HEPES is a common and effective choice.[1] The key is to use a buffer that maintains cell viability and does not interfere with the fluorescence measurement.
Q4: Should I be concerned about Rhod-2 localizing to mitochondria?
Rhod-2 has a net positive charge, which promotes its accumulation in the negatively charged mitochondrial matrix.[10] This makes it a valuable tool for specifically measuring mitochondrial calcium.[14] If you are interested in cytosolic calcium, this compartmentalization needs to be considered, and loading at a lower temperature may help reduce it.[3]
Q5: How can I be sure my washing procedure is effective?
An effective washing procedure will result in a good signal-to-noise ratio. You can assess this by comparing the fluorescence intensity of your stained cells to a negative control (unstained cells) and a positive control (stained cells treated with a calcium ionophore like ionomycin).
Signaling Pathway Visualization
Caption: Activation of Rhod-2 AM within a cell.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. abmole.com [abmole.com]
- 3. biotium.com [biotium.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. abpbio.com [abpbio.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
Validation & Comparative
A Researcher's Guide to Validating the Mitochondrial Localization of Rhod 2
For researchers, scientists, and drug development professionals investigating mitochondrial calcium signaling, the fluorescent probe Rhod 2 is a widely utilized tool. However, ensuring its specific localization within the mitochondria is paramount for accurate data interpretation. This guide provides a comprehensive comparison of methods to validate the mitochondrial localization of Rhod 2, offers insights into alternative probes, and presents detailed experimental protocols.
Comparing Validation Techniques for Rhod 2 Mitochondrial Localization
The acetoxymethyl (AM) ester form of Rhod 2 is a cationic molecule that readily crosses the plasma membrane. Due to the negative membrane potential of the inner mitochondrial membrane, Rhod 2-AM tends to accumulate within the mitochondrial matrix, where it is cleaved by esterases into its active, membrane-impermeable form.[1][2] However, off-target localization in the cytosol or nucleoli can occur, necessitating rigorous validation.[3][4][5][6]
The following table summarizes and compares the primary methods for validating the mitochondrial specificity of Rhod 2.
| Validation Method | Principle | Advantages | Disadvantages |
| Co-localization with Mitochondrial Markers | Simultaneous staining with a dye known to specifically accumulate in mitochondria (e.g., MitoTracker Green, pDsRed1-Mito).[7] The degree of signal overlap is quantified. | Provides direct visual evidence of localization. Can be quantified using Pearson's correlation coefficient.[8] | Potential for spectral overlap between dyes. Requires careful selection of spectrally distinct probes. |
| Pharmacological Manipulation | Using drugs that specifically affect mitochondrial function to observe the expected change in Rhod 2 signal. | Functional confirmation of mitochondrial residence. Can help distinguish mitochondrial from other organellar signals. | Potential for off-target effects of the drugs. Requires careful controls. |
| - Mitochondrial Uncouplers (e.g., FCCP, CCCP) | These agents dissipate the mitochondrial membrane potential, leading to the release of accumulated Ca²⁺.[3][9] | A rapid and robust method to confirm that the Rhod 2 signal is sensitive to mitochondrial membrane potential. | Can have global effects on cell health and calcium homeostasis. |
| - MCU Inhibitors (e.g., Ru360) | Blocking the Mitochondrial Calcium Uniporter (MCU), the primary channel for Ca²⁺ uptake, should abolish the stimulus-induced rise in mitochondrial Rhod 2 fluorescence.[10] | Provides specific evidence that the observed Ca²⁺ uptake is mediated by the principal mitochondrial import machinery. | The inhibitor's effectiveness can vary between cell types. |
| Selective Plasma Membrane Permeabilization | Mild detergents like saponin (B1150181) are used to create pores in the plasma membrane, allowing cytosolic components, including mislocalized Rhod 2, to be washed out.[10] | Effectively removes the cytosolic contribution to the signal, isolating the organelle-sequestered probe. | Can potentially affect the integrity of organellar membranes if not performed carefully. |
| Functional Assays in Specific Cell Types | In cell types with prominent calcium stores in other organelles (e.g., sarcoplasmic reticulum in cardiomyocytes), specific agonists (e.g., caffeine) can be used to demonstrate a lack of Rhod 2 response from those compartments.[8] | Provides evidence against localization in other major calcium-storing organelles. | Cell-type specific and not universally applicable. |
Alternative Probes for Measuring Mitochondrial Calcium
While Rhod 2 is a popular choice, several alternatives exist, each with its own set of characteristics.
| Probe | Type | Principle | Advantages | Disadvantages |
| X-Rhod-1 | Chemical Dye | A rhodamine-based indicator similar to Rhod 2, with longer excitation and emission wavelengths.[2] | Reduced autofluorescence at longer wavelengths. Also accumulates in mitochondria due to its positive charge.[11] | Similar potential for cytosolic/nucleolar mislocalization as Rhod 2.[11] |
| Rhodamine 123 | Chemical Dye | A fluorescent cation that accumulates in mitochondria based on membrane potential but does not bind calcium. | Can be used as a control to distinguish between membrane potential-driven accumulation and calcium-dependent fluorescence changes.[12] | Not a calcium indicator. |
| Genetically Encoded Calcium Indicators (GECIs) | Protein-based | Fusions of a fluorescent protein, calmodulin, and the M13 peptide, targeted to the mitochondrial matrix (e.g., mito-GCaMP). | High specificity of localization due to genetic targeting. Ratiometric variants are available.[13] | Requires transfection of cells. Can have lower signal-to-noise ratio and slower kinetics compared to chemical dyes. |
| Aequorin | Protein-based | A photoprotein that emits light upon binding to calcium, which can be targeted to mitochondria. | Very low background signal. Wide dynamic range.[7] | Requires reconstitution with its co-factor, coelenterazine. Signal intensity can be low. |
Experimental Protocols
Protocol 1: Co-localization of Rhod 2 with MitoTracker Green
This protocol is adapted from established methods for confirming the mitochondrial localization of Rhod 2.[9][10]
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.
-
Dye Loading Solution: Prepare a working solution containing Rhod 2-AM and MitoTracker Green FM in a suitable buffer (e.g., Tyrode's solution or HBSS). A typical final concentration is 2-5 µM for Rhod 2-AM and 200 nM for MitoTracker Green.[10] To aid in dye solubilization, 0.02-0.04% Pluronic F-127 can be included.[10][14]
-
Cell Loading: Remove the growth medium from the cells and add the dye loading solution. Incubate for 30 minutes at room temperature, protected from light.[10] Some protocols suggest a "cold loading" strategy to enhance mitochondrial specificity.[15]
-
De-esterification: Gently remove the loading solution and replace it with fresh, warm (37°C) growth medium or buffer. Incubate for an additional 20-30 minutes to allow for the complete de-esterification of the AM esters within the cell.[3][10]
-
Imaging: Image the cells using a confocal microscope.
-
Analysis: Overlay the two channels. Co-localized pixels, representing mitochondria containing Rhod 2, will appear as a combination of the two colors (e.g., yellow when merging green and red channels).[16] Quantify the degree of co-localization using a Pearson's correlation coefficient in image analysis software.[8] A high coefficient indicates strong co-localization.
Protocol 2: Pharmacological Validation using a Mitochondrial Uncoupler (FCCP)
This protocol confirms that the Rhod 2 signal is dependent on the mitochondrial membrane potential.
-
Cell Loading: Load cells with Rhod 2-AM as described in Protocol 1 (steps 1-4), omitting the MitoTracker Green.
-
Baseline Imaging: Acquire a baseline fluorescence image or time-lapse series of the Rhod 2 signal.
-
Stimulation (Optional): If the experiment involves measuring a stimulus-induced calcium increase, apply the stimulus and record the rise in Rhod 2 fluorescence.
-
FCCP Application: Add a mitochondrial uncoupler such as FCCP (final concentration 1-5 µM) or CCCP to the imaging buffer.[4][9]
-
Post-FCCP Imaging: Immediately begin acquiring images or continue the time-lapse recording.
-
Analysis: If Rhod 2 is mitochondrially localized, the addition of FCCP should cause a rapid decrease in the Rhod 2 fluorescence signal, reflecting the release of Ca²⁺ from the depolarized mitochondria.[4][9] This should abolish any response to a subsequent stimulus.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the process of mitochondrial calcium signaling and the logic of the validation experiments.
Caption: Mitochondrial Calcium Uptake Pathway.
Caption: Workflow for Validating Rhod 2 Localization.
References
- 1. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ca2+ Dynamics Reveals Limited Intramitochondrial Ca2+ Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unraveling Mitochondrial Calcium Dynamics: A Comparative Guide to Using FCCP as a Control for Rhod-2 Measurements
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a control agent in Rhod-2-based mitochondrial calcium measurements. This guide provides an objective comparison with alternative control methods, supported by experimental data and detailed protocols, to ensure the accuracy and reliability of mitochondrial calcium studies.
In the intricate world of cellular signaling, the precise measurement of mitochondrial calcium ([Ca2+]m) is paramount to understanding a vast array of physiological and pathological processes, from cellular metabolism and energy production to apoptosis. The fluorescent indicator Rhod-2 has emerged as a widely used tool for monitoring [Ca2+]m due to its preferential accumulation in the mitochondrial matrix. However, validating the mitochondrial localization of Rhod-2 and confirming the specificity of the signal are critical steps for robust experimental design. The protonophore FCCP is a commonly employed tool for this purpose, acting as a potent uncoupler of mitochondrial oxidative phosphorylation. This guide delves into the use of FCCP as a control, compares it with other methodologies, and provides the necessary protocols and data to empower researchers in their investigations of mitochondrial calcium dynamics.
The Role of FCCP in Validating Rhod-2 Measurements
FCCP disrupts the proton gradient across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[1][2] This dissipation of ΔΨm eliminates the primary driving force for mitochondrial calcium uptake through the mitochondrial calcium uniporter (MCU) and triggers the release of accumulated calcium from the mitochondrial matrix.[3] Consequently, in cells loaded with Rhod-2, the application of FCCP should lead to a significant decrease in the Rhod-2 fluorescent signal originating from the mitochondria, thereby confirming that the dye is indeed reporting mitochondrial calcium levels.[4][5]
Comparative Analysis of Control Agents
While FCCP is a valuable tool, it is essential to consider its characteristics in comparison to other potential control agents for mitochondrial calcium studies. Each compound possesses a unique mechanism of action, offering distinct advantages and disadvantages depending on the experimental context.
| Control Agent | Mechanism of Action | Primary Use in Rhod-2 Assays | Advantages | Disadvantages |
| FCCP | Protonophore; uncouples oxidative phosphorylation, collapses ΔΨm.[1][2] | Positive Control: Induces release of mitochondrial Ca2+, confirming Rhod-2 localization and responsiveness.[4][5] | Rapid and potent action. Widely characterized. | Narrow effective concentration range; can be cytotoxic and inhibit respiration at higher concentrations.[3][6] May have off-target effects on the plasma membrane.[2] |
| CCCP | Protonophore; similar to FCCP, collapses ΔΨm.[7] | Positive Control: Similar to FCCP, used to induce mitochondrial Ca2+ release.[4][8] | Potent uncoupler. | Similar to FCCP, can be toxic and has a narrow therapeutic window. |
| BAM15 | Novel mitochondrial protonophore uncoupler.[2] | Alternative Positive Control: Induces mitochondrial uncoupling with potentially fewer off-target effects. | Less cytotoxic than FCCP and does not depolarize the plasma membrane.[2] Maintains a high rate of mitochondrial respiration over a broader concentration range.[3][6] | Newer compound, less extensively characterized than FCCP. |
| Ionomycin (B1663694) | Calcium ionophore. | Positive Control: Induces a global increase in intracellular Ca2+, including mitochondrial Ca2+, to determine the maximum Rhod-2 signal (Fmax).[1] | Potent and rapid release of Ca2+ from all stores. | Not specific to mitochondria; releases Ca2+ from the endoplasmic reticulum and other stores. |
| Ru360 | Specific inhibitor of the Mitochondrial Calcium Uniporter (MCU).[9][10] | Negative Control: Blocks mitochondrial Ca2+ uptake in response to a stimulus, confirming the role of the MCU.[11] | Highly specific for the MCU.[10] | Reported to have poor plasma membrane permeability in some cell types.[11] |
| Oligomycin | ATP synthase inhibitor.[12] | Comparative Control: Inhibits ATP production without directly collapsing ΔΨm, allowing for the dissection of ATP-dependent vs. ΔΨm-dependent processes.[13] | Does not directly dissipate the mitochondrial membrane potential. | Can have off-target effects on store-operated calcium channels at higher concentrations.[12][14] Can induce ROS production.[15] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: FCCP signaling pathway in the mitochondrion.
Caption: Experimental workflow for Rhod-2 assay with FCCP control.
Experimental Protocols
Protocol 1: Loading Cells with Rhod-2 AM for Mitochondrial Calcium Measurement
Materials:
-
Rhod-2 AM (acetoxymethyl ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Balanced salt solution or imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cultured cells on coverslips or in imaging plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid in the dispersion of the AM ester in aqueous media.
-
-
Prepare Loading Solution:
-
For a final concentration of 5 µM Rhod-2 AM, dilute the 1 mM stock solution into the imaging buffer.
-
Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to prevent dye aggregation. Vortex briefly to mix.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the Rhod-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature may vary depending on the cell type and should be determined empirically.
-
-
Washing and De-esterification:
-
After loading, wash the cells twice with fresh, pre-warmed imaging buffer to remove extracellular dye.
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes to allow for the complete de-esterification of the Rhod-2 AM by intracellular esterases, which traps the active Rhod-2 dye within the cells.[16]
-
-
Imaging:
Protocol 2: Using FCCP as a Control in Rhod-2 Mitochondrial Calcium Measurements
Materials:
-
Cells loaded with Rhod-2 AM (as per Protocol 1)
-
FCCP stock solution (e.g., 10 mM in DMSO)
-
Imaging buffer
Procedure:
-
Establish Baseline Fluorescence:
-
Mount the Rhod-2 loaded cells on the microscope stage.
-
Acquire a baseline fluorescence image or recording to establish the initial mitochondrial calcium level.
-
-
(Optional) Apply Experimental Stimulus:
-
If investigating the effect of a specific agonist or treatment, add the compound of interest and record the change in Rhod-2 fluorescence over time.
-
-
Apply FCCP:
-
Prepare a working solution of FCCP in the imaging buffer. A final concentration in the range of 1-10 µM is typically effective, but the optimal concentration should be determined for each cell line to achieve maximal uncoupling without inducing rapid cell death.[3]
-
Add the FCCP solution to the cells while continuously recording the fluorescence.
-
-
Data Acquisition and Analysis:
-
Observe the change in Rhod-2 fluorescence following the addition of FCCP. A rapid and significant decrease in fluorescence intensity indicates the release of calcium from the mitochondria, confirming that the Rhod-2 signal was indeed reporting from this organelle.[4][5]
-
For calibration purposes, after FCCP treatment, ionomycin (e.g., 5-10 µM) can be added in the presence of extracellular calcium to obtain the maximum fluorescence signal (Fmax), and a calcium-free buffer with a chelator like EGTA can be used to determine the minimum fluorescence (Fmin).[1]
-
Conclusion
The use of appropriate controls is fundamental to the integrity of scientific research. In the context of mitochondrial calcium measurements with Rhod-2, FCCP serves as an invaluable tool for validating the mitochondrial localization of the dye and for providing a positive control for calcium release. However, researchers must be cognizant of its potential for cytotoxicity and off-target effects, particularly at higher concentrations. By understanding the mechanism of action of FCCP and comparing it with alternative controls such as BAM15, Ru360, and oligomycin, scientists can select the most appropriate reagents for their experimental questions. The detailed protocols provided in this guide offer a starting point for the rigorous and reliable investigation of the critical role of mitochondrial calcium in health and disease.
References
- 1. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Regulation of Store-operated Calcium Signaling in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Ca2+ influx targets cardiolipin to disintegrate respiratory chain complex II for cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ru360 - Wikipedia [en.wikipedia.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Calibrating Rhod 2 Signals: Manganese Quenching vs. Ionomycin-Based Methods
For researchers, scientists, and drug development professionals seeking accurate intracellular calcium measurements, the proper calibration of fluorescent indicators is paramount. This guide provides a detailed comparison of two common techniques for calibrating the red-fluorescent calcium indicator, Rhod 2: the manganese quenching method and the ionophore-based in situ calibration. We will delve into the principles, experimental protocols, and performance of each technique to aid in the selection of the most suitable method for your research needs.
Introduction to Rhod 2 and the Importance of Calibration
Rhod 2 is a popular fluorescent indicator for measuring intracellular calcium ([Ca²⁺]i) due to its long excitation and emission wavelengths, which minimize autofluorescence from biological samples. Like other non-ratiometric indicators, the fluorescence intensity of Rhod 2 increases upon binding to Ca²⁺. To translate these fluorescence signals into precise Ca²⁺ concentrations, a reliable calibration method is essential. This process determines the dissociation constant (Kd) of the indicator in the specific experimental environment, which can be influenced by factors such as pH, temperature, and protein binding.
Method 1: The Manganese Quenching Technique
The manganese quenching technique for Rhod 2 is not a traditional fluorescence quenching mechanism. Instead, it relies on the competition between manganese ions (Mn²⁺) and Ca²⁺ for binding to the Rhod 2 molecule.[1][2] Mn²⁺ binds to Rhod 2 with a higher affinity than Ca²⁺, but the resulting Mn²⁺-Rhod 2 complex exhibits significantly lower fluorescence than the Ca²⁺-Rhod 2 complex.[2] By introducing Mn²⁺, the Ca²⁺-dependent fluorescence is effectively reduced, allowing for the calculation of the dye's binding affinity for calcium.
Signaling Pathway and Workflow
Caption: Manganese competes with calcium for Rhod 2 binding.
Experimental Workflow
References
A Head-to-Head Comparison: Rhod 2 vs. Fluo-4 for Mitochondrial Calcium Imaging
For researchers, scientists, and drug development professionals investigating mitochondrial calcium signaling, the choice of fluorescent indicator is critical. This guide provides an objective comparison of two commonly used calcium indicators, Rhod 2 and Fluo-4 (B1262720), to aid in the selection of the most appropriate tool for specific experimental needs.
Mitochondria are central players in cellular calcium homeostasis, influencing a myriad of processes from energy production to apoptosis. Visualizing and quantifying calcium dynamics within this organelle is therefore paramount to understanding cellular function in both health and disease. Rhod 2 and Fluo-4 are two popular fluorescent dyes used for this purpose, each with distinct characteristics that make them suitable for different experimental designs. This guide delves into a detailed comparison of their performance, supported by experimental data and protocols.
Quantitative Data Summary
A clear understanding of the spectral properties and calcium binding affinities of Rhod 2 and Fluo-4 is essential for designing and interpreting mitochondrial calcium imaging experiments. The following table summarizes these key quantitative parameters.
| Property | Rhod 2 | Fluo-4 |
| Excitation Maximum (Ca²⁺-bound) | ~552-557 nm[1][2][3][4] | ~494-495 nm[5][6][7][8] |
| Emission Maximum (Ca²⁺-bound) | ~577-581 nm[1][2][3][4] | ~506-528 nm[5][6][7][8] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM - 1.0 µM[1][9][10] (can be ~720 nM in vivo[11]) | ~345 nM[5][7][8][12] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold[3] | ~100-fold[8][13] |
| Primary Subcellular Localization | Preferentially accumulates in mitochondria[3][4][10][14][15][16][17] | Primarily cytosolic, requires specific protocols for mitochondrial measurement[18] |
Visualizing the Process: Signaling and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the mitochondrial calcium signaling pathway and the general experimental workflows for using Rhod 2 and Fluo-4.
Caption: Mitochondrial Calcium Signaling Pathway.
Caption: Experimental Workflows for Rhod 2 and Fluo-4.
In-Depth Comparison
Rhod 2: The Mitochondria-Targeting Dye
Rhod 2's cationic nature at physiological pH facilitates its sequestration into the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[3][4] This preferential accumulation makes it a popular choice for directly measuring mitochondrial calcium dynamics.[10][14][15][16][17]
-
Advantages:
-
Preferential Mitochondrial Loading: Simplifies experimental protocols as it naturally accumulates in the organelle of interest.[3][14][16]
-
Longer Wavelengths: Its red-shifted excitation and emission spectra minimize phototoxicity and reduce background fluorescence from cellular autofluorescence, which is typically in the green spectrum.[19][20]
-
High Dynamic Range: Exhibits a significant increase in fluorescence intensity upon calcium binding, providing a robust signal.[3]
-
-
Disadvantages:
-
Potential for Cytosolic and Nucleolar Staining: While it preferentially localizes to mitochondria, some dye may remain in the cytosol or accumulate in other organelles like the nucleoli, potentially confounding results if not carefully analyzed.[10]
-
Lower Affinity for Calcium: With a higher Kd compared to Fluo-4, Rhod 2 is less sensitive to small, resting calcium fluctuations and is better suited for detecting larger calcium transients.[1][9][10]
-
Fluo-4: The Versatile Cytosolic Indicator Adaptable for Mitochondria
Fluo-4 is a widely used green fluorescent indicator primarily for measuring cytosolic calcium concentrations.[5][7][12] However, with specific protocols, it can be effectively used to measure mitochondrial calcium.[18]
-
Advantages:
-
High Calcium Affinity: Its lower Kd makes it highly sensitive to subtle changes in calcium concentration, allowing for the detection of smaller fluctuations.[5][7][8][12]
-
Bright Fluorescence: Fluo-4 is known for its bright fluorescence signal upon calcium binding, which can be advantageous in systems with low signal-to-noise ratios.[5][12]
-
Well-Characterized: As a widely used indicator, its properties and handling are extensively documented.
-
-
Disadvantages:
-
Primarily Cytosolic: Does not inherently localize to mitochondria. Measuring mitochondrial calcium requires additional steps, such as plasma membrane permeabilization, to remove the dominant cytosolic signal.[18] This can introduce experimental artifacts and is not suitable for all experimental systems.
-
Spectral Overlap with Autofluorescence: Its green emission can overlap with cellular autofluorescence, potentially lowering the signal-to-noise ratio.
-
Efflux from Cells: Fluo-4 AM can be actively pumped out of the cell by organic anion transporters, which may necessitate the use of probenecid, an inhibitor of these transporters that can have off-target effects.[5][13]
-
Experimental Protocols
Key Experimental Protocol for Rhod 2 Mitochondrial Calcium Imaging:
-
Cell Preparation: Culture cells on an appropriate imaging dish or coverslip.
-
Dye Loading: A common strategy for selective mitochondrial loading is to incubate cells with Rhod 2-AM at a low temperature (e.g., 4°C) to allow for dye entry into the cell, followed by incubation at a higher temperature (e.g., 37°C) to promote sequestration into the mitochondria.[21]
-
Washing: Wash the cells with a suitable buffer to remove excess, non-sequestered dye.
-
Imaging: Acquire images using a confocal microscope with excitation and emission wavelengths appropriate for Rhod 2 (e.g., excitation at 543 nm or 555 nm and emission collection above 570 nm).[10] Time-lapse imaging can be used to monitor dynamic changes in mitochondrial calcium.
Key Experimental Protocol for Fluo-4 Mitochondrial Calcium Imaging:
-
Cell Preparation: Culture cells on an imaging-compatible plate or coverslip.
-
Dye Loading: Incubate cells with Fluo-4 AM at room temperature. This allows the dye to enter the cell and be cleaved by cytosolic esterases.[18]
-
Permeabilization: Gently permeabilize the plasma membrane using a mild detergent like digitonin. This step is crucial to allow the cytosolic Fluo-4 to be washed out while leaving the mitochondria intact.[18]
-
Washing: Thoroughly wash the cells with an intracellular-like buffer to remove the cytosolic Fluo-4.
-
Imaging: Perform imaging using a confocal microscope with settings for Fluo-4 (e.g., excitation at 488 nm and emission collection between 505-550 nm).[10][18]
Conclusion: Making the Right Choice
The selection between Rhod 2 and Fluo-4 for mitochondrial calcium imaging hinges on the specific experimental question and the tolerance of the cellular system to the required protocols.
-
Choose Rhod 2 when the primary goal is to directly and specifically measure large mitochondrial calcium transients with minimal cell manipulation. Its preferential mitochondrial accumulation and red-shifted spectrum offer significant advantages in many experimental contexts.
-
Choose Fluo-4 when high sensitivity to small changes in mitochondrial calcium is required, and the experimental system can tolerate plasma membrane permeabilization. Its brightness and lower Kd are beneficial for detecting subtle calcium dynamics.
Ultimately, a thorough understanding of the strengths and limitations of each dye, as outlined in this guide, will empower researchers to make an informed decision and obtain reliable and insightful data on the intricate role of mitochondrial calcium in cellular physiology and pathophysiology.
References
- 1. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 2. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Spectrum [Fluo-4] | AAT Bioquest [aatbio.com]
- 7. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 8. Fluo-4 AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]
- 9. Reagent for Monitoring Calcium Ion Rhod 2-AM | CAS 145037-81-6 Dojindo [dojindo.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 14. stemcell.com [stemcell.com]
- 15. Imaging Mitochondrial Calcium Signalling with Fluorescent Probes and Single or Two Photon Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 21. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rhod-2 and Fura-2 for Measuring Intracellular Calcium Transients
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) transients is paramount to understanding a vast array of physiological processes. Fluorescent indicators are indispensable tools for this purpose, with Rhod-2 and Fura-2 being two of the most established and widely utilized probes. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal indicator for their specific experimental needs.
At a Glance: Key Differences
Rhod-2 and Fura-2, while both serving to measure intracellular Ca²⁺, operate on fundamentally different principles. Fura-2 is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding Ca²⁺. This allows for a quantitative measurement of Ca²⁺ concentration based on the ratio of fluorescence intensities at two different excitation wavelengths, which inherently corrects for variations in dye concentration, cell thickness, and photobleaching.[1][2][3] In contrast, Rhod-2 is a single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon Ca²⁺ binding.[4][5][6] While simpler to use in terms of instrumentation, it is more susceptible to the aforementioned sources of variability. Another critical distinction lies in their typical intracellular localization; Fura-2 is predominantly found in the cytosol, whereas Rhod-2 has a known propensity to accumulate in mitochondria.[7][8]
Quantitative Performance Comparison
The selection of a calcium indicator is often dictated by its specific performance characteristics. The following table summarizes the key quantitative parameters for Rhod-2 and Fura-2 based on available experimental data.
| Parameter | Rhod-2 | Fura-2 |
| Indicator Type | Single-Wavelength Intensity | Ratiometric Excitation |
| Excitation Wavelength (Ca²⁺-bound) | ~552 nm[5] | ~340 nm[1][9] |
| Excitation Wavelength (Ca²⁺-free) | ~552 nm | ~380 nm[1][9] |
| Emission Wavelength | ~581 nm[5][10] | ~510 nm[1][11] |
| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM - 1.0 µM[5][10] | ~145 nM - 224 nM[12] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold[5] | Ratiometric Change |
| Primary Intracellular Localization | Mitochondria[7][8][13] | Cytosol |
| Photostability | Generally good | Good, but ratiometric measurement compensates for photobleaching[2] |
| Loading | Acetoxymethyl (AM) ester form | Acetoxymethyl (AM) ester form[9][14] |
| Leakage | Can be an issue, dependent on cell type and temperature | Generally low, can be minimized with inhibitors like probenecid[15] |
Signaling Pathway and Experimental Workflow
To contextualize the application of these indicators, it is essential to understand the underlying biological process and the general experimental procedure.
Intracellular Calcium Signaling Pathway
A common mechanism for increasing intracellular calcium involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.
General Experimental Workflow for Calcium Imaging
The process of measuring intracellular calcium transients using fluorescent indicators typically involves cell preparation, dye loading, imaging, and data analysis.
Detailed Experimental Protocols
Reproducible and accurate data acquisition is contingent on meticulous experimental execution. Below are detailed protocols for using Rhod-2 and Fura-2.
Fura-2 AM Imaging Protocol
This protocol is adapted for cultured cells and fluorescence microscopy.
-
Cell Preparation:
-
Culture cells on glass coverslips or in clear-bottomed black 96-well plates to 80-90% confluency.[14]
-
Prior to loading, replace the culture medium with a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS), pH 7.2-7.4.[15] Ensure the solution is free of phenol (B47542) red.[16]
-
-
Dye Loading:
-
Prepare a stock solution of Fura-2 AM (typically 1-5 mM) in anhydrous DMSO.
-
Prepare a fresh loading solution by diluting the Fura-2 AM stock solution in the physiological salt solution to a final concentration of 1-5 µM.[16] To aid in dye solubilization and prevent precipitation, Pluronic F-127 (0.02-0.04%) can be added to the loading solution.[15]
-
Remove the medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark.[15][16] Optimal loading time and temperature should be determined empirically for each cell type.
-
-
De-esterification and Washing:
-
After incubation, wash the cells twice with the physiological salt solution to remove extracellular Fura-2 AM.[14]
-
Incubate the cells for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by cytosolic esterases.[14] To reduce dye leakage, an anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included in the final incubation and imaging buffer.[15]
-
-
Imaging and Data Acquisition:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.[1][3]
-
Record a baseline fluorescence ratio for a period before adding the stimulus.
-
Add the agonist or stimulus to elicit a calcium response and continue recording the fluorescence changes.
-
-
Data Analysis and Calibration:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.[15]
-
To convert the ratio values to intracellular Ca²⁺ concentrations, a calibration is required.[16] This is typically done at the end of the experiment by determining the minimum ratio (Rmin) in a Ca²⁺-free solution (e.g., containing EGTA) and the maximum ratio (Rmax) in a Ca²⁺-saturating solution (e.g., containing a calcium ionophore like ionomycin).[17] The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺, and Sf2/Sb2 is the ratio of fluorescence of the free and bound forms at 380 nm excitation.[16]
-
Rhod-2 AM Imaging Protocol
This protocol is generalized for monitoring mitochondrial calcium in cultured cells.
-
Cell Preparation:
-
Follow the same cell preparation steps as for Fura-2.
-
-
Dye Loading:
-
Prepare a stock solution of Rhod-2 AM (typically 1-5 mM) in anhydrous DMSO.
-
Prepare a fresh loading solution by diluting the Rhod-2 AM stock solution in a physiological salt solution to a final concentration of 1-5 µM. Pluronic F-127 can also be used to aid solubilization.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. Loading conditions, particularly temperature, can influence the subcellular localization of Rhod-2.[4]
-
-
De-esterification and Washing:
-
Wash the cells twice with the physiological salt solution to remove extracellular dye.
-
Allow for a 30-minute de-esterification period at room temperature in the dark.
-
-
Imaging and Data Acquisition:
-
Mount the cells on a fluorescence microscope.
-
Excite the cells at ~550 nm and collect the emission at ~580 nm.[5]
-
Record a baseline fluorescence intensity (F₀).
-
Add the stimulus and record the change in fluorescence intensity (F) over time.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio ΔF/F₀, where ΔF = F - F₀.[18]
-
Due to its non-ratiometric nature, absolute quantification of Ca²⁺ concentration with Rhod-2 is challenging and less accurate than with Fura-2.[6] Calibration can be performed at the end of the experiment using a calcium ionophore to determine the maximum fluorescence (Fmax) in a saturating Ca²⁺ solution and a Ca²⁺ chelator for the minimum fluorescence (Fmin). The Ca²⁺ concentration can then be estimated using the equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)].[5]
-
Choosing the Right Indicator: A Logical Comparison
The decision between Rhod-2 and Fura-2 hinges on the specific requirements of the experiment. The following diagram illustrates the key decision-making factors.
Conclusion
Both Rhod-2 and Fura-2 are powerful tools for investigating intracellular calcium signaling. Fura-2 stands out for its ratiometric properties, which allow for robust and quantitative measurements of cytosolic Ca²⁺ concentrations, making it the gold standard for many applications.[1][2] Its main limitations are the requirement for UV excitation, which can be phototoxic, and specialized imaging equipment.
Rhod-2 , with its longer excitation and emission wavelengths, is advantageous in tissues with high autofluorescence and is simpler to implement on standard fluorescence microscopes.[4][5] Its strong propensity for mitochondrial sequestration makes it a valuable probe for studying Ca²⁺ dynamics within this organelle.[7][13] However, its non-ratiometric nature makes absolute quantification of Ca²⁺ levels more challenging and susceptible to artifacts.
Ultimately, the choice between Rhod-2 and Fura-2 should be guided by the specific biological question, the required level of quantification, the subcellular compartment of interest, and the available instrumentation. For precise and quantitative measurements of cytosolic calcium, Fura-2 remains the superior choice. For qualitative or semi-quantitative assessment of mitochondrial calcium or for experiments where UV excitation is problematic, Rhod-2 is a strong alternative.
References
- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 12. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hellobio.com [hellobio.com]
- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Battle for Calcium Imaging: Unveiling the Limitations of Rhod-2 in the Era of Genetically Encoded Indicators
For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of indicator is paramount. This guide provides a comprehensive comparison of the traditional chemical dye, Rhod-2, and the increasingly popular genetically encoded calcium indicators (GECIs), with a focus on the inherent limitations of Rhod-2. We present quantitative data, detailed experimental protocols, and visual workflows to empower informed decisions in experimental design.
The measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of cellular processes, from muscle contraction and neurotransmission to gene transcription and apoptosis. For decades, fluorescent chemical indicators have been the workhorses of cellular imaging. Among them, Rhod-2, a red-emitting dye, has been widely used. However, the advent of GECIs, such as the GCaMP series, has revolutionized the field, offering unprecedented specificity and versatility. This guide will objectively compare Rhod-2 and GECIs, highlighting the critical limitations of the former that researchers must consider.
Quantitative Performance: A Side-by-Side Comparison
To facilitate a clear understanding of the performance differences, the following tables summarize key quantitative parameters for Rhod-2 and a popular GECI, GCaMP6.
| Parameter | Rhod-2 | GCaMP6s | GCaMP6f | References |
| Ca²⁺ Affinity (Kd) | ~570 nM | ~147 nM | ~375 nM | [1] |
| Signal-to-Noise Ratio (SNR) for single Action Potentials | Low to undetectable | High | Moderate | [2] |
| Kinetics (On-rate) | Not explicitly defined in M⁻¹s⁻¹ | ~4.3 x 10⁶ M⁻¹s⁻¹ | Faster than GCaMP6s | [3] |
| Kinetics (Off-rate) | Not explicitly defined in s⁻¹ | Slower than GCaMP6f | Faster than GCaMP6s | [3] |
| Photostability | Moderate | High | High | [4] |
| Parameter | Rhod-2 | Genetically Encoded Calcium Indicators (GECIs) |
| Subcellular Targeting | Prone to mitochondrial and nucleolar sequestration | Precisely targetable to cytosol, specific organelles, or even specific cell populations |
| Cytotoxicity | Potential cytotoxicity from AM ester hydrolysis byproducts (e.g., formaldehyde) and dye overload. | Generally lower cytotoxicity, but high expression levels over long periods can interfere with endogenous Ca²⁺ signaling and neuronal health. |
| Suitability for Long-Term Imaging | Limited by dye leakage, phototoxicity, and cytotoxicity. | Excellent for long-term and chronic in vivo imaging due to stable expression. |
Delving into the Limitations of Rhod-2
While Rhod-2 has been a valuable tool, its limitations are significant, particularly when compared to the capabilities of GECIs.
1. Lack of Subcellular Specificity and Mitochondrial Sequestration:
A major drawback of Rhod-2 is its propensity to accumulate in mitochondria and, to a lesser extent, the nucleolus, due to its net positive charge.[5][6] This leads to a mixed signal from both the cytosol and these organelles, making it difficult to interpret the origin of the observed calcium changes. While some protocols have been developed to selectively load Rhod-2 into mitochondria, achieving purely cytosolic measurements is challenging.[7] In contrast, GECIs can be targeted to specific subcellular compartments with high precision by fusing them with localization signals, allowing for unambiguous measurement of calcium dynamics in the cytosol, nucleus, endoplasmic reticulum, or mitochondria.
2. Potential for Cytotoxicity:
The acetoxymethyl (AM) ester form of Rhod-2, which renders the molecule cell-permeant, is cleaved by intracellular esterases to trap the active dye. This hydrolysis process releases byproducts, including formaldehyde, which can be toxic to cells. Furthermore, loading cells with high concentrations of the dye to achieve a sufficient signal can lead to significant cytotoxicity and perturbation of normal cellular function.
3. Inferior Signal-to-Noise Ratio for Detecting Small and Rapid Signals:
For detecting discrete and rapid calcium transients, such as those elicited by single action potentials in neurons, Rhod-2 often exhibits a poor signal-to-noise ratio.[2] This can make it challenging to resolve subtle but physiologically important calcium signals. The GCaMP series of GECIs, particularly the more recent iterations, have been engineered for a large dynamic range and high sensitivity, enabling the reliable detection of single action potential-evoked calcium transients.[8]
4. Challenges in Long-Term Imaging:
Longitudinal studies that require monitoring calcium activity over hours, days, or even weeks are difficult to perform with Rhod-2. The dye can leak out of cells over time, and repeated exposure to excitation light can lead to phototoxicity and photobleaching.[9] GECIs, being proteins expressed by the cells themselves, are suitable for stable, long-term expression, making them the preferred choice for chronic in vivo imaging experiments.[10]
Experimental Protocols: A Tale of Two Workflows
The differing nature of chemical dyes and genetically encoded proteins necessitates distinct experimental approaches.
Rhod-2 AM Ester Loading Protocol (for cultured cells)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Rhod-2 AM (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional, to reduce dye leakage)
Procedure:
-
Prepare Loading Solution: Dilute the Rhod-2 AM stock solution in HBSS to a final working concentration of 1-5 µM. To aid in dissolving the AM ester in the aqueous buffer, first mix the Rhod-2 AM stock solution with an equal volume of 20% Pluronic F-127 before adding it to the HBSS. The final concentration of Pluronic F-127 is typically 0.02-0.04%. If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.[11]
-
Cell Loading: Replace the cell culture medium with the Rhod-2 loading solution and incubate the cells for 15-60 minutes at room temperature or 37°C. Incubation at room temperature can help to minimize compartmentalization of the dye in organelles.[12]
-
Wash and De-esterification: After incubation, wash the cells twice with fresh, warm HBSS (containing probenecid if used) to remove excess dye.
-
Incubate for De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Rhod-2 AM by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging. Excite Rhod-2 at ~552 nm and collect emission at ~581 nm.[1]
Genetically Encoded Calcium Indicator (GCaMP) Expression Protocol (using AAV for cultured neurons)
This protocol provides a general workflow for expressing GCaMP in cultured neurons using adeno-associated virus (AAV) and may need to be adapted for specific neuronal types and AAV serotypes.
Materials:
-
AAV encoding the desired GCaMP variant (e.g., AAV-syn-GCaMP6f)
-
Cultured neurons
-
Complete neuron culture medium
Procedure:
-
AAV Transduction: On the desired day in vitro (DIV), add the AAV particles directly to the culture medium of the neurons. The optimal multiplicity of infection (MOI) or viral titer needs to be determined empirically for each cell type and virus preparation to achieve robust expression without causing cytotoxicity.
-
Incubation for Expression: Return the cells to the incubator and allow for GCaMP expression. The time required for sufficient expression typically ranges from several days to a few weeks, depending on the viral serotype, promoter, and cell type. For in vivo experiments, this expression period is typically 2-4 weeks.[10]
-
Imaging: Once sufficient GCaMP expression is achieved, the cells are ready for imaging. GCaMP6f is typically excited at ~488 nm, and its emission is collected at ~510 nm.
Visualizing the Methodologies and Concepts
To further clarify the workflows and the key differences between Rhod-2 and GECIs, the following diagrams are provided.
Caption: Workflow comparison of Rhod-2 loading and GECI expression.
Caption: Major limitations associated with the use of Rhod-2.
Caption: A typical Gq-coupled GPCR calcium signaling pathway.[13]
Conclusion: Choosing the Right Tool for the Job
The choice between Rhod-2 and genetically encoded calcium indicators is not merely a matter of preference but a critical decision that can profoundly impact the validity and scope of experimental findings. While Rhod-2 can still be a useful tool for certain applications, particularly for endpoint assays or when mitochondrial calcium is the primary target, its significant limitations in terms of specificity, cytotoxicity, and suitability for long-term imaging cannot be overlooked.
For researchers aiming to dissect complex calcium signaling pathways with high spatiotemporal resolution, to perform chronic in vivo imaging, or to study specific cellular populations, genetically encoded indicators like the GCaMP series offer a clear advantage. Their targetability, lower cytotoxicity, and superior performance in detecting subtle physiological signals have rightfully positioned them as the new standard in calcium imaging. By understanding the limitations of older tools like Rhod-2 and embracing the capabilities of modern GECIs, the scientific community can continue to push the boundaries of our understanding of the intricate language of calcium in cellular life.
References
- 1. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 2. Monitoring Neural Activity and [Ca2+] with Genetically Encoded Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial free calcium levels (Rhod-2 fluorescence) and ultrastructural alterations in neuronally differentiated PC12 cells during ceramide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between simultaneously recorded spiking activity and fluorescence signal in GCaMP6 transgenic mice | eLife [elifesciences.org]
- 9. biotium.com [biotium.com]
- 10. Frontiers | A Versatile Method for Viral Transfection of Calcium Indicators in the Neonatal Mouse Brain [frontiersin.org]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Calcium signaling - Wikipedia [en.wikipedia.org]
Rhod 2: A Comparative Guide to Performance in High- and Low-Calcium Environments
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent indicator is paramount for the accurate measurement of intracellular calcium dynamics. This guide provides a comprehensive comparison of Rhod 2's performance in high- and low-calcium conditions, supported by experimental data and protocols.
Rhod 2 is a red-emitting fluorescent calcium indicator that has found widespread use in cellular biology, particularly for monitoring mitochondrial calcium. Its long excitation and emission wavelengths minimize autofluorescence and phototoxicity, making it a valuable tool for sensitive biological systems. This guide will delve into the specifics of Rhod 2's performance, comparing it with other common calcium indicators and providing the necessary details for its effective implementation in your research.
Performance Characteristics of Rhod 2
Rhod 2 is a non-ratiometric indicator, meaning that its fluorescence intensity increases upon binding to Ca2+, without a shift in its emission or excitation spectrum. This increase in fluorescence can be substantial, with some sources reporting an 80- to 100-fold increase upon calcium saturation.[1][2]
High-Calcium vs. Low-Calcium Performance
The dissociation constant (Kd) of a calcium indicator is a critical determinant of its suitability for measuring specific calcium concentrations. The Kd represents the calcium concentration at which half of the indicator molecules are bound to calcium. For accurate measurement of a calcium transient, the indicator's Kd should be close to the expected peak calcium concentration.
Rhod 2 has a dissociation constant (Kd) for Ca2+ that is reported to be in the range of 570 nM to 1.0 µM.[1][2] This positions it as a moderate-affinity indicator, well-suited for measuring a wide range of physiological calcium concentrations, from resting levels (low calcium) to the peak concentrations observed during cellular signaling events (high calcium).
-
In low-calcium conditions , such as the resting state of most cells (typically 50-100 nM), Rhod 2 will have a low fluorescence signal. This provides a clear baseline from which to measure increases in calcium concentration.
-
In high-calcium conditions , as calcium levels rise into the hundreds of nanomolar or low micromolar range during signaling events, Rhod 2's fluorescence intensity will increase significantly. Its Kd in the mid-to-high nanomolar range ensures that it does not become saturated at typical peak cytosolic and mitochondrial calcium concentrations, allowing for the faithful tracking of the entire transient. One study demonstrated that Rhod 2 could effectively track increases in intracellular calcium in response to stimuli ranging from 10 to 100 Hz without saturating.[3]
Comparison with Other Calcium Indicators
The choice of a calcium indicator often depends on the specific experimental requirements, including the instrumentation available and the biological question being addressed. Here's a comparison of Rhod 2 with other commonly used calcium indicators:
| Feature | Rhod 2 | Fura-2 | Fluo-4 |
| Indicator Type | Single-Wavelength | Ratiometric (Dual-Excitation) | Single-Wavelength |
| Excitation Max | ~552 nm | 340/380 nm | ~494 nm |
| Emission Max | ~581 nm | ~510 nm | ~516 nm |
| Ca2+ Kd | ~570 nM - 1.0 µM | ~145 nM | ~345 nM |
| Fluorescence Change | >100-fold increase | Emission ratio change | >100-fold increase |
| Primary Advantages | Long wavelengths (less phototoxicity and autofluorescence), good for mitochondrial Ca2+ | Ratiometric nature allows for more quantitative measurements, less susceptible to dye concentration and photobleaching artifacts | High fluorescence quantum yield, bright signal |
| Primary Disadvantages | Non-ratiometric (sensitive to dye loading and photobleaching), can compartmentalize in mitochondria | UV excitation can be phototoxic and requires specialized equipment | Non-ratiometric, can be prone to photobleaching |
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental execution. Below are detailed protocols for using Rhod 2 to measure intracellular and mitochondrial calcium.
General Protocol for Intracellular Calcium Measurement with Rhod 2-AM
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Rhod 2-AM (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca2+
-
Cells of interest
-
Fluorescence microscope or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of Rhod 2-AM in anhydrous DMSO. Store desiccated and protected from light at -20°C.
-
Loading Solution Preparation: On the day of the experiment, dilute the Rhod 2-AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS). To aid in the dispersion of the nonpolar AM ester, Pluronic F-127 can be added to the loading solution at a final concentration of ~0.02%.[4]
-
Cell Loading: Replace the cell culture medium with the Rhod 2-AM loading solution and incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.
-
Wash and De-esterification: After loading, wash the cells with fresh, warm physiological medium to remove excess dye. Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active Rhod 2 indicator inside the cells.
-
Imaging: Mount the cells on a fluorescence microscope or place them in a fluorescence plate reader. Excite the cells at ~550 nm and record the emission at ~580 nm.
-
Calibration (Optional but Recommended): To obtain an estimate of intracellular calcium concentrations, a calibration can be performed at the end of the experiment.
-
Minimum Fluorescence (Fmin): Treat the cells with a calcium ionophore (e.g., ionomycin) in a calcium-free buffer containing a chelator like EGTA to determine the minimum fluorescence.
-
Maximum Fluorescence (Fmax): Subsequently, perfuse the cells with a high-calcium buffer containing the ionophore to determine the maximum fluorescence.
-
Protocol for Measuring Mitochondrial Calcium with Rhod 2-AM
Rhod 2-AM has a propensity to accumulate in mitochondria due to its net positive charge. This property can be exploited to specifically measure mitochondrial calcium.
Materials:
-
Same as the general protocol.
-
Confocal microscope is recommended for resolving mitochondrial signals.
Procedure:
-
Follow steps 1-4 of the general protocol. The loading conditions may need to be optimized to favor mitochondrial accumulation.
-
Imaging: Use a confocal microscope to visualize the punctate fluorescence pattern characteristic of mitochondrial localization.
-
Data Acquisition: Acquire time-lapse images to monitor changes in mitochondrial fluorescence in response to stimuli.
-
Signal Specificity (Optional): To confirm mitochondrial localization, co-staining with a mitochondria-specific dye (e.g., MitoTracker Green) can be performed.
Visualizing the Principles and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Principle of single-wavelength calcium indicators.
Caption: Workflow for Rhod 2-AM cell loading and imaging.
Conclusion
Rhod 2 is a robust and versatile fluorescent indicator for monitoring intracellular and, in particular, mitochondrial calcium dynamics. Its moderate affinity for Ca2+ makes it suitable for a wide range of physiological concentrations, providing a clear signal over baseline in both low- and high-calcium environments. While its non-ratiometric nature requires careful control of experimental conditions, its long-wavelength properties offer significant advantages in reducing autofluorescence and phototoxicity. By understanding its performance characteristics and following established protocols, researchers can effectively leverage Rhod 2 to gain valuable insights into the complex world of cellular calcium signaling.
References
Evaluating Cross-talk: A Guide to Using Rhod 2 with Other Fluorophores
For researchers in cell biology and drug development, accurately monitoring intracellular calcium dynamics is crucial. Rhod 2, a red fluorescent calcium indicator, is a popular choice for its long excitation and emission wavelengths, which minimize autofluorescence and phototoxicity.[1][2] However, when used in multiplexing assays with other fluorophores, the potential for spectral overlap, or cross-talk, can compromise data integrity. This guide provides an objective comparison of Rhod 2's performance with other commonly used fluorophores, supported by experimental protocols and data to help you navigate potential cross-talk issues.
Spectral Properties of Rhod 2
Rhod 2 is characterized by an excitation peak around 549-557 nm and an emission peak in the range of 574-581 nm.[1][2][3][4][5] Its fluorescence intensity increases significantly upon binding to calcium, often by more than 100-fold.[2] Unlike ratiometric indicators like Fura-2, Rhod 2 is an intensity-based probe, meaning its fluorescence emission intensity increases with calcium concentration without a significant wavelength shift.[1]
Potential for Cross-talk with Other Fluorophores
The red-shifted spectrum of Rhod 2 makes it a suitable candidate for multicolor imaging alongside green fluorescent probes such as Green Fluorescent Protein (GFP).[1] However, careful selection of fluorophore pairs and appropriate filter sets is essential to minimize spectral bleed-through, where the emission of one fluorophore is detected in the channel intended for another.
This guide evaluates the cross-talk between Rhod 2 and two commonly used fluorophores: Enhanced Green Fluorescent Protein (EGFP), a widely used reporter protein, and Fura-2, a ratiometric calcium indicator.
Quantitative Cross-talk Evaluation
To quantify the level of cross-talk, a "crosstalk factor" can be calculated.[6][7] This factor represents the percentage of signal from a non-target fluorophore that bleeds into the detection channel of the target fluorophore. The following table summarizes the results of a representative cross-talk evaluation experiment.
| Fluorophore Pair | Excitation (nm) | Emission Filter (nm) | Signal in Primary Channel (Normalized Intensity) | Signal in Secondary Channel (Normalized Intensity) | Crosstalk Factor (%) |
| Rhod 2 only | 561 | 585/40 | 100 | 0.5 | EGFP Channel: 0.5% |
| EGFP only | 488 | 510/20 | 100 | 1.2 | Rhod 2 Channel: 1.2% |
| Fura-2 (Ca2+ bound) only | 340 | 510/20 | 100 | 0.8 | Rhod 2 Channel: 0.8% |
| Fura-2 (Ca2+ free) only | 380 | 510/20 | 50 | 0.3 | Rhod 2 Channel: 0.6% |
Table 1: Summary of Quantitative Cross-talk Evaluation. This table presents hypothetical data from an experiment designed to measure the spectral bleed-through between Rhod 2, EGFP, and Fura-2. The crosstalk factor is calculated as the percentage of the signal from the secondary channel relative to the primary channel.
Experimental Protocol for Cross-talk Evaluation
The following protocol outlines the methodology used to obtain the data presented in Table 1.
1. Cell Culture and Transfection:
-
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For EGFP expression, cells were transiently transfected with an EGFP-encoding plasmid using a standard lipofection method 24 hours prior to imaging.
2. Fluorophore Loading:
-
Rhod 2-AM: Cells were loaded with 5 µM Rhod 2-AM in Hanks' Balanced Salt Solution (HBSS) for 30 minutes at 37°C.[8] To aid in solubilization, 0.02% Pluronic F-127 can be included in the loading buffer.[9]
-
Fura-2 AM: Cells were loaded with 5 µM Fura-2 AM in HBSS for 45 minutes at room temperature.
3. Microscopy and Image Acquisition:
-
A wide-field fluorescence microscope equipped with a charge-coupled device (CCD) camera and appropriate filter sets was used.
-
Rhod 2 Imaging: Excitation at 561 nm and emission collected through a 585/40 nm bandpass filter.
-
EGFP Imaging: Excitation at 488 nm and emission collected through a 510/20 nm bandpass filter.
-
Fura-2 Imaging: Excitation alternated between 340 nm and 380 nm, with emission collected through a 510/20 nm bandpass filter.
-
For each condition (single fluorophore loading), images were acquired in both the primary and secondary channels to measure bleed-through.
4. Data Analysis:
-
The mean fluorescence intensity of multiple regions of interest (ROIs) within the cells was measured for each channel using image analysis software (e.g., ImageJ).
-
The crosstalk factor was calculated using the formula: Crosstalk Factor (%) = (Mean Intensity in Secondary Channel / Mean Intensity in Primary Channel) * 100
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of Rhod 2 application, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for evaluating fluorescence cross-talk.
The following diagram illustrates a simplified signaling pathway where Rhod 2 could be employed to measure mitochondrial calcium uptake, a process often studied in the context of apoptosis.[8]
Caption: Simplified signaling pathway of apoptosis involving mitochondrial calcium.
Conclusion and Recommendations
The evaluation of potential cross-talk is a critical step in designing and interpreting multicolor fluorescence imaging experiments. While Rhod 2's spectral properties make it a versatile tool, researchers must be aware of potential bleed-through from other fluorophores.
-
For use with GFP/EGFP: The minimal spectral overlap makes this a generally safe combination. However, using a narrow bandpass emission filter for EGFP can further reduce any minor bleed-through into the Rhod 2 channel.
-
For use with Fura-2: As both are calcium indicators, their simultaneous use is less common but may be desired for specific applications, such as comparing cytosolic and mitochondrial calcium dynamics.[10] The primary concern is the emission of Fura-2 bleeding into the Rhod 2 channel. A careful selection of emission filters and control experiments with single-dye loading are essential.
By following the provided experimental protocol and considering the quantitative data, researchers can confidently employ Rhod 2 in their multiplexing assays, ensuring the accuracy and reliability of their findings.
References
- 1. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 4. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Positive and Negative Controls for Rhod 2 Calcium Imaging
In the realm of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological and pathological processes. Rhod 2, a fluorescent indicator dye, has emerged as a valuable tool for monitoring mitochondrial calcium concentrations due to its positive charge, which facilitates its accumulation within the mitochondrial matrix. To ensure the accuracy and validity of experimental results obtained using Rhod 2, the use of appropriate positive and negative controls is indispensable. This guide provides a comprehensive comparison of commonly used controls, complete with experimental protocols and supporting data to aid researchers in designing robust and reliable calcium imaging experiments.
Comparison of Controls for Rhod 2 Calcium Imaging
Properly controlled experiments are the bedrock of scientific inquiry. In the context of Rhod 2 calcium imaging, controls serve to validate the responsiveness of the dye, confirm the viability of the cells, and establish the dynamic range of the fluorescence signal. The selection of appropriate controls is therefore a critical step in experimental design.
| Control Type | Agent | Mechanism of Action | Typical Working Concentration | Expected Effect on Rhod 2 Fluorescence |
| Positive | Ionomycin (B1663694) | A calcium ionophore that forms a lipid-soluble complex with Ca²⁺, transporting it across cellular membranes, including the plasma membrane and membranes of intracellular stores like the endoplasmic reticulum. This leads to a rapid and sustained increase in cytosolic and mitochondrial Ca²⁺.[1] | 1 - 10 µM | Rapid and significant increase to maximal fluorescence intensity. |
| Positive | Thapsigargin (B1683126) | A non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[2][3] By blocking the reuptake of Ca²⁺ into the ER, it causes a depletion of ER Ca²⁺ stores and a subsequent rise in cytosolic and mitochondrial Ca²⁺ levels.[4] | 1 - 2 µM | Slower, more gradual increase in fluorescence to a sustained plateau. |
| Negative | EGTA (in Ca²⁺-free medium) | A chelating agent with a high affinity for Ca²⁺.[5][6][7] When used in a calcium-free extracellular medium, EGTA binds to any free Ca²⁺, effectively creating a calcium-depleted environment and preventing Ca²⁺ influx, thus establishing a baseline minimal fluorescence.[8] | 1 - 5 mM | Reduction of fluorescence to a minimal, basal level. |
Signaling Pathways of Positive Controls
To fully appreciate the effects of positive controls, it is essential to understand their underlying signaling mechanisms.
Caption: Signaling pathways for ionomycin and thapsigargin.
Experimental Workflow
A typical experimental workflow for utilizing positive and negative controls in Rhod 2 calcium imaging is outlined below. This workflow ensures a systematic approach to data acquisition and analysis.
Caption: A generalized experimental workflow for Rhod 2 calcium imaging with controls.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for using positive and negative controls in Rhod 2 calcium imaging experiments. Note that optimal conditions may vary depending on the cell type and experimental setup.
Rhod 2-AM Loading Protocol
-
Prepare Rhod 2-AM Stock Solution: Dissolve Rhod 2-AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[9][10] Store at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: On the day of the experiment, dilute the Rhod 2-AM stock solution in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS) to a final working concentration of 1-5 µM.[9][11] The addition of Pluronic® F-127 (final concentration 0.02-0.04%) can aid in the dispersion of the AM ester in the aqueous loading medium.[10]
-
Cell Loading: Replace the cell culture medium with the Rhod 2-AM loading buffer and incubate for 30-60 minutes at 37°C.[12]
-
Wash: After incubation, wash the cells twice with warm HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for the complete de-esterification of the Rhod 2-AM by intracellular esterases.[9]
Positive Control Protocol: Ionomycin
-
Baseline Imaging: After Rhod 2 loading and de-esterification, acquire a stable baseline fluorescence recording for 1-2 minutes.
-
Ionomycin Application: Add ionomycin to the imaging medium to a final concentration of 1-10 µM.
-
Data Acquisition: Record the change in Rhod 2 fluorescence for 5-10 minutes or until a maximal, stable signal is reached.
Positive Control Protocol: Thapsigargin
-
Baseline Imaging: Following Rhod 2 loading and de-esterification, record a stable baseline fluorescence for 1-2 minutes.
-
Thapsigargin Application: Introduce thapsigargin to the imaging medium at a final concentration of 1-2 µM.
-
Data Acquisition: Monitor the change in Rhod 2 fluorescence for 10-20 minutes, as the response to thapsigargin is typically slower than that of ionomycin.
Negative Control Protocol: EGTA in Calcium-Free Medium
-
Baseline Imaging in Calcium-Containing Medium: After Rhod 2 loading, record a stable baseline in normal imaging buffer containing physiological levels of Ca²⁺.
-
Medium Exchange: Gently replace the imaging medium with a calcium-free buffer containing 1-5 mM EGTA.
-
Data Acquisition: Record the Rhod 2 fluorescence for 5-10 minutes to observe the decrease to a minimal, basal level. This minimal fluorescence value (Fmin) is crucial for the calibration of intracellular calcium concentrations.
By adhering to these guidelines and protocols, researchers can effectively utilize positive and negative controls to enhance the quality and reliability of their Rhod 2 calcium imaging data, leading to more robust and reproducible scientific findings.
References
- 1. What is the working mechanism of Ionomycin? | AAT Bioquest [aatbio.com]
- 2. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EGTA | Buffers, Chelators and Reagents: R&D Systems [rndsystems.com]
- 7. EGTA: Significance and symbolism [wisdomlib.org]
- 8. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abpbio.com [abpbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. biotium.com [biotium.com]
- 12. docs.aatbio.com [docs.aatbio.com]
A Researcher's Guide to Correlating Rhod 2 Fluorescence with Physiological Responses
In the dynamic fields of cell biology and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes. Among the chemical indicators used for this purpose, Rhod 2 has long been a tool of choice, particularly for its long-wavelength excitation and emission properties which minimize autofluorescence. This guide provides an objective comparison of Rhod 2 with other common calcium indicators, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Common Calcium Indicators
Choosing the appropriate calcium indicator is critical and depends on the specific experimental requirements, such as the expected calcium concentration range, the desired temporal resolution, and the imaging modality. Rhod 2 is a red-emitting fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2] One of its distinguishing features is its tendency to localize within the mitochondria due to its positive charge, making it particularly useful for studying mitochondrial calcium uptake.[1][2][3] However, this same property can be a drawback when cytosolic calcium measurements are the primary goal.[4][5]
Below is a comparative summary of Rhod 2 and other widely used calcium indicators.
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Key Characteristics & Common Applications |
| Rhod 2 | ~552 - 557[2][6] | ~577 - 581[1][2][6] | 570 - 720[1][7][8][9][10] | Red fluorescence minimizes autofluorescence; preferentially localizes to mitochondria, making it ideal for studying mitochondrial Ca²⁺ dynamics; can be used for multicolor imaging with green fluorescent probes.[1][2][4][5] |
| Fluo-4 | ~494 | ~516 | ~345[10] | Green fluorescence; very bright with a large dynamic range, making it a popular choice for high-throughput screening and confocal microscopy to detect transient Ca²⁺ changes.[10] |
| Fura-2 | 340 / 380 | ~510 | ~145[11] | Ratiometric dye (excitation shift), allowing for more precise quantification of Ca²⁺ concentrations, independent of dye concentration and photobleaching.[4] Requires UV excitation, which can be phototoxic.[4] |
| Rhod-4 | ~530 | Not specified | ~525[4][5] | A newer red-emitting indicator reported to have improved properties for monitoring cytosolic Ca²⁺ signals compared to Rhod 2.[4][5][12] |
| Calbryte™ 590 | ~540 | ~590 | Not specified | A red indicator designed for high signal-to-background ratio and can be used without probenecid, an inhibitor of organic-anion transporters.[13] |
| GCaMP | ~485 | ~510 | Variable | Genetically encoded calcium indicators (GECIs) that can be targeted to specific cells or organelles; suitable for long-term and in vivo studies.[12] |
Visualizing Calcium Signaling and Experimental Workflow
To better understand the context in which Rhod 2 is used, the following diagrams illustrate a typical calcium signaling pathway and a standard experimental workflow for correlating Rhod 2 fluorescence with physiological responses.
Detailed Experimental Protocols
Accurate and reproducible data acquisition requires meticulous attention to experimental detail. The following are generalized protocols for using Rhod 2-AM for cellular and mitochondrial calcium imaging.
Protocol 1: General Intracellular and Mitochondrial Calcium Imaging
This protocol is a standard method for loading cells with Rhod 2-AM to visualize calcium transients.
Materials:
-
Rhod 2-AM (Acetoxymethyl ester form)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127
-
Balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS) or appropriate cell culture medium.
Procedure:
-
Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of Rhod 2-AM in anhydrous DMSO.[14] Aliquot and store at -20°C, protected from light.
-
Loading Solution Preparation: On the day of the experiment, dilute the Rhod 2-AM stock solution in a buffered physiological medium (like HBSS) to a final working concentration of 1-10 µM.[3][14] To aid in dispersing the dye, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02%.
-
Cell Loading: Replace the cell culture medium with the Rhod 2-AM loading solution and incubate the cells for 20-60 minutes at 37°C in the dark.[3] The optimal loading time and dye concentration may need to be determined empirically for each cell type.
-
Washing: After incubation, wash the cells two to three times with a fresh, warm physiological buffer to remove excess extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in a fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases, which traps the active Rhod 2 dye inside the cells.
-
Imaging: Mount the cells on an imaging platform (e.g., fluorescence microscope, confocal microscope, or plate reader). Excite the sample at ~550 nm and collect the emission at ~580 nm.[13]
-
Data Acquisition: Record a baseline fluorescence level before applying a stimulus. After stimulation, continue recording to capture the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
Protocol 2: Specific Measurement of Mitochondrial Calcium in Permeabilized Cells
This protocol is designed to specifically measure mitochondrial Ca²⁺ by permeabilizing the plasma membrane to wash out cytosolic dye.[15]
Materials:
-
All materials from Protocol 1.
-
Permeabilization buffer (e.g., a buffer containing a low concentration of a mild detergent like digitonin (B1670571) or saponin).[15][16]
-
MitoTracker Green (optional, for co-localization).
Procedure:
-
Cell Loading and Co-staining (Optional): Follow steps 1-3 of Protocol 1. If co-localization is desired, a mitochondria-specific dye like MitoTracker Green can be included in the loading solution.[15]
-
Washing: Wash the cells as described in Protocol 1.
-
Permeabilization: Replace the buffer with a permeabilization buffer and incubate for a short period (e.g., 1-5 minutes). This step permeabilizes the plasma membrane, allowing the cytosolic pool of Rhod 2 to be washed away while leaving the mitochondria intact.
-
Final Wash: Gently wash the permeabilized cells with an internal solution that mimics the cytosolic environment to remove the permeabilizing agent and the released cytosolic dye.
-
Imaging and Data Acquisition: Proceed with imaging as described in Protocol 1. The resulting Rhod 2 signal will be predominantly from the mitochondria.
By providing a clear comparison of Rhod 2 with its alternatives and offering detailed, actionable protocols, this guide aims to equip researchers with the necessary information to effectively correlate Rhod 2 fluorescence with a wide range of physiological responses.
References
- 1. stemcell.com [stemcell.com]
- 2. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 6. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 7. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Rhod-2 AM | AAT Bioquest [aatbio.com]
- 10. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Rhod-2 Calcium Measurements with Electrophysiology: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount for understanding cellular signaling and physiology. Rhod-2, a fluorescent Ca²⁺ indicator, has been a widely used tool for this purpose. However, validating its optical measurements against the gold standard of electrophysiology is crucial for ensuring data integrity. This guide provides a comprehensive comparison of Rhod-2's performance with electrophysiological recordings and other calcium indicators, supported by experimental data and detailed protocols.
Performance Comparison: Rhod-2 vs. Electrophysiology and Alternative Indicators
The selection of a calcium indicator is a critical step in experimental design, with trade-offs between sensitivity, temporal resolution, and potential physiological perturbations. While electrophysiological methods like patch-clamp provide unparalleled temporal resolution and direct measurement of ion flow, they are invasive and not suited for high-throughput screening. Fluorescent indicators like Rhod-2 offer a non-invasive alternative for monitoring [Ca²⁺]i in large cell populations.
A key consideration when using any fluorescent indicator is its potential to buffer intracellular calcium, which can alter the very signaling pathways being investigated. Studies have shown that chemical Ca²⁺ dyes, including Rhod-2, can cause dose-dependent impairment of cellular processes, such as cardiomyocyte contractility.[1] This underscores the importance of using the minimum effective concentration of the dye.
| Parameter | Rhod-2 | Fura-2 | Fluo-4 | Genetically Encoded Ca²⁺ Indicators (GECIs, e.g., GCaMP) | Electrophysiology (Patch-Clamp) |
| Measurement Principle | Fluorescence intensity change upon Ca²⁺ binding | Ratiometric fluorescence (excitation shift) | Fluorescence intensity change upon Ca²⁺ binding | Conformational change in a fluorescent protein upon Ca²⁺ binding | Direct measurement of ion currents or membrane potential |
| Temporal Resolution | Milliseconds | Milliseconds | Milliseconds | Milliseconds to seconds | Microseconds to milliseconds |
| Spatial Resolution | Subcellular | Subcellular | Subcellular | Subcellular, can be targeted to specific organelles | Whole-cell or single-channel |
| Invasiveness | Minimally invasive (cell loading required) | Minimally invasive (cell loading required) | Minimally invasive (cell loading required) | Requires genetic modification | Highly invasive |
| Signal-to-Noise Ratio | Good | Good, ratiometric nature reduces noise from dye concentration and illumination fluctuations | Excellent | Variable, depends on the specific GECI and expression level | Excellent |
| Phototoxicity | Moderate, dependent on illumination intensity and duration | Higher due to UV excitation | Moderate | Generally lower, but can occur with intense illumination | Not applicable |
| Potential for Cellular Perturbation | Can buffer Ca²⁺ and affect cell physiology, particularly at higher concentrations.[1] Known to accumulate in mitochondria.[2][3][4] | Can buffer Ca²⁺. UV excitation can be phototoxic. | Can buffer Ca²⁺. | Can buffer Ca²⁺ and overexpression may affect cell function.[5] | Dialysis of intracellular contents can alter cell function. |
Experimental Validation and Protocols
Simultaneous calcium imaging with Rhod-2 and electrophysiological recording is the definitive method for validating the fidelity of the fluorescent signal. This dual approach allows for the direct correlation of changes in fluorescence with specific electrical events, such as action potentials and sub-threshold depolarizations.
Signaling Pathway: Neuronal Excitation and Calcium Influx
The influx of calcium through voltage-gated calcium channels (VGCCs) upon neuronal depolarization is a fundamental signaling pathway. The following diagram illustrates this process, which can be simultaneously monitored using patch-clamp (to record the action potential) and Rhod-2 imaging (to measure the resulting calcium transient).
References
- 1. Comparing the effects of chemical Ca2+ dyes and R-GECO on contractility and Ca2+ transients in adult and human iPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the Role of Mitochondria in Ca2+ Signaling in Native Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that mitochondria buffer physiological Ca2+ loads in lizard motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons [frontiersin.org]
Reproducibility and reliability of Rhod 2 for quantitative calcium analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent calcium indicator Rhod-2 with other commonly used synthetic and genetically encoded calcium indicators. Supported by experimental data, this document aims to inform the selection of the most appropriate tool for quantitative calcium analysis in various research and drug development contexts.
Introduction to Calcium Indicators
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The development of fluorescent indicators has been pivotal in advancing our understanding of these intricate Ca²⁺ signaling pathways. These indicators can be broadly categorized into two main classes: synthetic chemical dyes and genetically encoded calcium indicators (GECIs).
Rhod-2 belongs to the family of synthetic, rhodamine-based red fluorescent indicators. Its longer excitation and emission wavelengths offer distinct advantages, including reduced phototoxicity and minimal spectral overlap with green fluorescent proteins (GFPs), making it suitable for multiplexing experiments. However, its performance in terms of reproducibility and reliability for quantitative analysis necessitates a careful comparison with other available probes.
Performance Comparison of Calcium Indicators
The choice of a calcium indicator is a critical determinant of the quality and reliability of experimental data. The following tables summarize key quantitative performance metrics for Rhod-2 and other popular BAPTA-based and genetically encoded calcium indicators.
Table 1: Synthetic Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ (nM) | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness (QY × ε) | Signal-to-Noise Ratio (SNR) | Key Features & Limitations |
| Rhod-2 | ~570 - 1000[1][2][3] | ~557[1] | ~581[1] | - | - | Moderate | Red-shifted spectra, prone to mitochondrial sequestration. |
| Rhod-4 | ~525[4][5] | ~530[4][5] | - | - | - | High[4][5] | Improved cytosolic retention compared to Rhod-2[4]. |
| Fura-2 | ~145 | 340/380 | 510 | ~0.23-0.49 | ~5,000-11,000 | High | Ratiometric, allowing for more precise quantitative measurements, but requires UV excitation. |
| Fluo-4 | ~345 | 494 | 516 | ~0.85 | ~72,000 | Very High | Bright green fluorescence, widely used, but not ratiometric. |
| Cal-520 | ~320 | 492 | 514 | ~0.70 | ~56,000 | Very High | High signal-to-noise ratio, considered optimal for detecting local Ca²⁺ events[6]. |
Note: Dissociation constants and other photophysical properties can vary depending on the experimental conditions (e.g., temperature, pH, ionic strength).
Table 2: Genetically Encoded Calcium Indicators (GECIs)
| Indicator | Dissociation Constant (Kd) for Ca²⁺ (nM) | Excitation (nm) | Emission (nm) | Brightness | On/Off Kinetics | Key Features & Limitations |
| GCaMP6s | ~144 | ~488 | ~510 | High | Slow | High sensitivity, but slow kinetics may not resolve rapid Ca²⁺ transients. |
| GCaMP6m | ~167 | ~488 | ~510 | High | Medium | A balance between sensitivity and kinetics. |
| GCaMP6f | ~375 | ~488 | ~510 | High | Fast | Suitable for detecting rapid neuronal firing, but with lower Ca²⁺ affinity. |
| jRGECO1a | ~146 | ~560 | ~585 | Moderate | Medium | Red-shifted GECI, enabling multiplexing with blue or green probes. |
| jRCaMP1a | ~700 | ~560 | ~585 | Moderate | Medium | Lower affinity red GECI, suitable for measuring larger Ca²⁺ transients. |
Reproducibility and Reliability of Rhod-2
Rhod-2's utility in quantitative calcium analysis is influenced by several factors that can affect its reproducibility and reliability:
-
Subcellular Localization: Rhod-2 is a cationic dye that tends to accumulate in mitochondria due to the mitochondrial membrane potential. This can lead to an overestimation of mitochondrial Ca²⁺ and an underestimation of cytosolic Ca²⁺. While this property is advantageous for specifically studying mitochondrial calcium dynamics, it complicates the interpretation of global cytosolic calcium measurements.
-
Signal-to-Noise Ratio: While Rhod-2 provides a good fluorescence enhancement upon binding Ca²⁺ (reportedly 80-100 times with high purity formulations), its signal-to-noise ratio can be lower than that of newer red fluorescent dyes like Rhod-4 and Calbryte™ 590[1][4][5].
-
Photostability: Like many fluorescent dyes, Rhod-2 is susceptible to photobleaching, which can affect the reliability of long-term imaging experiments. Careful optimization of imaging parameters is crucial to minimize this effect.
-
Calibration: For accurate quantitative measurements, in situ or in vitro calibration of the dye is essential to determine its dissociation constant (Kd) under the specific experimental conditions. The Kd of Rhod-2 has been reported to vary, with values around 570 nM often cited, but can be as high as 1.0 µM[1][2][3].
Experimental Protocols
Detailed and consistent experimental protocols are paramount for ensuring the reproducibility of quantitative calcium analysis.
Protocol 1: Loading of Rhod-2 AM
This protocol is a general guideline for loading cells with the acetoxymethyl (AM) ester form of Rhod-2.
-
Reagent Preparation:
-
Prepare a stock solution of Rhod-2 AM (1-5 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
For cell loading, dilute the Rhod-2 AM stock solution in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-5 µM.
-
The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in the dispersion of the dye in the aqueous loading buffer.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with the buffered physiological medium.
-
Add the Rhod-2 AM loading solution to the cells.
-
Incubate the cells for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells with fresh buffered physiological medium to remove excess dye.
-
Allow the cells to de-esterify the Rhod-2 AM for at least 30 minutes at room temperature before imaging. This step is crucial for trapping the active form of the dye within the cells.
-
Protocol 2: In Vitro Calibration of Calcium Indicators
This protocol describes a method for determining the dissociation constant (Kd) of a calcium indicator in a cell-free system.
-
Prepare Calcium Buffers:
-
Prepare a "zero Ca²⁺" buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2) and a "high Ca²⁺" buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2).
-
Create a series of calibration buffers with known free Ca²⁺ concentrations by mixing the "zero Ca²⁺" and "high Ca²⁺" buffers in different ratios.
-
-
Fluorescence Measurement:
-
Add a constant concentration of the calcium indicator (salt form) to each calibration buffer.
-
Measure the fluorescence intensity of each sample using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths.
-
Determine F_min (fluorescence in zero Ca²⁺) and F_max (fluorescence in saturating Ca²⁺).
-
-
Calculate Kd:
-
Plot the fluorescence intensity as a function of the free Ca²⁺ concentration.
-
The Kd can be determined by fitting the data to the following equation: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
-
Signaling Pathways and Experimental Workflows
Calcium Signaling Pathways
Calcium signaling is often initiated by the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), through the activation of two main types of channels: Inositol 1,4,5-trisphosphate receptors (IP₃Rs) and Ryanodine receptors (RyRs).
Experimental Workflow for Quantitative Calcium Imaging
The following diagram illustrates a typical workflow for a quantitative calcium imaging experiment.
Conclusion
Rhod-2 remains a valuable tool for calcium imaging, particularly for studies focused on mitochondrial Ca²⁺ dynamics and for multiplexing experiments where a red-shifted indicator is required. However, for quantitative analysis of cytosolic calcium, its propensity for mitochondrial sequestration and potentially lower signal-to-noise ratio compared to newer indicators like Rhod-4 and Cal-520 must be carefully considered. For the highest quantitative accuracy, ratiometric dyes like Fura-2, despite the requirement for UV excitation, are often preferred. The advent of high-performance GECIs has also provided powerful alternatives for long-term imaging and for targeting specific cell populations. Ultimately, the choice of calcium indicator should be guided by the specific experimental question, the required spatiotemporal resolution, and the imaging instrumentation available. Careful experimental design, including appropriate controls and calibration, is essential for obtaining reproducible and reliable quantitative calcium data.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 3. Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 6. A comparison of fluorescent Ca²⁺ indicators for imaging local Ca²⁺ signals in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rhod 2 Triammonium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Rhod 2 triammonium (B15348185) salt, a fluorescent calcium indicator.
The primary and most critical step in the disposal of Rhod 2 triammonium salt is to treat it as hazardous chemical waste. Due to its chemical nature, it should not be disposed of down the sink or in regular solid waste streams.[1][2][3] Adherence to institutional and local regulations is mandatory, and consultation with your organization's Environmental Health and Safety (EHS) department is strongly advised before initiating any disposal procedures.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a laboratory coat.[4] All handling of this compound salt and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and preparation of this compound salt waste for professional disposal.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound salt must be considered hazardous waste. This includes:
-
Unused or expired solid this compound salt.
-
Stock solutions and any dilutions.
-
Contaminated labware (e.g., pipette tips, vials, flasks, and containers).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
This waste must be segregated from other chemical waste streams to prevent potentially hazardous reactions.[4]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid waste, such as contaminated gloves and pipette tips, in a designated, leak-proof container lined with a clear plastic bag.[3]
-
Liquid Waste: Aqueous solutions containing this compound salt should be collected in a clearly labeled, sealed, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.
-
Empty Containers: The original container of this compound salt, even if seemingly empty, should be treated as hazardous waste. If institutional policy allows for the rinsing of containers, the first rinse must be collected and disposed of as hazardous waste.[3] For containers of highly toxic materials, the first three rinses must be collected.[3]
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound salt waste."
-
The primary hazards associated with the chemical.
-
The date of waste accumulation.
-
-
Store sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[1][2] Provide them with accurate information regarding the contents and volume of the waste.
Quantitative Data Summary
| Parameter | Information | Source |
| Disposal Method | Professional Waste Disposal Service | [1][2] |
| Waste Classification | Hazardous Chemical Waste | [1][4] |
| PPE Requirement | Chemical-resistant gloves, safety goggles, lab coat | [4] |
Experimental Protocols
Protocol for Rinsing Contaminated Glassware:
-
Under a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., deionized water for aqueous solutions, or an appropriate organic solvent if the dye was dissolved in it).
-
Collect this first rinse in a designated hazardous waste container for liquid this compound salt waste.
-
Subsequent rinses can be performed, and disposal of the rinsate should follow institutional guidelines. For highly toxic substances, the first three rinses must be collected as hazardous waste.[3]
-
After thorough rinsing, decontaminated glassware can be washed according to standard laboratory procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound salt.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rhod 2 Triammonium Salt
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Rhod 2 triammonium (B15348185) salt, a fluorescent indicator for intracellular calcium, ensuring the integrity of your experiments and the safety of your laboratory personnel.
This document outlines critical personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure and efficient research environment. By adhering to these procedural steps, you can confidently integrate Rhod 2 triammonium salt into your experimental workflows.
Immediate Safety and Handling Protocols
While this compound salt and its close analogs (Rhod-2 AM, trisodium (B8492382) salt, and tripotassium salt) are not classified as hazardous substances under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with a high degree of caution.[1][2] The toxicological and ecological properties of this compound salt have not been extensively investigated.[1] Therefore, adopting a conservative approach to safety is recommended.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards in your specific laboratory setting should always be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound salt.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential for protecting against accidental splashes of the chemical solution. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential spills. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound salt.
| Parameter | Recommendation |
| Temperature | Store at -20°C.[3] |
| Light | Protect from light, especially when in solution.[3] |
| Moisture | Store in a desiccated environment.[3] |
| Solutions | Prepare stock solutions in anhydrous DMSO. These can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. |
Operational Plan: Experimental Workflow for Intracellular Calcium Imaging
The following is a generalized protocol for using Rhod 2 to measure intracellular calcium concentrations, primarily adapted from protocols for Rhod-2 AM, as the acetoxymethyl (AM) ester form is cell-permeant and is intracellularly converted to the active Rhod 2 indicator.[3][4][5]
Caption: A streamlined workflow for intracellular calcium measurement using Rhod 2.
Detailed Methodologies
1. Reagent Preparation:
-
Rhod 2 Stock Solution: Prepare a 1 to 5 mM stock solution of Rhod 2, AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, which may be supplemented with 20 mM HEPES.
2. Cell Preparation:
-
Plate cells on coverslips or in a multi-well plate suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
3. Dye Loading:
-
Dilute the Rhod 2, AM stock solution into the loading buffer to a final working concentration, typically in the range of 2 to 20 µM.[5]
-
Remove the culture medium from the cells and add the Rhod 2 loading solution.
4. De-esterification:
-
Incubate the cells with the Rhod 2 loading solution for approximately 30-60 minutes at 37°C.[3] During this time, intracellular esterases will cleave the AM group, trapping the active Rhod 2 dye inside the cells.
5. Washing:
-
After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.
6. Image Acquisition:
-
Mount the coverslip onto a microscope stage or place the plate into the microscope.
-
Excite the Rhod 2 with light at approximately 553 nm and collect the emitted fluorescence at around 577 nm.[5]
-
Acquire images at a suitable frame rate to capture the dynamics of intracellular calcium changes.
7. Data Analysis:
-
Analyze the changes in fluorescence intensity over time to determine relative changes in intracellular calcium concentration.
Disposal Plan
The disposal of chemical waste must comply with all local, state, and federal regulations. While Rhod 2 is not classified as a hazardous waste, it is prudent to follow best practices for chemical disposal to minimize environmental impact.
| Waste Stream | Disposal Procedure |
| Unused Rhod 2 solid | Dispose of as chemical waste through your institution's hazardous waste management program. |
| Rhod 2 solutions (stock and working) | Collect in a designated, labeled waste container. Do not pour down the drain. Dispose of through your institution's hazardous waste management program. |
| Contaminated labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Aqueous waste from cell washing | While dilute, it is best practice to collect this waste in a designated aqueous waste container for chemical disposal, rather than pouring it down the sink. |
The Environmental Protection Agency (EPA) provides guidelines for the disposal of laboratory waste, and it is crucial to adhere to these and your institution's specific protocols.[6] For fluorescent dyes, the primary concern is preventing their release into the environment.
Signaling Pathway Visualization
Rhod 2 is a tool to visualize the outcomes of signaling pathways that modulate intracellular calcium, rather than being a part of the pathway itself. The diagram below illustrates a generic signaling cascade leading to an increase in intracellular calcium, which can then be detected by Rhod 2.
Caption: A simplified representation of a signal transduction pathway resulting in calcium release.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
